2-Amino-5-chloro-4-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFCXMNTJYSFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351367-77-6 | |
| Record name | 2-amino-5-chloro-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-chloro-4-fluorobenzoic acid chemical properties
An In-Depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic Acid: Properties, Applications, and Protocols
Introduction
This compound is a polysubstituted aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a carboxylic acid, and two distinct halogen atoms (chlorine and fluorine) on a benzene ring imparts a versatile reactivity profile. This makes it a valuable intermediate, or synthon, for the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving pharmacokinetic and pharmacodynamic properties.[2]
This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, key applications in research and development, and detailed protocols for its safe handling and use in a laboratory setting. The information is tailored for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this important chemical intermediate.
Chemical Identity and Structure
The structural foundation of this compound is an anthranilic acid core, further substituted with chlorine and fluorine atoms. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 351367-77-6 |
| Molecular Formula | C₇H₅ClFNO₂[3] |
| Molecular Weight | 189.57 g/mol [3] |
| InChI Key | VTFCXMNTJYSFIR-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=C(C(=C(C=C1N)F)Cl)C(=O)O |
Physicochemical Properties
The physical properties of this compound are characteristic of a solid organic acid. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Melting Point | Data not consistently available in searched literature. Related isomers like 2-Amino-5-fluorobenzoic acid melt at 181-183 °C. | N/A |
| Boiling Point | 360.2 ± 42.0 °C (Predicted for isomer) | [4] |
| Density | 1.574 ± 0.06 g/cm³ (Predicted for isomer) | [4] |
| Solubility | Soluble in DMF and DMSO. Limited solubility in PBS (pH 7.2). (Data for 2-Amino-5-fluorobenzoic acid) |[5] |
Note: Some physical data, such as boiling point and density, are predicted values for a structural isomer and should be used as an estimation.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would show distinct signals for the two aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants would be influenced by the electronic effects of the fluorine, chlorine, amino, and carboxyl substituents.
-
¹³C NMR : Would reveal seven unique carbon signals corresponding to the aromatic ring carbons and the carboxyl carbon.
-
¹⁹F NMR : A crucial technique for fluorine-containing compounds, this would show a singlet for the single fluorine atom, confirming its presence and chemical environment.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the amine, a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-F and C-Cl stretching vibrations. A study on the related 2-amino-5-fluorobenzoic acid provides insight into the vibrational spectra of such molecules.[6]
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound (189.57 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₇H₅ClFNO₂. The fragmentation pattern would show characteristic losses of COOH, NH₂, and halogen atoms.
Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the aromatic amine, and the halogenated benzene ring. This trifunctional nature makes it a versatile synthon.[1]
-
Carboxylic Acid Group (-COOH) : This group readily undergoes standard reactions such as esterification and amidation.[1] These transformations are often employed to protect the acid functionality or to introduce new functional groups for further synthesis. For example, it can be converted to its methyl ester, 2-Amino-5-chloro-4-fluoro-benzoic acid methyl ester.
-
Amino Group (-NH₂) : The nucleophilic amino group can participate in reactions like acylation, alkylation, and diazotization. Its reactivity allows for the construction of heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Aromatic Ring : The electron-donating amino group activates the ring towards electrophilic substitution, while the halogens are deactivating. The positions of the substituents direct further reactions, offering pathways to complex, specifically substituted aromatic compounds.
Key Application: Synthesis of Heterocycles
A primary application of substituted anthranilic acids is in the synthesis of quinazolinones and related heterocyclic structures. Structurally similar 2-amino-5-chlorobenzoic acid is used as a starting material to synthesize 6-chloroquinazoline derivatives, which have been investigated as p21-activated kinase 4 (PAK4) inhibitors.[1][7] The general workflow involves the reaction of the anthranilic acid with a reagent that provides the necessary atoms to form the second ring, followed by cyclization.
Caption: Conceptual workflow for synthesizing quinazolinone derivatives.
Safety, Handling, and First Aid
This compound and its structural isomers are classified as hazardous chemicals. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment. The following information is synthesized from safety data sheets for structurally related compounds.
Hazard Identification
-
Acute Toxicity : Toxic if swallowed.[8]
-
Respiratory Irritation : May cause respiratory irritation.[8][10]
Mandatory Handling Protocol
This protocol outlines the minimum requirements for safely handling this compound powder.
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[8][11]
-
Eye Protection : Use tight-sealing safety goggles or a face shield.[8]
-
Body Protection : Wear a lab coat and appropriate protective clothing. Safety shoes are recommended.[8]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[8][9]
-
-
Handling and Storage :
First-Aid Measures
-
If Swallowed : Rinse mouth. Seek immediate medical attention.[12]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][12]
-
On Skin : Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][12]
-
In Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][12]
Caption: A workflow diagram for the safe handling of chemical powders.
Conclusion
This compound stands out as a highly functionalized and valuable chemical intermediate. Its distinct pattern of amino, carboxyl, chloro, and fluoro substituents provides a rich platform for synthetic chemists to build complex molecular architectures. While its primary utility lies in creating novel heterocyclic compounds for the pharmaceutical and agrochemical sectors, its full potential continues to be explored. A thorough understanding of its chemical properties, reactivity, and stringent safety requirements is paramount for harnessing its capabilities effectively and responsibly in a research and development setting.
References
-
PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
ChemBK. 2-Amino-4-chloro-5-fluorobenzoic acid. [Link]
-
Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332–337. [Link]
-
Supporting Information. Angewandte Chemie International Edition, 57(23), 7205-7209. [Link]
- Google Patents.
-
Amerigo Scientific. 4-Amino-2-chloro-5-fluorobenzoic acid. [Link]
- Google Patents.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
PubChem. 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid.
-
Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]
-
Autech Industry Co.,Limited. 2-Chloro-4-fluoro-5-aminobenzoic Acid. [Link]
-
SIELC Technologies. Benzoic acid, 5-amino-2-chloro-4-sulfo-. [Link]
-
Xiamen AmoyChem Co., Ltd. The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. [Link]
-
SpectraBase. 2-Amino-4-fluorobenzoic acid - Optional[ATR-IR] - Spectrum. [Link]
-
ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]
-
Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o362. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. caymanchem.com [caymanchem.com]
- 6. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Introduction: The Strategic Value of a Polysubstituted Scaffold
An In-depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic Acid: A Core Moiety in Modern Medicinal Chemistry
Executive Summary: this compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique arrangement of four distinct functional groups on a benzene ring—an amine, a carboxylic acid, a chloro atom, and a fluoro atom—renders it a highly versatile synthon for the construction of complex molecular architectures. The presence of fluorine, in particular, is a key feature, as its incorporation into drug candidates can profoundly enhance critical pharmacological properties such as metabolic stability, receptor binding affinity, and lipophilicity.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety and handling procedures for this important chemical intermediate.
In the landscape of drug discovery and development, the efficiency of synthesizing novel molecular entities with desirable therapeutic profiles is paramount. Substituted aminobenzoic acids have long been recognized as foundational scaffolds in medicinal chemistry.[1] this compound (CAS No: 351367-77-6) emerges as a particularly valuable building block due to the strategic placement of its functional groups.
-
The amino group serves as a versatile handle for a wide range of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse side chains.
-
The carboxylic acid moiety is readily converted into esters, amides, or other derivatives, which is crucial for modulating solubility and for forming key interactions with biological targets.[1]
-
The halogens (chloro and fluoro) play a dual role. They modulate the electronic properties of the aromatic ring and provide steric bulk, influencing the molecule's conformation and binding capabilities. The fluorine atom, with its high electronegativity and small size, is especially prized for its ability to improve pharmacokinetic and pharmacodynamic profiles.[2]
This combination of reactive sites makes the compound an ideal starting point for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.[1]
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its application in chemical synthesis. The IUPAC name for this compound is this compound. Its molecular structure features a benzoic acid backbone with substituents at positions 2 (amino), 4 (fluoro), and 5 (chloro).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 351367-77-6 | [3][4] |
| Molecular Formula | C₇H₅ClFNO₂ | [3][5][6] |
| Molecular Weight | 189.57 g/mol | [3][5][6] |
| Appearance | Solid | [3] |
| Melting Point | >250 °C (decomposes) | [4] |
| InChI Key | VTFCXMNTJYSFIR-UHFFFAOYSA-N | [3] |
Synthesis Protocol and Mechanistic Insights
A common and reliable method for the laboratory-scale preparation of this compound involves the electrophilic chlorination of a commercially available precursor. The protocol described below is based on established procedures.[4]
Experimental Protocol: Synthesis via Electrophilic Chlorination
Objective: To synthesize this compound from 2-Amino-4-fluorobenzoic acid.
Materials:
-
2-Amino-4-fluorobenzoic acid (1 equivalent)
-
N-Chlorosuccinimide (NCS) (0.95 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Ice water
Procedure:
-
Dissolve 2-Amino-4-fluorobenzoic acid (e.g., 50 g, 322.6 mmol) in N,N-dimethylformamide (DMF) (e.g., 700 mL) in a suitable reaction flask.[4]
-
To this solution, add N-chlorosuccinimide (NCS) (e.g., 41 g, 305.5 mmol) in portions at room temperature.[4]
-
Heat the reaction mixture to 50 °C and stir for approximately 5 hours.[4] Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[4]
-
Collect the resulting solid by vacuum filtration.
-
Dissolve the solid in ethyl acetate (EtOAc) and wash with a saturated sodium chloride solution.[4]
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 200 mL) to recover any dissolved product.[4]
-
Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solution under reduced pressure to yield the final product, this compound, typically as a brown solid.[4]
Causality and Experimental Rationale
-
Choice of Reagents: 2-Amino-4-fluorobenzoic acid is the logical precursor. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent because it is a mild and effective source of electrophilic chlorine (Cl⁺), which is well-suited for activated aromatic rings. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The position para to the amino group is already occupied by the fluorine, and the position ortho to the amino group and meta to the carboxylic acid (C5) is the most sterically accessible and electronically favorable site for chlorination.
-
Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the electrophilic aromatic substitution. Heating to 50 °C provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe without causing significant decomposition.[4]
-
Workup Procedure: Pouring the reaction mixture into ice water causes the organic product, which has low aqueous solubility, to precipitate, providing an efficient initial purification and separation from the water-soluble DMF and succinimide byproduct. The subsequent solvent extraction with ethyl acetate ensures maximum recovery of the product from the aqueous phase.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold. Its multiple functional groups can be selectively addressed to build a wide array of more complex molecules. For instance, related aminobenzoic acid derivatives are foundational to the synthesis of various therapeutic agents, including anti-inflammatory drugs and receptor antagonists.[1][7]
The general strategy involves using the carboxylic acid and amino groups as primary points for diversification:
-
Amide Bond Formation: The carboxylic acid can be coupled with a diverse library of amines to generate a series of amides. This is a cornerstone reaction in medicinal chemistry, used to construct peptidomimetics and other structures that interact with biological targets.
-
N-Functionalization: The amino group can be acylated, sulfonylated, or used in reductive amination to introduce a second point of diversity, allowing for fine-tuning of the molecule's properties.
This dual-functional approach enables the rapid generation of compound libraries for screening against biological targets like protein kinases, proteases, or G-protein coupled receptors.
Conceptual Drug Discovery Pathway
Caption: Conceptual pathway for drug discovery using the target scaffold.
Analytical Characterization: A Self-Validating Framework
To ensure the identity and purity of a synthesized batch of this compound, a combination of standard analytical techniques is employed. A sample that meets the following criteria can be confidently identified as the correct, pure compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to the different types of protons. Expected signals include two singlets or doublets in the aromatic region (typically 6.5-8.0 ppm), a broad singlet for the two amine (NH₂) protons which may exchange with D₂O, and a very broad singlet for the carboxylic acid (COOH) proton at the downfield end of the spectrum (>10 ppm). The fluorine atom will cause additional splitting (coupling) of the adjacent aromatic proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxylic acid carbon appearing significantly downfield (~170 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands indicating the presence of the key functional groups:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
N-H stretching from the primary amine (~3300-3500 cm⁻¹).
-
A strong C=O (carbonyl) stretch from the carboxylic acid (~1680-1710 cm⁻¹).
-
C-F and C-Cl stretching bands in the fingerprint region (~1000-1400 cm⁻¹).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The mass spectrum will also display a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent M+2 peak that is approximately one-third the intensity of the molecular ion peak (M+).
Safety, Handling, and Storage
As a laboratory chemical, this compound and its structural analogs require careful handling to minimize risk.[8][9]
-
Hazard Identification: Based on data for similar compounds, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10] Some related compounds are toxic if swallowed.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]
-
Skin Contact: Wash off immediately with soap and plenty of water.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]
-
In all cases of significant exposure, seek immediate medical attention.[8]
-
Conclusion
This compound stands out as a high-value intermediate in synthetic chemistry. Its molecular structure is intelligently poised for elaboration, offering multiple, distinct reaction sites that can be leveraged by medicinal chemists to build novel and diverse molecular libraries. The strategic inclusion of both chlorine and fluorine atoms provides a means to fine-tune the electronic and steric properties of resulting compounds, ultimately aiding in the design of more effective and safer therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to unlock its full potential in the advancement of drug discovery.
References
-
2-Amino-4-chloro-5-fluorobenzoic acid - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]
-
2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (n.d.).
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents. (n.d.).
-
Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]
-
2-Amino-5-Chloro Benzoic acid - Anshul Specialty Molecules. (n.d.). Retrieved January 6, 2026, from [Link]
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.).
-
The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. (2026). Retrieved January 6, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-Amino-5-chloro-4-fluoro-benzoic acid | 351367-77-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
2-Amino-5-chloro-4-fluorobenzoic acid CAS number 351367-77-6
An In-Depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic acid (CAS: 351367-77-6)
Introduction
This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] As a trifunctional building block, it incorporates an amino group, a carboxylic acid, and two distinct halogen atoms (chloro and fluoro) on a benzene ring. This unique arrangement of functional groups provides a versatile scaffold for the synthesis of complex molecular architectures and libraries of novel compounds for biological screening.[1] Its structural relatives are known intermediates in the development of therapeutic agents, including receptor antagonists and anti-inflammatory drugs.[1] This guide serves as a technical resource for researchers and drug development professionals, offering insights into its properties, synthesis, applications, and handling.
Physicochemical and Structural Properties
The identity and purity of a chemical building block are paramount for reproducible and successful synthesis. This compound is a solid at room temperature, and its key properties are summarized below.[2]
| Property | Value | Source |
| CAS Number | 351367-77-6 | |
| Molecular Formula | C₇H₅ClFNO₂ | [2] |
| Molecular Weight | 189.57 g/mol | [2] |
| Appearance | Solid | [2] |
| Predicted Density | 1.574 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 360.2 ± 42.0 °C | [3] |
| Predicted pKa | 4.37 ± 0.10 | [3] |
The structural arrangement of the functional groups is critical to its reactivity and utility in synthesis.
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
Conceptual Synthetic Pathway
A plausible synthetic strategy could involve the nitration of a di-halogenated benzoic acid precursor, followed by the reduction of the nitro group to an amine. For instance, a process could start from 3-chloro-4-fluorobenzoic acid.
Caption: Conceptual synthetic workflow for this compound.
This approach involves:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the 3-chloro-4-fluorobenzoic acid ring. The directing effects of the existing substituents (ortho-para directing F and Cl, meta directing -COOH) would favor nitration at the 2-position.
-
Reduction: The resulting nitro-intermediate is then reduced to the primary amine using standard methods, such as catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst), to yield the final product.[4]
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups:
-
Carboxylic Acid (-COOH): This group readily undergoes typical reactions such as esterification (reaction with alcohols) and amidation (reaction with amines) to form esters and amides, respectively. These transformations are crucial for modifying solubility, polarity, and for creating key intermediates for further synthesis.[1]
-
Amino Group (-NH₂): The nucleophilic amino group can be acylated, alkylated, or used in diazotization reactions. The classic Balz-Schiemann reaction, where an aromatic amino group is converted into a diazonium tetrafluoroborate salt which then yields an aryl fluoride upon heating, exemplifies the utility of this group in introducing fluorine, though in this molecule it is already present.[1]
-
Aromatic Ring: The electron-donating amino group and the electron-withdrawing halogens and carboxylic acid group influence the reactivity of the aromatic ring towards further electrophilic or nucleophilic aromatic substitution.
Applications in Drug Discovery and Development
Substituted aminobenzoic acids are fundamental scaffolds in medicinal chemistry.[1] this compound serves as a valuable synthon for generating diverse molecular structures for biological evaluation.
-
Pharmaceutical Intermediates: It is a key building block for the synthesis of active pharmaceutical ingredients (APIs).[5] Structurally related aminofluorobenzoic acids are known intermediates in the synthesis of various therapeutic agents.[1][6]
-
Compound Libraries: The presence of multiple reactive sites allows for its use in combinatorial chemistry to create libraries of novel compounds. These libraries can then be screened for biological activity against various therapeutic targets, accelerating the drug discovery process.[1]
-
Agrochemicals: In the agrochemical industry, this compound can be used in the production of herbicides, pesticides, and fungicides, acting as a foundational structure for new crop protection agents.[5]
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile solids. A reverse-phase method is commonly used for compounds of this nature.
Exemplary HPLC Protocol:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with phosphoric acid) and an organic solvent like acetonitrile.[7]
-
Detection: UV detection at a wavelength determined by the compound's UV absorbance spectrum.
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to determine the concentration of the analyte in a sample.[8]
Caption: General workflow for purity analysis by HPLC.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the protons and carbons.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Helps to identify the key functional groups present, such as the C=O of the carboxylic acid, the N-H stretches of the amine, and C-halogen bonds.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for CAS 351367-77-6 is not available from the search, data from closely related compounds provide guidance on potential hazards. For example, 2-Amino-5-chloro-3-fluorobenzoic acid and other similar compounds are classified with the following hazards.[9]
| Hazard Statement | Description | GHS Class |
| H301/H302 | Toxic or Harmful if swallowed | Acute Toxicity, Oral |
| H315 | Causes skin irritation | Skin Corrosion/Irritation |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single) |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment:
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. Its unique substitution pattern offers a versatile platform for creating diverse molecular structures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development.
References
-
2-Amino-4-chloro-5-fluorobenzoic acid - ChemBK. (n.d.). Retrieved from [Link]
-
2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem. (n.d.). Retrieved from [Link]
-
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem. (n.d.). Retrieved from [Link]
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (n.d.).
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.).
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents. (n.d.).
-
Benzoic acid, 5-amino-2-chloro-4-sulfo- | SIELC Technologies. (2018). Retrieved from [Link]
-
2-Amino-5-Chloro Benzoic acid - Anshul Specialty Molecules. (n.d.). Retrieved from [Link]
-
Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. (n.d.). Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzoic acid, 5-amino-2-chloro-4-sulfo- | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Amino-5-chloro-4-fluorobenzoic acid, a key halogenated anthranilic acid derivative. It details the compound's precise chemical identity according to IUPAC nomenclature, physicochemical properties, and spectral characteristics. The guide presents an exemplary synthesis protocol, explaining the rationale behind the procedural steps. Furthermore, it explores the compound's significant role as a versatile building block in medicinal chemistry and drug discovery, supported by its applications in synthesizing advanced pharmaceutical intermediates. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices. This guide serves as a critical resource for scientists engaged in organic synthesis and pharmaceutical development.
Chemical Identity and Properties
This compound is a substituted aromatic carboxylic acid. These types of compounds, particularly derivatives of anthranilic acid, are foundational in the synthesis of a wide array of pharmaceuticals and functional materials.[1][2][3] The specific arrangement of amino, chloro, and fluoro substituents on the benzoic acid core imparts unique reactivity and makes it a valuable intermediate in drug design.[4]
Nomenclature and Structure
The precise naming and identification of a chemical entity are paramount for scientific accuracy and reproducibility. The structure of the title compound is systematically named based on the substitution pattern on the benzoic acid ring.
-
IUPAC Name : this compound
-
CAS Number : 351367-77-6[5]
-
Molecular Formula : C₇H₅ClFNO₂[5]
-
Synonyms : 5-Chloro-4-fluoroanthranilic acid
The IUPAC name is determined by identifying the principal functional group, the carboxylic acid, which defines the parent name "benzoic acid." The substituents (amino, chloro, and fluoro groups) are then numbered to give them the lowest possible locants, with the carbon of the carboxylic acid designated as position 1.
Visualization of IUPAC Nomenclature
The following diagram illustrates the numbering of the benzene ring and the position of each substituent, confirming the IUPAC name.
Caption: Logical diagram showing substituent positions on the benzoic acid core.
Physicochemical Properties
Quantitative data for this compound is crucial for experimental design, including reaction setup and purification strategies.
| Property | Value | Source |
| Molecular Weight | 189.57 g/mol | [5][6] |
| Appearance | Solid (Typical) | General Knowledge |
| pKa | 4.37 ±0.10 (Predicted) | [7] |
| Boiling Point | 360.2 ±42.0 °C (Predicted) | [7] |
| Density | 1.574 ±0.06 g/cm³ (Predicted) | [7] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [8] |
Synthesis and Manufacturing
The synthesis of highly substituted benzoic acids often involves multi-step processes starting from simpler, commercially available materials. The chosen synthetic route must consider yield, purity, cost, and environmental impact. A common approach involves the modification of a pre-existing benzene ring through sequential reactions like nitration, reduction, and halogenation.[9]
Exemplary Synthetic Pathway
A plausible and documented approach for synthesizing related structures like 2-chloro-4-fluorobenzoic acid involves a sequence of diazotization, cyanation, and hydrolysis.[10] This provides a robust framework that can be adapted for the target molecule.
General Synthetic Workflow
This diagram outlines a conceptual workflow for producing substituted benzoic acids, highlighting the key chemical transformations involved.
Caption: Conceptual workflow for the synthesis of substituted benzoic acids.
Detailed Experimental Protocol (Exemplary)
The following protocol is based on established chemical transformations for analogous compounds, such as the hydrolysis of a benzonitrile to a benzoic acid.[10]
Objective: To hydrolyze a substituted 2-chloro-4-fluorobenzonitrile intermediate to form the corresponding benzoic acid.
Materials:
-
2-chloro-4-fluorobenzonitrile (1 eq)
-
10% Potassium Hydroxide (KOH) solution (10 eq)
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup : In a four-neck flask equipped with a mechanical stirrer and condenser, charge the 2-chloro-4-fluorobenzonitrile (1 eq) and the 10% potassium hydroxide solution (10 eq).[10]
-
Heating : Heat the mixture to 70°C and stir vigorously for 6 hours to ensure complete hydrolysis of the nitrile group.[10]
-
Rationale: The use of a strong base (KOH) and heat is necessary to saponify the nitrile to a carboxylate salt. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up : Cool the reaction mixture to room temperature.
-
Extraction : Perform an extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities. The aqueous phase, containing the potassium salt of the product, is retained.[10]
-
Acidification : Carefully adjust the pH of the aqueous phase to 2-3 using concentrated hydrochloric acid. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution as a solid.[10]
-
Rationale: The product is insoluble in acidic aqueous solution, allowing for its isolation by precipitation.
-
-
Isolation : Collect the white solid precipitate by vacuum filtration.
-
Purification : The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Drying : Dry the purified solid under vacuum to obtain the final 2-chloro-4-fluorobenzoic acid product.
Applications in Drug Discovery and Development
Halogenated amino acids and their derivatives are critical building blocks in medicinal chemistry.[4] The presence of fluorine, in particular, can significantly enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), especially in oncology and anti-inflammatory research.[2][11]
Derivatives of aminobenzoic acid are known to be integral components in the synthesis of kinase inhibitors, anti-anxiety agents like Diazepam, and various other therapeutic compounds.[1] The specific substitution pattern of this molecule allows for regioselective reactions, enabling chemists to build complex molecular architectures.
Role in Drug Discovery Pipeline
The diagram below illustrates where a key intermediate like this compound fits into the broader pharmaceutical R&D process.
Caption: Role of a key building block in the drug discovery process.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. Based on safety data for analogous compounds, this compound and its precursors should be handled with care.
Hazard Identification
-
Acute Toxicity : May be toxic if swallowed.[12]
-
Respiratory Irritation : May cause respiratory irritation.[12][14]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[12][15] Eyewash stations and safety showers should be readily available.[12][13]
-
Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber) that conform to EN 374 standards.[16]
-
Eye Protection : Use chemical safety goggles or a face shield.[12][15]
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[12]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][15]
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store under an inert atmosphere.[8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[12][13]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]
Conclusion
This compound is a fine chemical intermediate with significant value in the pharmaceutical and chemical industries. Its well-defined structure, predictable reactivity, and role as a precursor to complex molecules make it an essential tool for researchers and drug developers. Understanding its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in advancing scientific discovery.
References
-
PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. National Center for Biotechnology Information. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmachem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 108288-16-0|2-Amino-4-chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 9. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Introduction: The Strategic Importance of Substituted Anthranilic Acids
An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-4-fluorobenzoic Acid
This compound is a highly functionalized aromatic compound that serves as a critical building block in the development of complex organic molecules. As a substituted anthranilic acid, its unique arrangement of an amino group, a carboxylic acid, and two distinct halogen atoms (chlorine and fluorine) on a benzene ring offers a versatile platform for synthetic chemists. The electronic properties conferred by these substituents significantly influence the molecule's reactivity, making it a valuable precursor in medicinal chemistry for the synthesis of pharmaceuticals and in materials science.[1][2] The strategic incorporation of fluorine, in particular, is a widely recognized strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Pathways and Mechanistic Insights
The synthesis of this compound can be approached from several distinct precursors. The choice of a specific route is often dictated by the availability and cost of starting materials, desired purity, scalability, and environmental impact. We will explore the most prevalent and chemically sound methodologies.
Pathway 1: Electrophilic Nitration of a Halogenated Benzoic Acid Precursor
A direct and common strategy commences with the functionalization of a pre-existing halogenated benzoic acid ring.[1] This pathway is advantageous due to its straightforward nature, typically involving a two-step sequence: electrophilic nitration followed by reduction of the introduced nitro group.
Overall Scheme:
Caption: Nitration followed by reduction of 2-chloro-4-fluorobenzoic acid.
Causality and Experimental Considerations:
-
Step 1: Electrophilic Nitration: The synthesis begins with the nitration of 2-chloro-4-fluorobenzoic acid. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The existing substituents on the benzene ring direct the position of the incoming nitro group. The carboxylic acid is a meta-director and a deactivator, while the halogens are ortho-, para-directors and deactivators. The directing effects of the fluorine at position 4 and the chlorine at position 2 guide the nitro group to the 5-position, yielding 2-chloro-4-fluoro-5-nitrobenzoic acid.[1] Temperature control is critical during this step to prevent over-nitration and the formation of unwanted byproducts.
-
Step 2: Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group. Catalytic hydrogenation is a common and clean method for this transformation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Alternative reduction methods include using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The successful reduction yields the final product, this compound.
Pathway 2: Synthesis from a Benzonitrile Precursor via Diazotization
An alternative approach utilizes a benzonitrile derivative, leveraging the transformation of an amino group into a fluorine atom via a diazotization reaction, a variant of the Balz-Schiemann reaction.[1] This method is particularly useful when the corresponding aminobenzonitrile is readily available.
Overall Scheme:
Caption: Multi-step synthesis starting from 2-chloro-4-aminobenzonitrile.
Causality and Experimental Considerations:
-
Step 1: Diazotization and Fluorination: The synthesis can commence from 2-chloro-4-aminobenzonitrile.[1][4] The primary amino group is first converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a fluorine source, such as tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄), to form a diazonium tetrafluoroborate salt intermediate.[1][4]
-
Step 2: Thermal Decomposition (Balz-Schiemann): Gentle heating of the isolated diazonium tetrafluoroborate salt causes it to decompose, releasing nitrogen gas and forming the desired 2-chloro-4-fluorobenzonitrile. This reaction provides a regioselective method for introducing a fluorine atom.[1]
-
Step 3: Subsequent Transformations: The resulting 2-chloro-4-fluorobenzonitrile must then undergo a series of reactions analogous to Pathway 1 (nitration and reduction) to install the amino group at the 5-position. Finally, the nitrile group (-CN) is hydrolyzed to the carboxylic acid (-COOH) under acidic or basic conditions to yield the final product.[4] For instance, hydrolysis can be achieved by heating with a strong acid like sulfuric acid.[4]
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthetic route depends on a balance of factors including efficiency, cost, safety, and scalability.
| Pathway | Starting Material | Key Transformations | Advantages | Disadvantages |
| Pathway 1 | 2-Chloro-4-fluorobenzoic acid | Electrophilic Nitration, Nitro Group Reduction | More direct route, fewer steps, potentially higher overall yield.[1] | Availability and cost of the starting material can be a factor. Nitration can produce isomers. |
| Pathway 2 | 2-Chloro-4-aminobenzonitrile | Diazotization (Balz-Schiemann), Nitration, Reduction, Nitrile Hydrolysis | Utilizes a readily available amino group for regioselective fluorination.[1] | Multi-step process, potentially lower overall yield. Diazonium salts can be unstable.[4] |
Detailed Experimental Protocols
The following protocols are provided as a representative guide for laboratory synthesis, based on established chemical principles.
Protocol 1: Synthesis via Nitration and Reduction (Pathway 1)
Step A: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, carefully add 2-chloro-4-fluorobenzoic acid to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.
-
Nitration: While maintaining the low temperature, add a mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, causing the solid product to precipitate.
-
Purification: The crude product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Step B: Synthesis of this compound
-
Reaction Setup: Charge a hydrogenation vessel with 2-chloro-4-fluoro-5-nitrobenzoic acid, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 2-5 kg/cm ²) and stir the mixture vigorously at a controlled temperature (e.g., 60-100 °C) for several hours.[3]
-
Reaction Monitoring: The consumption of hydrogen and TLC analysis can be used to monitor the reaction's progress.
-
Workup: Once the reaction is complete, the vessel is depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: The final product, this compound, can be purified by recrystallization from a solvent such as toluene or an ethanol/water mixture to obtain a high-purity solid.[3]
Conclusion
The synthesis of this compound is a critical process for accessing a versatile intermediate in chemical and pharmaceutical research. The most common and practical routes involve either the direct nitration and subsequent reduction of 2-chloro-4-fluorobenzoic acid or a multi-step sequence starting from an aminobenzonitrile precursor. The choice between these pathways requires careful consideration of starting material availability, reaction scalability, and safety protocols. By understanding the mechanistic underpinnings and experimental nuances of each step, researchers can reliably and efficiently produce this valuable compound for further application in drug discovery and materials science.
References
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents.
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents.
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents.
-
Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic acid: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Anthranilic Acids in Modern Chemistry
Substituted anthranilic acids are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the anthranilic acid backbone can profoundly influence a molecule's physicochemical and biological properties.[3][4] Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, binding affinity to biological targets, and lipophilicity.[3] Chlorine, a larger halogen, also modulates these properties and provides an additional vector for chemical modification. The specific regioisomer, 2-Amino-5-chloro-4-fluorobenzoic acid, has emerged as a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][5] This guide provides an in-depth exploration of its discovery, historical synthetic evolution, and key applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | [6] |
| Molecular Weight | 189.57 g/mol | [6] |
| CAS Number | 351367-77-6 | [6] |
| Appearance | Solid | [6] |
| Purity | Typically >95% | [6] |
| InChI Key | VTFCXMNTJYSFIR-UHFFFAOYSA-N | [6] |
Core Synthetic Methodologies and Historical Evolution
The synthesis of this compound and related halogenated anthranilic acids has evolved, driven by the need for more efficient, scalable, and cost-effective manufacturing processes. The historical development can be understood by examining the different precursor-based synthetic pathways.
Synthesis from Halogenated Benzoic Acid Precursors
A prevalent and direct strategy involves the functionalization of a pre-existing halogenated benzoic acid ring. This pathway typically involves two key steps: electrophilic nitration followed by reduction of the nitro group.
A common starting material for a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is 2-chloro-4-fluorobenzoic acid, which undergoes nitration using a mixture of nitric acid and sulfuric acid.[7] The subsequent reduction of the nitro group to an amine yields the corresponding aminobenzoic acid.
Experimental Protocol: Nitration of 2-chloro-4-fluorobenzoic acid
-
Reaction Setup: A solution of 2-chloro-4-fluorobenzoic acid is prepared in a suitable solvent, such as sulfuric acid, in a reaction vessel equipped with cooling and stirring.
-
Addition of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the completion of the reaction.
-
Workup: The reaction mixture is carefully poured onto ice, leading to the precipitation of the crude 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Mixed Acid Nitration: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction on the deactivated benzoic acid ring.
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
Diagram: Synthesis via Nitration and Reduction
Caption: Nitration followed by reduction of a halogenated benzoic acid.
Synthesis from Anilines
An alternative and widely used approach commences with substituted anilines. For instance, the synthesis of the related 2-amino-5-fluorobenzoic acid has been reported starting from 4-fluoroaniline.[8] This method involves a condensation reaction with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized in concentrated sulfuric acid to yield a 5-fluoro-1H-indole-2,3-dione. Subsequent oxidation with hydrogen peroxide under alkaline conditions furnishes the desired 2-amino-5-fluorobenzoic acid.[8]
Diagram: Synthesis from 4-fluoroaniline
Caption: Multi-step synthesis starting from a substituted aniline.
Synthesis from Halogenated Toluenes
Early methods for synthesizing related compounds, such as 5-fluoro-ortho-aminobenzoic acid, utilized 2-methyl-4-fluoronitrobenzene as a starting material.[8][9] This process involves the catalytic hydrogenation of the nitro group, followed by oxidation of the methyl group to a carboxylic acid.[8][9]
Experimental Protocol: Synthesis from 2-methyl-4-fluoronitrobenzene
-
Catalytic Hydrogenation: 2-methyl-4-fluoronitrobenzene is subjected to catalytic hydrogenation using a catalyst such as Raney nickel at elevated temperature and pressure.
-
Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration.
-
Oxidation: The resulting 5-fluoro-2-aminotoluene is then oxidized using a strong oxidizing agent like potassium permanganate.
-
Acidification and Purification: The reaction mixture is acidified to precipitate the crude product, which is then purified, for example, by recrystallization.[8][9]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is a standard and efficient method for the reduction of nitro groups to amines, offering high yields and selectivity.
-
Potassium Permanganate Oxidation: A powerful oxidizing agent capable of converting the methyl group of the toluene derivative to a carboxylic acid.
Applications in Drug Discovery and Agrochemicals
This compound and its analogs are crucial intermediates in the synthesis of a wide range of biologically active molecules.
Pharmaceutical Research
Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry.[1] The specific arrangement of functional groups in this compound makes it a valuable precursor for various therapeutic agents. For example, related anthranilic acid derivatives have been utilized in the synthesis of:
-
Antiviral agents: As precursors for compounds with activity against HIV and herpes viruses.[9]
-
Anticancer agents: In the preparation of aminopyridines and other heterocyclic compounds with antitumor properties.[9]
-
Neuroprotective agents: For the synthesis of triazinones and their analogs for conditions like Alzheimer's and Parkinson's disease.[9]
-
Insecticidal agents: Fluorinated anthranilic diamides have shown significant insecticidal activity.[5][10]
The carboxylic acid group can be readily converted to esters or amides, while the amino group can participate in a variety of coupling reactions to build more complex molecular architectures.
Agrochemicals
This class of compounds also serves as important intermediates in the development of modern agrochemicals. For instance, 5-Amino-2-chloro-4-fluorobenzoic acid is an intermediate in the synthesis of Saflufenacil, a herbicide that acts by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme.[11]
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic halogenation in chemical synthesis. Its history, though not always linear, reflects the broader trends in organic synthesis, moving towards more efficient and versatile methodologies. As a key building block, it continues to play a vital role in the discovery and development of new pharmaceuticals and agrochemicals. Future research will likely focus on developing even more sustainable and atom-economical synthetic routes to this and related compounds, as well as exploring its utility in novel chemical scaffolds with enhanced biological activity.
References
- Vertex AI Search. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. Retrieved January 6, 2026.
- ChemBK. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. Retrieved January 6, 2026.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 6, 2026.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Retrieved January 6, 2026.
- PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145. Retrieved January 6, 2026.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved January 6, 2026.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Retrieved January 6, 2026.
- PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved January 6, 2026.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved January 6, 2026.
- Guidechem. (n.d.). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? Retrieved January 6, 2026.
- Benchchem. (n.d.). This compound | 351367-77-6. Retrieved January 6, 2026.
- Google Patents. (n.d.).
- Ningbo Inno Pharmachem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. Retrieved January 6, 2026.
- CymitQuimica. (n.d.). This compound | 351367-77-6. Retrieved January 6, 2026.
- Patsnap Eureka. (n.d.).
- Ningbo Inno Pharmachem Co., Ltd. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved January 6, 2026.
- Sigma-Aldrich. (n.d.). 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0. Retrieved January 6, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved January 6, 2026.
- Sigma-Aldrich. (n.d.). 2-Amino-5-fluorobenzoic acid 97 446-08-2. Retrieved January 6, 2026.
- BLD Pharm. (n.d.). 108288-16-0|2-Amino-4-chloro-5-fluorobenzoic acid. Retrieved January 6, 2026.
- CORE. (n.d.).
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved January 6, 2026.
- National Institutes of Health. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
- Googleapis.com. (2008).
- PubMed. (n.d.). Synthesis of insecticidal fluorinated anthranilic diamides. Retrieved January 6, 2026.
- PubMed. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. Retrieved January 6, 2026.
- Fluorochem. (n.d.). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. Retrieved January 6, 2026.
- ResearchGate. (2002). (PDF) Fluorinated Anthracyclines: Synthesis and Biological Activity. Retrieved January 6, 2026.
Sources
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents [patents.google.com]
- 11. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]
Spectroscopic Characterization of 2-Amino-5-chloro-4-fluorobenzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-5-chloro-4-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules.
Introduction
This compound is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms, results in a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of this compound dictates its interaction with different regions of the electromagnetic spectrum. The presence of a benzene ring with electron-donating (amino) and electron-withdrawing (carboxylic acid, chloro, fluoro) groups creates a complex electronic environment, which is reflected in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-3 | 7.5 - 7.8 | Doublet (d) | ~9 Hz (³JH-F) |
| H-6 | 6.8 - 7.1 | Doublet (d) | ~7 Hz (⁴JH-H) |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |
Rationale behind the Predictions:
-
Aromatic Protons: The fluorine atom at position 4 will couple with the proton at position 3, resulting in a doublet. The chlorine atom at position 5 will also influence the chemical shift of the adjacent proton at position 6.
-
Amino and Carboxylic Acid Protons: These protons are acidic and their signals are often broad due to chemical exchange. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-F | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |
| C-NH₂ | 145 - 150 |
| C-Cl | 120 - 125 |
| C-H (Aromatic) | 115 - 130 |
| C-COOH | 110 - 115 |
Rationale behind the Predictions:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon typically appears in the downfield region of the spectrum.
-
Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F). Carbons two and three bonds away will show smaller couplings.
-
Substituent Effects: The electron-donating amino group will shield the carbon it is attached to, while the electron-withdrawing groups (Cl, F, COOH) will deshield the corresponding carbons.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and C-X (X=Cl, F) bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amine) | 3300-3500 | Medium, Doublet |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| C-F | 1200-1300 | Strong |
| C-Cl | 700-800 | Strong |
Rationale behind the Predictions:
-
O-H and N-H Stretching: The broad O-H stretch from the carboxylic acid and the doublet N-H stretch from the primary amine are highly characteristic.
-
C=O Stretching: The carbonyl stretch of the carboxylic acid is typically a strong, sharp band.
-
C-X Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations will appear in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| Ion | m/z (mass-to-charge ratio) | Relative Abundance |
| [M]⁺ (Molecular Ion) | 189/191 (due to ³⁵Cl/³⁷Cl isotopes) | High |
| [M-OH]⁺ | 172/174 | Medium |
| [M-COOH]⁺ | 144/146 | Medium |
Rationale behind the Predictions:
-
Molecular Ion: The molecular ion peak will appear as a pair of peaks with an approximate 3:1 intensity ratio, which is characteristic of the presence of a chlorine atom.
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH).
Experimental Protocol for Mass Spectrometry (EI)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and data from analogous structures. The combination of NMR, IR, and MS provides a comprehensive characterization of this compound. Experimental verification of these predictions will be crucial for any application of this compound. This guide serves as a valuable resource for researchers, providing a solid foundation for the interpretation of their own experimental data.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]]
-
PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337.[1]
Sources
A Comprehensive Technical Guide to the Solubility of 2-Amino-5-chloro-4-fluorobenzoic Acid in Organic Solvents
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-5-chloro-4-fluorobenzoic acid, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical basis of solubility, detailed experimental protocols for its determination, and methods for quantitative analysis.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its bioavailability, manufacturability, and therapeutic efficacy. For a compound such as this compound, which possesses both an acidic carboxylic group and a basic amino group, its solubility behavior can be complex and highly dependent on the nature of the solvent. The general principle of "like dissolves like" provides a foundational understanding, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[1]. The presence of functional groups capable of hydrogen bonding, such as the amino and carboxylic acid moieties, further complicates solubility predictions, making empirical determination essential.
Physicochemical Properties of this compound
A thorough understanding of the molecule's intrinsic properties is fundamental to interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | [2] |
| Molecular Weight | 189.57 g/mol | [2][3] |
| Predicted pKa | 4.37 ± 0.10 | [3] |
| Physical Form | Solid | [2] |
The predicted pKa suggests that this compound is a weak acid. This implies that its solubility will be significantly influenced by the pH of aqueous solutions and the acidity or basicity of the organic solvent. In basic organic solvents, deprotonation of the carboxylic acid group will lead to salt formation and likely enhanced solubility. Conversely, in acidic organic solvents, the amino group may be protonated.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by several factors:
-
Polarity Matching : The polarity of the solute and solvent is a primary determinant of solubility[1]. Solvents can be broadly classified as polar protic (e.g., alcohols, water), polar aprotic (e.g., DMSO, DMF), and non-polar (e.g., hexane, toluene).
-
Hydrogen Bonding : The ability of this compound to act as both a hydrogen bond donor (amino and carboxyl groups) and acceptor (oxygen, nitrogen, and fluorine atoms) plays a crucial role in its interaction with protic solvents.
-
Temperature : Generally, the solubility of solids in liquids increases with temperature, although exceptions exist.
-
Crystal Lattice Energy : The energy required to overcome the forces holding the solid's crystal structure together influences its dissolution.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium solubility of this compound can be reliably determined using the shake-flask method, a widely accepted technique outlined in OECD Guideline 105[4][5].
Materials and Equipment
-
This compound (purity ≥98%)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Detailed Protocol
-
Preparation : To a series of vials, add a known volume (e.g., 5 mL) of each organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration : Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation : After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration : Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any suspended solid particles. This step is crucial to prevent artificially high solubility measurements.
-
Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis : Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
Quantitative Analysis Methods
The accurate quantification of the dissolved this compound is critical. Two common and reliable methods are HPLC-UV and UV-Vis spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the analysis of aromatic acids[6].
-
Column : A C18 reversed-phase column is typically suitable for the separation of benzoic acid derivatives.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH to ensure the analyte is in its protonated form) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
-
Detection : UV detection at a wavelength of maximum absorbance for this compound. A preliminary scan of the compound in the mobile phase should be performed to determine the optimal wavelength. For similar compounds, characteristic peaks are observed around 230 nm and 274 nm[7].
-
Quantification : A calibration curve should be prepared using standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
UV-Vis Spectrophotometry
For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed[7][8].
-
Wavelength Selection : The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined by scanning a solution of the compound across a range of UV wavelengths (e.g., 200-400 nm).
-
Calibration : A series of standard solutions of the compound in the same solvent are prepared, and their absorbance at the λmax is measured to construct a calibration curve according to the Beer-Lambert Law.
-
Sample Measurement : The absorbance of the diluted, filtered sample is measured at the λmax, and the concentration is calculated from the calibration curve.
Factors Influencing Solubility and Experimental Considerations
The following logical relationship diagram illustrates the interplay of factors affecting the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by the interplay of its molecular structure and the characteristics of the solvent. A systematic experimental approach, such as the shake-flask method, coupled with a reliable analytical technique like HPLC-UV, is essential for obtaining accurate and reproducible solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the development of effective pharmaceutical formulations.
References
-
2-Amino-4-chloro-5-fluorobenzoic acid - ChemBK. (n.d.). Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem. (n.d.). Retrieved from [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. (n.d.). Institutional Repository. Retrieved from [Link]
-
HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from [Link]
-
Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved from [Link]
-
304 Subpart E—Product Properties Test Guidelines P C C = / - GovInfo. (2000, December 15). Retrieved from [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). Springer. Retrieved from [Link]
-
Analytical Methods for Organic Acids - SHIMADZU CORPORATION. (n.d.). Retrieved from [Link]
-
Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry - DergiPark. (n.d.). Retrieved from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central. (n.d.). Retrieved from [Link]
-
4-Amino-2-chlorobenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
Reactivity of the carboxylic acid group in 2-Amino-5-chloro-4-fluorobenzoic acid
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Amino-5-chloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical reactivity of the carboxylic acid moiety in this compound. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer a comprehensive resource for chemists engaged in synthetic and medicinal chemistry. We will dissect the electronic influences of the aromatic substituents on the carboxylic acid's reactivity and present detailed protocols for its key transformations.
Introduction: Understanding the Electronic Landscape
This compound is a highly functionalized aromatic building block, pivotal in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. Its synthetic utility is largely dictated by the reactivity of its carboxylic acid group. The reactivity of this group is not considered in isolation; it is profoundly influenced by the interplay of the electronic effects of the amino, chloro, and fluoro substituents on the aromatic ring.
-
Amino Group (-NH₂): Located at the ortho position, the amino group exerts a strong electron-donating effect through resonance (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, increasing the electron density of the aromatic ring and influencing the acidity and electrophilicity of the carboxyl group.
-
Halogen Substituents (-Cl, -F): The chloro and fluoro groups, positioned meta and para to the amino group respectively, are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). While they do have a minor electron-donating resonance effect (+R), their inductive effect is overwhelmingly dominant. This withdrawal of electron density from the ring has a significant impact on the carboxylic acid's properties.
The collective electronic effects of these substituents render the carboxylic acid proton more acidic than that of benzoic acid itself, and the carboxyl carbon more electrophilic, thereby influencing its reactivity in various chemical transformations.
Key Transformations of the Carboxylic Acid Group
The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations. The most common and synthetically useful of these are esterification, amidation, conversion to an acyl chloride, and reduction.
Esterification: Synthesis of Ester Derivatives
Esterification is a fundamental transformation used to protect the carboxylic acid, modify solubility, or to create a key intermediate for further reactions. The most common method for esterifying aromatic carboxylic acids is the Fischer-Speier esterification.
Mechanism and Rationale:
Fischer-Speier esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack of the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
Experimental Protocol: Synthesis of Methyl 2-Amino-5-chloro-4-fluorobenzoate
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is then heated to reflux (approximately 65 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.
Table 1: Representative Esterification Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux (65 °C) |
| Typical Yield | 85-95% |
Amidation: Formation of Amide Bonds
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a core structural feature of many drug molecules. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be activated.
Mechanism and Rationale of Amide Coupling:
Amide coupling reactions proceed via the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and increase efficiency. The coupling agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add EDC (1.2 eq) portion-wise at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by column chromatography or recrystallization.
Diagram 1: Amide Coupling Workflow
Caption: A generalized workflow for the synthesis of amides from this compound.
Acyl Chloride Formation
Conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.
Mechanism and Rationale:
Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds via the attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, to form the acyl chloride. The formation of gaseous byproducts drives the reaction to completion.
Experimental Protocol: Synthesis of 2-Amino-5-chloro-4-fluorobenzoyl chloride
-
Reaction Setup: In a fume hood, to a flask containing this compound (1.0 eq), add thionyl chloride (5-10 eq) and a catalytic amount of DMF.
-
Reaction Execution: The mixture is heated to reflux (approximately 79 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.
Diagram 2: Reactivity of Acyl Chloride
Caption: Synthetic utility of 2-Amino-5-chloro-4-fluorobenzoyl chloride as a reactive intermediate.
Conclusion
The carboxylic acid group of this compound is a versatile and reactive functional group, the behavior of which is finely tuned by the electronic contributions of the other substituents on the aromatic ring. A thorough understanding of these electronic effects and the reaction mechanisms of its key transformations is essential for the effective use of this important building block in the design and synthesis of novel molecules, particularly in the field of drug discovery. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound.
References
The Latent Therapeutic Potential of 2-Amino-5-chloro-4-fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the untapped potential of 2-Amino-5-chloro-4-fluorobenzoic acid and its derivatives in the landscape of modern drug discovery. While direct and extensive research on the biological activities of this specific scaffold is nascent, a wealth of information on structurally analogous compounds provides a strong rationale for its exploration as a source of novel therapeutic agents. This document will serve as a roadmap for researchers, outlining the synthetic versatility of the core molecule and extrapolating its potential in oncology, infectious diseases, and inflammatory conditions based on established evidence from related chemical entities.
The Core Moiety: this compound - A Versatile Scaffold
This compound is a polysubstituted anthranilic acid derivative.[1] The strategic placement of an amino group, a carboxylic acid, and two different halogen atoms (chlorine and fluorine) on the benzene ring imparts a unique combination of reactivity and physicochemical properties.[1] This substitution pattern makes it an attractive starting material for the synthesis of a diverse library of compounds.
The amino and carboxylic acid groups are key functional handles for derivatization. The amino group can readily undergo reactions such as acylation and diazotization, while the carboxylic acid moiety can be converted into esters, amides, and other derivatives.[2] Furthermore, the ortho-positioning of these two groups facilitates cyclization reactions to form various heterocyclic systems, most notably quinazolinones.[2] The presence of fluorine, a common bioisostere in medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability of the resulting derivatives.
Potential Anticancer Applications: The Promise of Quinazolinone Derivatives
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs and numerous clinical candidates.[3] These compounds are known to exert their anticancer effects through various mechanisms, including inhibition of tyrosine kinases, tubulin polymerization, and induction of apoptosis.[3][4]
Given that this compound is a direct precursor for the synthesis of substituted quinazolinones, its derivatives represent a promising avenue for the development of novel anticancer agents.[2] The chloro and fluoro substituents on the quinazolinone core can significantly influence the biological activity, potentially leading to enhanced potency and selectivity.[4]
Rationale for Anticancer Activity
Structure-activity relationship (SAR) studies of various quinazolinone derivatives have demonstrated that substitutions on the benzene ring play a crucial role in their cytotoxic activity.[4][5] The presence of halogens, such as chlorine, has been shown to enhance the anticancer efficacy of certain quinazolinone series against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG-2) cancer cell lines.[5][6] Therefore, quinazolinones derived from this compound are logical candidates for anticancer screening.
Synthetic Approach: Quinazolinone Formation
A general and adaptable protocol for the synthesis of quinazolinone derivatives from this compound is outlined below. This method can be modified to introduce a variety of substituents at the 2- and 3-positions of the quinazolinone ring, allowing for the generation of a diverse chemical library for biological screening.
Experimental Protocol: Synthesis of 2,3-Disubstituted-6-chloro-7-fluoro-quinazolin-4(3H)-ones
-
Step 1: Synthesis of 2-Alkyl/Aryl-6-chloro-7-fluoro-4H-benzo[d][5][6]oxazin-4-one:
-
To a solution of this compound in a suitable solvent (e.g., pyridine or acetic anhydride), add an equimolar amount of an appropriate acyl chloride or acid anhydride.
-
Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the benzoxazinone derivative.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
-
-
Step 2: Synthesis of 2,3-Disubstituted-6-chloro-7-fluoro-quinazolin-4(3H)-ones:
-
To a solution of the synthesized benzoxazinone derivative in a high-boiling point solvent (e.g., glacial acetic acid or ethanol), add a primary amine.
-
Heat the reaction mixture under reflux for an extended period (typically 8-24 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The quinazolinone product may precipitate upon cooling or after the addition of water.
-
Filter the solid product, wash with a suitable solvent, and dry. Purify by recrystallization or column chromatography.
-
Diagram: Synthetic Workflow for Quinazolinone Derivatives
Caption: Synthetic pathway to quinazolinone derivatives.
Potential Antimicrobial Activity: Exploring Schiff Bases and Other Derivatives
The global challenge of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Derivatives of anthranilic acid, including Schiff bases, have demonstrated promising antimicrobial properties.[7] The formation of a Schiff base from the amino group of this compound with various aldehydes could lead to compounds with significant biological activity.
Rationale for Antimicrobial Activity
Schiff bases derived from halogenated aromatic amines have been reported to exhibit potent activity against a range of Gram-positive and Gram-negative bacteria.[8][9] The imine or azomethine group (-C=N-) is a critical pharmacophore that contributes to the antimicrobial efficacy.[5] Furthermore, the lipophilicity conferred by the aromatic rings and halogen substituents can facilitate the transport of these molecules across microbial cell membranes. Studies on Schiff bases of 2-chlorobenzoic acid have shown potent antimicrobial activity, suggesting that derivatives of the title compound are worthy of investigation.[10]
Synthetic Approach: Schiff Base Formation
The synthesis of Schiff bases from this compound is a straightforward condensation reaction.
Experimental Protocol: Synthesis of Schiff Bases of this compound
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of the desired aldehyde to the solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reflux the reaction mixture for a period of 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Filter the solid, wash with cold solvent, and dry. Recrystallization can be performed for further purification.
Diagram: General Structure of Potential Antimicrobial Schiff Base Derivatives
Caption: Formation of Schiff bases from the core molecule.
Potential Anti-inflammatory Activity: A Nod to NSAID Heritage
Anthranilic acid is the parent compound of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs).[7] This structural precedent strongly suggests that derivatives of this compound could possess anti-inflammatory properties. The mechanism of action of NSAIDs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[1]
Rationale for Anti-inflammatory Activity
The development of novel anti-inflammatory agents with improved efficacy and reduced side effects remains an important goal in medicinal chemistry. The substitution pattern on the anthranilic acid scaffold can be fine-tuned to modulate COX-1/COX-2 selectivity and overall anti-inflammatory potency.[11] The presence of the chloro and fluoro groups on the this compound core could lead to derivatives with unique pharmacological profiles.
Synthetic Approach: Amide and Ester Derivatives
Simple derivatization of the carboxylic acid and amino groups can lead to compounds with potential anti-inflammatory activity.
Experimental Protocol: Synthesis of N-Acyl Derivatives
-
To a solution of this compound in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl derivative by column chromatography or recrystallization.
Conclusion and Future Directions
While direct biological data for derivatives of this compound is limited, the evidence from structurally related compounds provides a compelling case for its exploration in drug discovery programs. The synthetic tractability of this core molecule allows for the creation of diverse libraries of quinazolinones, Schiff bases, amides, and esters.
Future research should focus on the systematic synthesis and biological evaluation of these derivatives. High-throughput screening against various cancer cell lines, bacterial and fungal strains, and in vitro and in vivo models of inflammation will be crucial to unlock the therapeutic potential of this promising scaffold. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of this chemical class but may also lead to the identification of novel drug candidates to address unmet medical needs.
References
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [Link]
- Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
- Synthesis and anticancer activity of new quinazoline derivatives. PMC. [Link]
- Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry. [Link]
- Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. [Link]
- Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. [Link]
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link]
- Synthesis, Characterization and antimicrobial activity of Schiff base complexes derived from vanillin and 2-amino-4-chlorobenzoic acid. Jetir.org. [Link]
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Research and Reports. [Link]
- The Chemistry of Anthranilic Acid. Ingenta Connect. [Link]
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. PubMed. [Link]
- Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. PMC. [Link]
- Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC. [Link]
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 4. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Quinazolinones from 2-Amino-5-chloro-4-fluorobenzoic Acid: An Application Note and Protocols for Drug Discovery
This comprehensive guide provides researchers, medicinal chemists, and professionals in drug development with a detailed exploration of the synthesis of quinazolinone scaffolds from the starting material, 2-Amino-5-chloro-4-fluorobenzoic acid. The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document offers a deep dive into the primary synthetic strategies, the underlying reaction mechanisms, and detailed, actionable protocols for laboratory application.
The Strategic Importance of the Quinazolinone Scaffold
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, is a versatile template for the design of novel therapeutics.[4] Its rigid structure provides a foundation for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules.[5] The ability to readily modify the quinazolinone core at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[5] Quinazolinone-based drugs, such as Gefitinib and Erlotinib, have demonstrated clinical success as tyrosine kinase inhibitors in cancer therapy, highlighting the therapeutic potential of this heterocyclic system.[5]
Synthetic Pathways from this compound
The synthesis of quinazolinones from this compound can be efficiently achieved through two primary and robust methodologies. The choice of method often depends on the desired substitution pattern at the 2- and 3-positions of the quinazolinone core.
Strategic Overview of Synthetic Routes
Caption: Primary synthetic routes from this compound.
Method A: The Niementowski Reaction for Unsubstituted Quinazolinones
The Niementowski reaction provides a direct, one-pot synthesis of 4(3H)-quinazolinones through the thermal condensation of an anthranilic acid with an amide.[1] When formamide is used, the parent quinazolinone is obtained. This method is particularly useful for generating the core scaffold, which can be further functionalized.
Reaction Mechanism
The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by formamide, leading to an o-amidobenzamide intermediate. This is followed by intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone.[1] Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction, often leading to higher yields in shorter reaction times.[2]
Method B: Two-Step Synthesis via a Benzoxazinone Intermediate for 2,3-Disubstituted Quinazolinones
This versatile two-step approach is ideal for introducing a variety of substituents at both the 2- and 3-positions of the quinazolinone ring. The first step involves the acylation of the 2-amino group of the starting material with an acyl chloride, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine in the second step to yield the desired 2,3-disubstituted quinazolinone.[6][7]
Reaction Mechanism
The initial acylation of the amino group of this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine forms an N-acylanthranilic acid. Subsequent heating with a dehydrating agent, typically acetic anhydride, facilitates an intramolecular cyclization to yield the 2-substituted-4H-3,1-benzoxazin-4-one.[8] The benzoxazinone ring is then opened by nucleophilic attack from a primary amine, followed by cyclization and dehydration to form the final quinazolinone product.[6]
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. This compound and its derivatives may cause skin and eye irritation.[4][8][9] Acyl chlorides are corrosive and react violently with water; they should be handled with extreme care.
Protocol 1: Synthesis of 6-Chloro-7-fluoroquinazolin-4(3H)-one (Method A)
This protocol is adapted from the classical Niementowski reaction.[1]
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 189.57 | 10 | 1.896 g |
| Formamide | 45.04 | 50 | 2.25 mL |
Procedure
-
Combine this compound (1.896 g, 10 mmol) and formamide (2.25 mL, 50 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-chloro-7-fluoroquinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture.
Expected Product Characterization
-
Appearance: White to off-white solid.
-
1H NMR (DMSO-d6, 400 MHz): Expected signals for aromatic protons and the N-H proton of the quinazolinone ring.
-
Mass Spectrometry (ESI+): m/z calculated for C8H4ClFN2O [M+H]+.
Protocol 2: Synthesis of 6-Chloro-7-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one (Method B)
This protocol is a two-step synthesis adapted from established methods for producing 2,3-disubstituted quinazolinones.[6][7]
Step 1: Synthesis of 6-Chloro-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 189.57 | 10 | 1.896 g |
| Acetyl chloride | 78.50 | 12 | 0.85 mL |
| Pyridine | 79.10 | - | 10 mL |
| Acetic anhydride | 102.09 | - | 15 mL |
Procedure
-
Dissolve this compound (1.896 g, 10 mmol) in pyridine (10 mL) in a 100 mL round-bottom flask, and cool the solution in an ice bath.
-
Slowly add acetyl chloride (0.85 mL, 12 mmol) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add acetic anhydride (15 mL) to the reaction mixture and heat at reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 6-chloro-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 6-Chloro-7-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 6-Chloro-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one | 213.59 | 8 (approx.) | ~1.71 g |
| Aniline | 93.13 | 10 | 0.91 mL |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
Procedure
-
Combine the crude 6-chloro-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (~1.71 g, ~8 mmol) and aniline (0.91 mL, 10 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain 6-chloro-7-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one.
Expected Product Characterization
-
Appearance: Crystalline solid.
-
1H NMR (CDCl3, 400 MHz): Expected signals for the aromatic protons of both the quinazolinone core and the phenyl substituent, as well as a singlet for the methyl group.
-
13C NMR (CDCl3, 101 MHz): Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): m/z calculated for C15H10ClFN2O [M+H]+.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Niementowski Reaction | Incomplete reaction; insufficient heating time or temperature. | Increase reaction time and/or temperature. Consider using microwave irradiation for improved efficiency. |
| Incomplete Benzoxazinone Formation | Insufficient dehydration. | Ensure acetic anhydride is fresh and used in sufficient excess. Increase reflux time. |
| Side Product Formation | Reaction conditions too harsh; presence of moisture. | Use anhydrous solvents and reagents. Monitor reaction closely by TLC to avoid over-reaction. |
| Difficulty in Purification | Similar polarity of product and impurities. | Optimize recrystallization solvent system. Employ column chromatography with a gradient elution. |
Conclusion
The synthesis of quinazolinones from this compound offers a gateway to a diverse range of potentially bioactive molecules. The Niementowski reaction provides a direct route to the core scaffold, while the two-step synthesis via a benzoxazinone intermediate allows for the introduction of various substituents, facilitating extensive SAR studies. The protocols provided herein are robust and adaptable, serving as a solid foundation for the exploration of novel quinazolinone-based therapeutics. Careful attention to reaction conditions and safety precautions is paramount for successful and safe synthesis.
References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: [Link])
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. (URL: [Link])
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])
-
Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. (URL: [Link])
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: [Link])
-
Study on quinazolinone derivative and their pharmacological actions. (URL: [Link])
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. ijddr.in [ijddr.in]
- 4. researchgate.net [researchgate.net]
- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: The Strategic Use of 2-Amino-5-chloro-4-fluorobenzoic Acid in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, substituted anthranilic acids represent a class of scaffolds prized for their synthetic versatility and presence in a multitude of bioactive compounds.[1][2] 2-Amino-5-chloro-4-fluorobenzoic acid (CAS No: 351367-77-6) has emerged as a particularly valuable synthon for medicinal chemists.[1] Its trifunctional nature, featuring an amino group, a carboxylic acid, and a strategically halogenated aromatic ring, offers multiple points for diversification.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] The specific substitution pattern of this compound, with its electron-donating amino group and electron-withdrawing halogens, creates a unique electronic environment that influences both reactivity and biological interactions. This guide serves as a technical resource for researchers, providing an in-depth analysis of its reactivity, core applications, and detailed, field-proven protocols for its use in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the molecule's properties and reactive sites is foundational to its effective use in synthesis.
Key Properties
| Property | Value | Reference |
| CAS Number | 351367-77-6 | [5][6] |
| Molecular Formula | C₇H₅ClFNO₂ | [5][6] |
| Molecular Weight | 189.57 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Synonyms | Substituted Anthranilic Acid | [1] |
Analysis of Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional regions: the carboxylic acid, the aromatic amino group, and the halogenated benzene ring.
-
Carboxylic Acid (-COOH): This group is a primary handle for derivatization, readily participating in standard transformations such as esterification and, most importantly, amidation.[1] This allows for the construction of amide libraries crucial for exploring structure-activity relationships (SAR).
-
Amino Group (-NH₂): As a powerful activating group, the nucleophilic amine is a key reaction site for acylation, alkylation, and diazotization reactions.[1] Its ortho position relative to the carboxylic acid is critical for the formation of important heterocyclic systems.
-
Aromatic Ring: The electronic nature of the ring is modulated by the interplay of the activating amino group and the deactivating chloro and fluoro substituents. This influences the regioselectivity of any potential electrophilic aromatic substitution and is integral to the molecule's binding properties in a biological context.
The following diagram illustrates the principal reactive sites and the synthetic pathways they enable.
Caption: Reactivity map of this compound.
Core Applications in Bioactive Molecule Synthesis
This building block is primarily leveraged for the synthesis of complex heterocyclic structures, many of which are recognized as "privileged scaffolds" in drug discovery.[7]
Synthesis of Quinazolinone Scaffolds
Anthranilic acids are canonical precursors for quinazolinones, a class of fused heterocycles with a wide spectrum of pharmacological activities.[1] A related starting material, 2-amino-5-chlorobenzoic acid, has been successfully used to synthesize potent inhibitors of p21-activated kinase 4 (PAK4), a target implicated in cancer cell proliferation and metastasis.[1][2] By analogy, this compound serves as an ideal starting point for novel, halogenated quinazolinone derivatives targeting kinases and other enzyme classes.
The general synthesis involves the condensation of the anthranilic acid with a one-carbon source (like formamide or formic acid), which first forms an N-formyl intermediate that subsequently undergoes intramolecular cyclization to yield the quinazolinone core.
Caption: General pathway for Quinazolinone synthesis.
Amide Bond Formation: A Gateway to Diverse Chemical Space
The formation of an amide bond is one of the most frequent and critical reactions in medicinal chemistry.[8] Using this compound as the carboxylic acid component allows for the systematic introduction of a vast array of amine-containing fragments. This approach is fundamental for building chemical libraries to probe the binding pockets of biological targets and optimize lead compounds for potency, selectivity, and pharmacokinetic properties. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.[8]
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration. They emphasize not just the procedural steps but the rationale behind them.
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol describes a reliable method for forming an amide bond, particularly effective for a wide range of amines, including those that may be sterically hindered or electron-deficient.[8]
Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent generates a highly activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hexafluorophosphate salt and deprotonate the amine, facilitating the reaction.
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Base Addition & Cooling: Add DIPEA (2.5 eq) to the solution. Cool the flask in an ice bath to 0 °C. Causality: Cooling controls the initial exothermic reaction upon addition of the coupling reagent.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the cooled, stirring solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The aqueous washes remove residual DMF, HATU byproducts, and unreacted reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Synthesis of 6-Chloro-7-fluoroquinazolin-4(3H)-one
This protocol outlines the synthesis of the core quinazolinone heterocycle, a key intermediate for numerous kinase inhibitor programs.
Rationale: This is a condensation-cyclization reaction. Heating this compound in formamide serves a dual purpose: formamide acts as both the solvent and the reagent that provides the one-carbon unit necessary to form the pyrimidinone ring. The initial step is the formation of the N-formyl amide, which then undergoes a high-temperature, acid-catalyzed intramolecular cyclization with the elimination of water to yield the final heterocyclic product.
Materials:
-
This compound
-
Formamide
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and formamide (10-20 eq).
-
Heating: Heat the mixture to 150-160 °C and maintain it at this temperature for 4-6 hours. Self-Validation: The reaction can be monitored by TLC by taking small aliquots, diluting with methanol, and spotting against the starting material.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add water to the flask. The product should precipitate as a solid. Causality: The product is typically insoluble in the aqueous formamide mixture, allowing for isolation by precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual formamide and other impurities.
-
Drying: Dry the solid under vacuum to obtain the 6-Chloro-7-fluoroquinazolin-4(3H)-one product, which can often be used in the next step without further purification.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its pre-installed halogenation and ortho-amino-acid arrangement provide a direct route to synthetically valuable and biologically relevant scaffolds, most notably quinazolinones. The protocols detailed herein for amide coupling and heterocycle formation offer robust and adaptable methods for researchers to access novel chemical entities. By leveraging the unique reactivity of this synthon, drug discovery professionals can efficiently generate diverse compound libraries, accelerating the identification and optimization of next-generation therapeutic agents.
References
-
Appretech Scientific Limited. This compound. [Link]
-
ChemBK. 2-Amino-4-chloro-5-fluorobenzoic acid. [Link]
-
Amerigo Scientific. 4-Amino-2-chloro-5-fluorobenzoic acid. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
-
Scaffold Hopping in Drug Discovery. Scaffold Hopping in Drug Discovery. [Link]
- Google Patents.
-
ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]
-
National Institutes of Health (NIH). Total synthesis and development of bioactive natural products. [Link]
-
National Institutes of Health (NIH). Privileged Scaffolds for Library Design and Drug Discovery. [Link]
-
PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145. [Link]
-
ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]
-
National Institutes of Health (NIH). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]
-
PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link]
-
ResearchGate. Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-5-chloro-4-fluorobenzoic Acid as a Strategic Precursor for Novel Kinase Inhibitors
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1][2] This guide provides an in-depth technical overview of the strategic use of 2-Amino-5-chloro-4-fluorobenzoic acid as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the rationale behind its selection, provide detailed, field-proven synthetic protocols, outline methods for biological evaluation, and discuss the mechanistic basis for the activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase-targeted therapeutics.
The Rationale: Why this compound?
The selection of a starting scaffold is a pivotal decision in a drug discovery campaign. This compound is not merely a collection of functional groups; it is a strategically designed building block whose substituents are pre-organized to facilitate high-affinity interactions within the ATP-binding site of many kinases.
-
The 2-Amino Group: This primary amine is a cornerstone for kinase hinge-binding. In many inhibitor scaffolds, this group forms one or two critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a highly conserved structural motif. This interaction serves as a primary anchor for the inhibitor.
-
The Carboxylic Acid: This functional group provides a convenient synthetic handle for elaboration. It is most commonly converted into an amide, allowing for the introduction of diverse chemical moieties that can probe different regions of the ATP pocket, thereby modulating potency and selectivity.
-
The 4-Fluoro and 5-Chloro Substituents: The specific placement of these halogens is critical.
-
Fluorine: The high electronegativity and small size of the fluorine atom can lead to favorable interactions with the protein, enhance metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the nearby amino group, fine-tuning its hydrogen bonding capability.
-
Chlorine: The larger chlorine atom can occupy hydrophobic pockets within the binding site, contributing to van der Waals interactions and increasing binding affinity. The combination of chloro and fluoro groups creates a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for the target kinase.
-
The strategic arrangement of these groups makes this compound an ideal precursor for generating libraries of compounds for structure-activity relationship (SAR) studies.[3][4][5][6][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClFNO₂ | [8][9] |
| Molecular Weight | 189.57 g/mol | [8][9] |
| Appearance | Solid | [8] |
| pKa (Predicted) | 4.37 ± 0.10 | [10] |
| Boiling Point (Predicted) | 360.2 ± 42.0 °C | [10] |
Synthetic Strategy and Experimental Protocols
The general strategy for utilizing this precursor involves a robust and modular synthetic sequence, typically beginning with amide bond formation followed by further diversification. This allows for the late-stage introduction of various chemical groups to build a library of potential inhibitors.
Overall Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of an N-Aryl-2-amino-5-chloro-4-fluorobenzamide Intermediate
This protocol details a standard amide coupling reaction, a foundational step in the synthesis of many kinase inhibitors.[11][12]
Principle: The carboxylic acid is activated in situ using a peptide coupling reagent (e.g., HATU). In the presence of a non-nucleophilic base (e.g., DIPEA), the activated acid reacts with a primary or secondary amine to form a stable amide bond.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| This compound | 189.57 | 1.0 g | 1.0 |
| 3-Ethynylaniline (Example Amine) | 117.15 | 0.68 g | 1.1 |
| HATU | 380.23 | 2.20 g | 1.1 |
| DIPEA | 129.24 | 1.36 mL | 2.0 |
| Anhydrous DMF | - | 20 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 g, 5.27 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Add 3-ethynylaniline (0.68 g, 5.80 mmol, 1.1 eq), followed by HATU (2.20 g, 5.80 mmol, 1.1 eq), and finally DIPEA (1.36 mL, 10.54 mmol, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Extraction: Wash the organic layer sequentially with 5% aqueous LiCl solution (2 x 50 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure amide intermediate.
Biological Evaluation Protocols
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves an initial in vitro kinase assay followed by cell-based assays to assess cellular potency and effects.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: The ADP-Glo™ Kinase Assay (Promega) is a robust method to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to a lower ADP signal and thus lower luminescence.
Materials and Reagents
| Reagent | Purpose |
| Target Kinase (e.g., EGFR, VEGFR-2) | Enzyme |
| Poly(Glu,Tyr) 4:1 | Substrate |
| ATP | Phosphate Donor |
| Synthesized Inhibitor | Test Compound |
| ADP-Glo™ Reagent | Terminates kinase reaction, depletes ATP |
| Kinase Detection Reagent | Converts ADP to ATP, generates light |
| Kinase Buffer (HEPES, MgCl₂, BSA) | Reaction Medium |
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO. Dispense 1 µL of each dilution into a 384-well plate.
-
Kinase Reaction Setup: Prepare a master mix containing kinase buffer, the target kinase, and the appropriate substrate. Add 5 µL of this mix to each well containing the inhibitor.
-
Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the reaction. The final reaction volume is 11 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Antiproliferative Assay
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials and Reagents
| Reagent | Purpose |
| Cancer Cell Line (e.g., A431, SKOV-3) | Biological System |
| RPMI-1640 Medium + 10% FBS | Cell Culture Medium |
| Synthesized Inhibitor | Test Compound |
| MTT Solution (5 mg/mL in PBS) | Viability Reagent |
| DMSO | Solvent for Formazan Crystals |
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium and add 100 µL to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[13]
Mechanistic Insights and Target Pathways
Inhibitors derived from this compound often target the ATP-binding site of tyrosine kinases. A prominent example is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently hyperactivated in various cancers.
Targeting the EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[14] An inhibitor designed from the described scaffold would block the initial phosphorylation step, preventing the downstream signal transduction.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a high-value, strategically functionalized precursor for the development of novel kinase inhibitors. Its inherent structural features provide a robust anchor for binding to the kinase hinge region, while its versatile synthetic handles allow for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to leverage this building block in their drug discovery efforts, paving the way for the next generation of targeted cancer therapies.
References
-
2-Amino-4-chloro-5-fluorobenzoic acid - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]
-
2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved January 6, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved January 6, 2026, from [Link]
-
Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed. (2012). Retrieved January 6, 2026, from [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (n.d.). Retrieved January 6, 2026, from [Link]
-
Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved January 6, 2026, from [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (2024). Retrieved January 6, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed. (2006). Retrieved January 6, 2026, from [Link]
-
Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed. (2003). Retrieved January 6, 2026, from [Link]
-
2-Amino-5-fluorobenzoic acid - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed. (2016). Retrieved January 6, 2026, from [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][9][10]triazine-based VEGFR-2 kinase inhibitors - PubMed. (2008). Retrieved January 6, 2026, from [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][15]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. (2011). Retrieved January 6, 2026, from [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
Experimental protocol for Friedel-Crafts acylation using 2-Amino-5-chloro-4-fluorobenzoic acid analogs.
Application Note: A Modern Protocol for the Friedel-Crafts Acylation of Substituted Anthranilic Acids
Abstract
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic synthesis, yet its application to highly functionalized aromatic systems, such as 2-amino-5-chloro-4-fluorobenzoic acid analogs, is fraught with challenges. The presence of a Lewis basic amino group and a deactivating carboxyl group on the aromatic ring typically leads to catalyst poisoning and ring deactivation under classical Lewis acid conditions. This application note presents a robust and detailed experimental protocol that circumvents these issues by utilizing a strong Brønsted acid system. We provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic rationale, a step-by-step procedure, expected outcomes, and troubleshooting. The described methodology facilitates the synthesis of acylated anthranilic acid derivatives, which are crucial intermediates for complex heterocyclic scaffolds in pharmaceutical discovery.
Introduction: The Challenge of Acylating Complex Anilines
For over a century, the Friedel-Crafts acylation has been a cornerstone for the synthesis of aromatic ketones.[1][2] The reaction typically employs a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl halide or anhydride, which then undergoes electrophilic aromatic substitution.[3][4] While powerful, this classical approach has significant limitations, especially when applied to substrates bearing amine functionalities.[4][5]
The lone pair of electrons on the nitrogen atom of an amino group readily complexes with the Lewis acid catalyst.[6] This interaction forms a strongly deactivating ammonium salt on the aromatic ring, effectively shutting down the desired electrophilic substitution. Substrates like this compound present a dual challenge: not only do they possess this problematic amino group, but they also contain a deactivating carboxyl group and electron-withdrawing halogens.[7]
These substituted anthranilic acids are, however, vital building blocks in medicinal chemistry, serving as precursors for a wide array of bioactive heterocycles, including quinazolinones and other pharmacophores.[8][9][10] Therefore, developing a reliable acylation method is of paramount importance. This guide details a modern approach using a strong Brønsted acid promoted by a Lewis base, which successfully acylates these challenging substrates where traditional methods fail.[11]
Mechanistic Rationale: Overcoming Catalyst Poisoning
The Classical Limitation
In a standard Friedel-Crafts reaction, the Lewis acid (e.g., AlCl₃) activates the acylating agent. However, with an amino-substituted substrate, the catalyst is preferentially sequestered by the more basic amino group. This non-productive complexation deactivates the ring towards the electrophilic acylium ion, halting the reaction.
A Brønsted Acid-Promoted Solution
A more effective strategy involves the use of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), in conjunction with a promoter like phosphorus pentoxide (P₄O₁₀).[11] The mechanism proceeds via a different pathway:
-
Protonation and Neutralization: The strong Brønsted acid (TfOH) protonates the basic amino group. Concurrently, the Lewis base (P₄O₁₀) interacts with and neutralizes the resulting positive charge on the nitrogen. This prevents the formation of a permanent, deactivating ammonium salt, converting the N-H covalent bond to a weaker N-hydrogen bond.[11]
-
Acylium Ion Formation: The carboxylic acid of the substrate itself (or an external carboxylic acid used as the acylating agent) is activated by the superacidic medium, facilitating the formation of the electrophilic acylium ion.
-
Electrophilic Attack: Despite the protonated state of the amine, the P₄O₁₀ interaction sufficiently mitigates its deactivating effect, allowing the π-electron system of the aromatic ring to attack the acylium ion.
-
Regioselectivity: The regiochemical outcome is dictated by the directing effects of the substituents. The amino group is a powerful ortho, para-director.[12][13][14] In this compound, the position para to the amine is blocked by the chloro group. One ortho position is occupied by the carboxylic acid. Therefore, acylation is strongly directed to the C6 position, which is the remaining ortho position relative to the activating amino group.
Caption: Figure 1. Simplified workflow of the proposed acylation mechanism.
Detailed Experimental Protocol
This protocol describes the acylation of this compound with acetic acid as a representative acylating agent.
Materials and Reagents
| Reagent | CAS No. | Recommended Purity | Supplier (Example) |
| This compound | 110759-36-1 | >97% | Sigma-Aldrich |
| Acetic Acid, Glacial | 64-19-7 | >99.7% | Fisher Scientific |
| Trifluoromethanesulfonic acid (TfOH) | 1493-13-6 | >99% | Sigma-Aldrich |
| Phosphorus pentoxide (P₄O₁₀) | 1314-56-3 | >98% | Acros Organics |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8% | VWR Chemicals |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | HPLC Grade | VWR Chemicals |
| Hexanes | 110-54-3 | HPLC Grade | VWR Chemicals |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Temperature probe
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Safety Precautions
-
Trifluoromethanesulfonic acid (TfOH) is extremely corrosive and hygroscopic. Handle only in a chemical fume hood wearing appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent and is highly corrosive. It reacts violently with water. Handle with extreme care in a dry environment.
-
The reaction quench is highly exothermic. Perform the addition to the ice/bicarbonate solution slowly and behind a blast shield.
Step-by-Step Procedure
Caption: Figure 2. A step-by-step overview of the experimental protocol.
-
Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
Initial Reagent Addition: To the flask, add this compound (1.0 eq, e.g., 1.91 g, 10 mmol) and phosphorus pentoxide (1.5 eq, 4.26 g, 15 mmol).
-
Acid Addition: Cool the flask in an ice bath. Slowly add trifluoromethanesulfonic acid (10 mL) via syringe over 15 minutes. The mixture may become a thick slurry.
-
Acylating Agent Addition: Add glacial acetic acid (1.2 eq, 0.72 g, 12 mmol) dropwise via an addition funnel over 10 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 80-90 °C. Maintain this temperature and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully in saturated NaHCO₃, extract with EtOAc, and spot on a silica plate (e.g., 3:1 Hexanes:EtOAc eluent).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and saturated sodium bicarbonate solution. CAUTION: Slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. This process is highly exothermic and will release CO₂ gas.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the final product, 2-acetylamino-5-chloro-4-fluorobenzoic acid, as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results & Data
The protocol is expected to yield the acylated product with good purity after chromatography.
Table 1: Example Reagent Stoichiometry
| Compound | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 191.56 | 1.0 | 10 | 1.92 g |
| Acetic Acid | 60.05 | 1.2 | 12 | 0.72 g (0.69 mL) |
| Phosphorus pentoxide (P₄O₁₀) | 283.89 | 1.5 | 15 | 4.26 g |
| Trifluoromethanesulfonic acid (TfOH) | 150.08 | Solvent | - | 10 mL |
Table 2: Hypothetical Characterization Data for 2-acetyl-6-amino-3-chloro-4-fluorobenzoic acid
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-80% |
| ¹H NMR | Signals corresponding to the aromatic proton, the amine protons, and the methyl protons of the acetyl group. |
| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₇ClFNO₃). |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Reaction | 1. Insufficiently anhydrous conditions. 2. Reagents (esp. TfOH) are old/degraded. 3. Insufficient heating. | 1. Ensure all glassware is oven-dried and the reaction is run under a dry inert atmosphere. 2. Use fresh, high-purity reagents. 3. Confirm internal reaction temperature is 80-90 °C. |
| Formation of Byproduct | 1. N-acylation instead of C-acylation. 2. Overheating leading to decomposition. | 1. The described conditions strongly favor C-acylation. If N-acylation is observed, ensure proper reagent stoichiometry and temperature control. 2. Do not exceed the recommended temperature. |
| Difficult Work-up | Incomplete neutralization during quench. | Add ice and NaHCO₃ solution slowly and in excess until CO₂ evolution ceases and the aqueous layer is basic (pH > 8). |
Conclusion
The Friedel-Crafts acylation of complex, multifunctional substrates like this compound is not feasible using classical Lewis acid catalysis. The Brønsted acid-promoted protocol outlined in this application note provides a reliable and effective alternative for drug development professionals and synthetic chemists. By understanding the underlying mechanistic principles and adhering to the detailed procedure, researchers can successfully synthesize valuable acylated intermediates, paving the way for the discovery of novel therapeutic agents.
References
-
Wu, H., Sumita, A., et al. (2022). Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry. Available at: [Link]
-
Fathimoghadam, F., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Fathimoghadam, F., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biochemistry. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Prajapati, A. K., & Gupta, M. K. (2017). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of ChemTech Research. Available at: [Link]
-
Santhi, N., & V, S. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Abida, K., et al. (2012). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H). Journal of the Korean Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Directing effect in Intramolecular Friedel Crafts Alkylation. Chemistry Stack Exchange. Available at: [Link]
-
Zhang, Y., et al. (2014). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules. Available at: [Link]
-
Singh, M., & Singh, J. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]
-
LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]
-
JoVE. (2023). Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. Journal of Visualized Experiments. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry Steps. Ortho, Para, Meta. Chemistry Steps. Available at: [Link]
-
Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
-
JoVE. (2025). Directing Effect of Substituents: ortho–para-Directing Groups. Journal of Visualized Experiments. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. ijpsr.com [ijpsr.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
Protocol for the synthesis of novel heterocycles from 2-Amino-5-chloro-4-fluorobenzoic acid
Application Note & Protocol
Topic: Strategic Pathways for the Synthesis of Novel Heterocyclic Scaffolds from 2-Amino-5-chloro-4-fluorobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound is a highly valuable and versatile starting material in the synthesis of novel heterocyclic compounds for drug discovery and development. Its utility stems from the unique arrangement of its functional groups: an ortho-amino carboxylic acid (an anthranilic acid derivative) and specific halogen substitutions (chloro and fluoro). This distinct substitution pattern offers a powerful platform for generating diverse molecular architectures with significant potential for biological activity.
The core reactivity of this molecule is centered around the vicinal amino and carboxylic acid groups, which are primed for a variety of cyclization reactions. The presence of the electron-withdrawing halogen atoms—chlorine and fluorine—profoundly influences the electronic properties of the aromatic ring. The fluorine atom, in particular, is a well-established bioisostere for a hydrogen atom and can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds[1]. The chloro group provides an additional site for potential modification or can contribute to the overall lipophilicity and electronic character of the molecule.
This guide provides detailed protocols and the underlying chemical principles for leveraging this compound to synthesize key heterocyclic frameworks, with a primary focus on quinazolinones and their derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2].
Core Synthetic Pathways and Mechanistic Considerations
The primary synthetic utility of this compound lies in its capacity to undergo cyclocondensation reactions to form fused heterocyclic systems. The amino group acts as a nucleophile, while the carboxylic acid can be activated or participate directly in cyclization.
Synthesis of Quinazolin-4-ones: The Niementowski Reaction
One of the most direct and widely employed methods for constructing the quinazolin-4-one core from anthranilic acids is the Niementowski reaction[3][4]. This reaction typically involves heating the anthranilic acid with an amide, most commonly formamide, to yield the corresponding quinazolin-4-one.
Causality and Experimental Choices:
-
Excess Formamide: An excess of formamide is often used to serve as both a reactant and a solvent, driving the reaction to completion[5].
-
Temperature Control: The reaction temperature is critical. It must be high enough to facilitate dehydration and cyclization (typically 130-160°C) but not so high as to cause decomposition of the starting material or formamide itself[5]. At temperatures above its melting point (~145°C), anthranilic acid can decarboxylate, leading to unwanted byproducts[5].
Caption: General synthetic routes from this compound.
Synthesis of 2-Substituted Quinazolin-4-ones
To introduce diversity at the 2-position of the quinazolinone ring, a two-step approach is typically employed. First, the amino group of the anthranilic acid is acylated with an appropriate acyl chloride or anhydride. The resulting N-acyl intermediate is then cyclized, often by heating with a source of ammonia such as ammonium acetate.
Causality and Experimental Choices:
-
Acylation Step: The acylation is a standard nucleophilic acyl substitution. The choice of acylating agent directly determines the substituent at the 2-position of the final product.
-
Cyclization: Heating the N-acyl intermediate with ammonium acetate provides the nitrogen atom required to form the pyrimidine ring of the quinazolinone system. The reaction proceeds via an initial amidation followed by intramolecular cyclization and dehydration.
Formation of Fused Tricyclic Heterocycles
By selecting appropriate bifunctional reagents, it is possible to construct more complex, fused tricyclic systems. For example, reaction with a chloroacyl chloride can lead to a benzoxazinone intermediate, which can then be reacted with various amines to yield fused tricyclic quinazolinones[2]. This strategy significantly expands the accessible chemical space from a single starting material.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 6-Chloro-7-fluoro-4(3H)-quinazolinone
This protocol details the synthesis of the core quinazolinone scaffold via the Niementowski reaction.
Materials & Equipment:
-
This compound
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
-
Crushed ice
-
Buchner funnel and filter paper
-
Methanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.90 g, 0.01 mol) and formamide (11.25 g, 0.25 mol, ~10 mL).
-
Fit the flask with a reflux condenser and heat the mixture in a heating mantle to 140-150°C. Maintain this temperature for 4 hours. The mixture will become homogeneous and then gradually solidify.
-
Allow the reaction mixture to cool to room temperature.
-
To the solidified mass, add 50 mL of cold water and stir vigorously to break up the solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water (3 x 20 mL) to remove any residual formamide.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude solid from hot methanol.
Data Summary Table 1: Protocol 1 Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | This compound | N/A |
| Reagent | Formamide | [3][5] |
| Molar Ratio (SM:Reagent) | 1:25 | [5] |
| Temperature | 140-150°C | [5] |
| Reaction Time | 4 hours | N/A |
| Expected Yield | 75-85% (based on similar reactions) | N/A |
Protocol 2: Synthesis of 6-Chloro-7-fluoro-2-methyl-4(3H)-quinazolinone
This protocol demonstrates the synthesis of a 2-substituted quinazolinone.
Materials & Equipment:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Ammonium acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure: Step A: N-Acetylation
-
Suspend this compound (1.90 g, 0.01 mol) in 15 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Add acetic anhydride (1.22 g, 0.012 mol) dropwise to the suspension with stirring.
-
Heat the mixture to reflux for 1 hour. The solid will dissolve to form a clear solution.
-
Cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Collect the precipitated N-acetyl intermediate by vacuum filtration, wash with water, and dry. This intermediate, 2-acetamido-5-chloro-4-fluorobenzoic acid, can be used in the next step without further purification.
Step B: Cyclization
-
Combine the dried N-acetyl intermediate from Step A (~0.01 mol) and ammonium acetate (1.54 g, 0.02 mol) in a round-bottom flask.
-
Heat the mixture to 160-170°C for 2 hours.
-
Cool the mixture, add water, and collect the crude product by filtration.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Data Summary Table 2: Protocol 2 Reaction Parameters
| Step | Reagents | Temperature | Time | Purpose |
|---|---|---|---|---|
| A | Acetic anhydride, Acetic acid | Reflux | 1 hour | Formation of N-acyl intermediate |
| B | Ammonium acetate | 160-170°C | 2 hours | Ring closure to form quinazolinone |
Visualization of Key Reaction Mechanism
The mechanism of the Niementowski reaction is a classic example of cyclocondensation.
Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.
Conclusion and Future Directions
This compound is a powerful synthon for the creation of diverse and novel heterocyclic libraries. The protocols outlined here provide a robust foundation for synthesizing quinazolinone-based scaffolds. By varying the reagents in protocols similar to Protocol 2 (e.g., using different acyl chlorides) or by employing bifunctional reactants, researchers can readily access a wide array of derivatives for screening in drug discovery programs. The inherent halogenation of the starting material provides key advantages for developing compounds with potentially enhanced pharmacological properties. Further exploration into multi-component reactions and the development of one-pot procedures starting from this precursor could streamline the synthesis of complex heterocyclic systems, accelerating the pace of drug development.
References
-
Al-Obaydi, A. M., & Al-Janabi, K. S. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1145-1151. Retrieved from [Link]
-
Generis Publishing. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. Retrieved from [Link]
-
ARKAT USA, Inc. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2008(ii), 33-42. Retrieved from [Link]
-
Izawa, K., Chen, Y., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. generis-publishing.com [generis-publishing.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Strategic Esterification of 2-Amino-5-chloro-4-fluorobenzoic Acid for Pharmaceutical Intermediate Synthesis
An Application Note and Protocol Guide
Abstract
2-Amino-5-chloro-4-fluorobenzoic acid is a critical starting material in the synthesis of various pharmaceutical agents. Its ester derivatives are key intermediates that facilitate subsequent reactions, such as amide bond formation or cross-coupling. The presence of an electron-donating amino group and electron-withdrawing halogen substituents on the aromatic ring presents unique challenges and opportunities for esterification. This guide provides a detailed analysis and validated protocols for three distinct and robust esterification methodologies: the classic Fischer-Speier Esterification, the mild and efficient Diazomethane-Mediated Methylation, and modern Coupling Agent-Assisted Esterification. The rationale, mechanistic insights, step-by-step protocols, and comparative analysis are presented to empower researchers in selecting and executing the optimal strategy for their specific synthetic goals.
Introduction: The Strategic Importance of this compound Esters
Substituted anthranilic acids are privileged scaffolds in medicinal chemistry. Specifically, this compound serves as a vital building block for compounds targeting a range of therapeutic areas. The conversion of its carboxylic acid moiety to an ester is often a crucial first step in a synthetic sequence. Esterification protects the reactive carboxylic acid, enhances solubility in organic solvents, and modulates the electronic properties of the molecule for downstream transformations.
The choice of esterification method is a critical decision dictated by factors such as reaction scale, desired purity, functional group tolerance, and safety considerations. This document serves as a comprehensive guide to making an informed decision.
Overview of Esterification Strategies
Three primary strategies are presented, each with a distinct profile of advantages and limitations. The selection process can be guided by the specific requirements of the synthesis at hand.
Caption: Decision workflow for selecting an esterification method.
Method 1: Fischer-Speier Esterification
Principle and Rationale
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The reaction is typically performed by refluxing the carboxylic acid in a large excess of the alcohol, which serves as both reactant and solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The core principle is the acid-catalyzed activation of the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[3] To drive the equilibrium towards the product ester, water, a byproduct of the reaction, must be removed, or one of the reactants must be used in a large excess.[2]
For this compound, the amino group will be protonated under the strong acidic conditions. While this deactivates the ring towards certain side reactions, it does not inhibit the esterification of the carboxylic acid.
Caption: Mechanism of Fischer-Speier Esterification.[4]
Advantages and Disadvantages
-
Advantages:
-
Cost-Effective: Utilizes inexpensive and readily available reagents (alcohol, mineral acid).
-
Scalable: The procedure is straightforward and well-suited for large-scale industrial production.
-
One-Pot: The reaction is typically a simple one-pot synthesis.
-
-
Disadvantages:
-
Harsh Conditions: Requires high temperatures and strong acids, which may not be suitable for sensitive substrates.
-
Equilibrium-Limited: Requires a large excess of alcohol or continuous removal of water to achieve high conversion.[3]
-
Potential for Side Reactions: Although less of a concern for this specific substrate, prolonged heating in strong acid can sometimes lead to degradation or side reactions in more complex molecules.
-
Detailed Protocol: Synthesis of Ethyl 2-Amino-5-chloro-4-fluorobenzoate
-
Reagent Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 52.7 mmol).
-
Add absolute ethanol (150 mL). The acid will not fully dissolve at this stage.
-
-
Catalyst Addition:
-
Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 3.0 mL, ~5.2 g, 53 mmol) to the stirring suspension. Caution: The addition is exothermic.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of ethanol to approximately 20-30 mL using a rotary evaporator.
-
Slowly pour the concentrated mixture into 200 mL of ice-cold water with stirring.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Effervescence will occur.
-
The product ester will precipitate as a solid. If it oils out, continue stirring until it solidifies.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
-
Purification:
-
Dry the crude product in a vacuum oven.
-
For higher purity, recrystallize the solid from an ethanol/water mixture.
-
Method 2: Diazomethane-Mediated Methyl Esterification
Principle and Rationale
Diazomethane (CH₂N₂) is a highly efficient and specific reagent for the methylation of carboxylic acids.[5] The reaction proceeds under very mild conditions, often at room temperature, and is typically quantitative.[6] The mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane.[7] The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane intermediate. The only byproduct is nitrogen gas (N₂), which makes product isolation exceptionally simple.[8]
Caption: Mechanism of Diazomethane Methylation.[7]
Advantages and Disadvantages
-
Advantages:
-
Mild Conditions: Reaction proceeds at or below room temperature without the need for acid or base catalysts.[6]
-
High Yield: The reaction is fast, clean, and often quantitative.
-
Simple Work-up: The only byproduct is nitrogen gas, simplifying purification.[6]
-
High Specificity: Reacts selectively with acidic protons, primarily carboxylic acids and, to a lesser extent, phenols.
-
-
Disadvantages:
-
Extreme Hazard: Diazomethane is highly toxic and potentially explosive. It must be handled with extreme care using specialized glassware and in a well-ventilated fume hood. It is generally prepared and used in situ as a solution.[7]
-
Methyl Esters Only: This method is only suitable for the synthesis of methyl esters. For other esters, different diazoalkanes would be needed, which are often less accessible.
-
Not Suitable for Large Scale: Due to safety concerns, this method is generally restricted to small-scale laboratory syntheses.
-
Detailed Protocol: Synthesis of Methyl 2-Amino-5-chloro-4-fluorobenzoate
WARNING: This procedure must be performed by trained personnel in a chemical fume hood behind a blast shield. Use non-etched, flame-polished glassware.
-
Preparation of Diazomethane Solution (Example using Diazald®):
-
In a specialized diazomethane generation apparatus, add a solution of potassium hydroxide (KOH, 5 g) in ethanol (30 mL) and water (8 mL) to a dropping funnel.
-
In the reaction flask, dissolve Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide, 10.7 g, 50 mmol) in diethyl ether (100 mL).
-
Cool the reaction flask in an ice bath. Slowly add the KOH solution dropwise to the Diazald® solution with stirring.
-
A yellow gas (diazomethane) will co-distill with the ether. Collect the yellow ethereal solution in a cooled receiving flask. This solution should be used immediately.
-
-
Esterification Reaction:
-
Dissolve this compound (1.9 g, 10 mmol) in a mixture of methanol (10 mL) and diethyl ether (40 mL) in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add the prepared ethereal solution of diazomethane dropwise with stirring until the yellow color persists and nitrogen evolution ceases. The persistence of the yellow color indicates a slight excess of diazomethane.
-
-
Work-up and Isolation:
-
Let the reaction stand for 10-15 minutes.
-
Quench the excess diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity.
-
-
Purification (Optional):
-
If necessary, the solid can be recrystallized from methanol or purified by column chromatography on silica gel.
-
Method 3: Coupling Agent-Assisted Esterification
Principle and Rationale
This method utilizes coupling reagents, commonly employed in peptide synthesis, to activate the carboxylic acid for nucleophilic attack by an alcohol.[9] Reagents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are effective. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester, generating a urea byproduct. This approach avoids harsh acidic conditions and high temperatures, making it ideal for complex molecules.
Caption: Mechanism of Coupling Agent-Assisted Esterification.
Advantages and Disadvantages
-
Advantages:
-
Very Mild Conditions: Reactions are typically run at room temperature.
-
High Yields: Generally provides excellent yields with low risk of side reactions.
-
Broad Scope: Can be used with a wide variety of alcohols, including secondary and sterically hindered ones.
-
Functional Group Tolerance: Compatible with most functional groups.
-
-
Disadvantages:
-
Reagent Cost: Coupling reagents and catalysts are significantly more expensive than mineral acids.
-
Byproduct Removal: The urea byproduct (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove. Using water-soluble EDC simplifies work-up as the corresponding urea can be removed with an aqueous wash.
-
Stoichiometric Reagents: The coupling agent is used in stoichiometric amounts, leading to lower atom economy.[1]
-
Detailed Protocol: Synthesis of Methyl 2-Amino-5-chloro-4-fluorobenzoate
-
Reagent Setup:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.9 g, 10 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) and methanol (0.49 mL, 12 mmol, 1.2 equivalents).
-
Add 4-(dimethylamino)pyridine (DMAP, 0.12 g, 1 mmol, 0.1 equivalents).
-
-
Coupling Reagent Addition:
-
Cool the stirring solution in an ice bath (0 °C).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.3 g, 12 mmol, 1.2 equivalents) portion-wise over 5 minutes.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with DCM (40 mL).
-
Transfer the mixture to a separatory funnel and wash with 5% aqueous HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ (2 x 20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often of high purity. If required, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Comparative Data Summary
| Parameter | Method 1: Fischer-Speier | Method 2: Diazomethane | Method 3: Coupling Agent |
| Reaction Conditions | High Temp (Reflux), Strong Acid | Room Temp, Neutral | Room Temp, Neutral/Mild Base |
| Primary Alcohol | Methanol, Ethanol, etc. | Methanol only | Wide variety of alcohols |
| Key Reagents | H₂SO₄, Alcohol | CH₂N₂ (in situ) | EDC/DCC, DMAP |
| Safety Concerns | Corrosive acid, Flammable solvents | HIGH: Toxic, Explosive | Reagents can be sensitizers |
| Work-up Complexity | Neutralization, Extraction | Evaporation, Quench | Aqueous Washes, Chromatography |
| Byproducts | Water | Nitrogen Gas | Urea |
| Scalability | Excellent | Poor (Lab scale only) | Good, but costly |
| Relative Cost | Low | Moderate (precursor cost) | High |
Conclusion
The esterification of this compound can be successfully achieved through several distinct methodologies. For large-scale, cost-sensitive syntheses, the Fischer-Speier esterification remains a viable and robust option. For the rapid, high-yield, small-scale synthesis of the methyl ester where mild conditions are paramount, diazomethane-mediated methylation is unparalleled, provided the stringent safety protocols are followed. For syntheses requiring maximum functional group tolerance, mild conditions, and versatility with different alcohols, coupling agent-assisted esterification is the modern method of choice, despite its higher cost and lower atom economy. The selection of the optimal protocol should be a strategic decision based on a careful evaluation of the project's specific needs, including scale, budget, timeline, and safety infrastructure.
References
- Vertex AI Search. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Saha, A., Basu, K., et al. (n.d.). Organic Chemistry-4. Kolkata.
- Vertex AI Search. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
- Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Master Organic Chemistry. (n.d.). Diazomethane (CH2N2).
- CHIRALEN. (n.d.). 2-Amino-5-chloro-4-fluoro-benzoic acid ethyl ester.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Application Note & Protocol Guide: Strategic Amidation of 2-Amino-5-chloro-4-fluorobenzoic Acid
Abstract
This technical guide offers a detailed exploration of the amidation reactions of 2-Amino-5-chloro-4-fluorobenzoic acid, a critical scaffold in modern medicinal chemistry. We delve into the mechanistic principles of amide bond formation, provide validated, step-by-step protocols for three robust coupling methodologies, and present a framework for troubleshooting and optimization. This document is designed to equip researchers, chemists, and drug development professionals with the expertise to efficiently and reliably synthesize novel amide derivatives from this versatile building block.
Introduction: The Strategic Value of the this compound Scaffold
This compound (MW: 189.57 g/mol , Formula: C₇H₅ClFNO₂) is a polysubstituted anthranilic acid derivative that has garnered significant attention as a foundational fragment in drug discovery.[1] The strategic arrangement of its functional groups—an activating amino group, a nucleophilic carboxylic acid, and two distinct halogen atoms—provides a unique combination of reactivity and physicochemical properties.
The carboxylic acid serves as the primary handle for amidation, one of the most fundamental and frequently utilized reactions in pharmaceutical development for forging stable, covalent amide bonds.[2] The resulting amide derivatives often form the core structures of pharmacologically active agents. The electron-withdrawing nature of the chlorine and fluorine substituents profoundly influences the acidity of the carboxylic acid and the basicity of the aniline nitrogen, while also offering opportunities to modulate properties like metabolic stability, lipophilicity, and target binding affinity in the final compound.
The Chemistry of Amide Bond Formation: Activation as the Cornerstone
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring harsh conditions that are incompatible with complex molecules. The core principle of modern amidation chemistry is the activation of the carboxylic acid. This involves converting the carboxyl hydroxyl group, a poor leaving group, into a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine. This is universally accomplished through the use of coupling reagents.
Diagram 1: General Principle of Carboxylic Acid Activation for Amidation
Caption: The two-stage process of activation and coupling in amide synthesis.
Validated Protocols for Amidation
The selection of a coupling strategy is dictated by factors such as the steric and electronic properties of the amine, the desired scale of the reaction, and cost considerations. We present three reliable protocols, each leveraging a different class of coupling reagent.
Protocol 1: HATU-Mediated Coupling
Causality & Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium/uronium salt-based coupling reagent.[3][4] It reacts with the carboxylate form of the acid to generate a highly reactive OAt-active ester.[3][5] The pyridine nitrogen atom in the HOAt leaving group is thought to provide anchimeric assistance, accelerating the subsequent aminolysis and making HATU particularly effective for sterically hindered substrates and for minimizing racemization of chiral centers.[3][6][7] A tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt, if used.
Advantages: High yields, rapid reaction times, low rates of racemization, and efficacy with challenging substrates.[4][6][8]
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1-0.5 M).
-
Reagent Addition: Add the amine coupling partner (1.0-1.2 eq), followed by HATU (1.1-1.3 eq).
-
Base Initiation: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-3 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally, brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Diagram 2: Experimental Workflow for HATU-Mediated Amidation
Caption: A visual representation of the HATU amidation protocol steps.
Protocol 2: EDC/HOBt-Mediated Coupling
Causality & Principle: This is a classic and cost-effective method. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To prevent this, an additive like HOBt (Hydroxybenzotriazole) is used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester.[9][10][11] This active ester is more stable and reacts cleanly with the amine to form the desired amide, regenerating HOBt in a catalytic cycle.[11]
Advantages: Cost-effective, byproducts (EDC-urea) are water-soluble allowing for easy removal during aqueous work-up.[4]
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DMF or dichloromethane (DCM).
-
Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to allow for pre-activation.
-
Amine Addition: Add the amine (1.0 eq) and a base such as DIPEA or triethylamine (TEA) (2.0 eq).
-
Reaction: Stir the reaction at room temperature. These reactions can be slower than with HATU and may require stirring for 4-16 hours.
-
Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 3.1.
Protocol 3: Acid Chloride-Mediated Amidation
Causality & Principle: This is a traditional and highly forceful method that proceeds via a two-step sequence. First, the carboxylic acid is converted into a highly electrophilic acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12] The resulting acyl chloride is then reacted directly with the amine. A stoichiometric amount of base is required in the second step to neutralize the HCl generated during the reaction.[12]
Advantages: High reactivity, useful for unreactive or electron-deficient amines. Disadvantages: Requires strictly anhydrous conditions, generates corrosive HCl gas, and the acyl chloride intermediate can be unstable.
Experimental Protocol:
-
Acyl Chloride Formation:
-
In a fume hood, suspend this compound (1.0 eq) in an anhydrous solvent like DCM or toluene.
-
Add a catalytic drop of DMF.
-
Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride, which is typically used immediately.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 eq) and TEA or DIPEA (2.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 3.1.
Troubleshooting and Optimization
Table 1: Common Issues and Solutions in Amidation Reactions
| Issue | Potential Cause(s) | Recommended Solutions |
| No or Low Conversion | Inefficient activation of the carboxylic acid. | Ensure reagents (especially coupling agents and solvents) are anhydrous. Increase the equivalents of the coupling reagent to 1.5 eq. |
| Low nucleophilicity of the amine. | Increase equivalents of base. Consider switching to a more forceful method like the acid chloride protocol. | |
| Steric hindrance around the acid or amine. | Switch to a more potent coupling reagent like HATU.[6][7] Increase reaction temperature or prolong the reaction time. | |
| Formation of Side Products | N-acylurea byproduct (with EDC). | Ensure HOBt or a similar additive is used.[13][14] |
| Guanidinylation of amine (with uronium reagents). | Avoid a large excess of the coupling reagent; ensure the carboxylic acid is fully dissolved and available for activation before adding the base.[7][15] | |
| Difficult Purification | Persistent DMF in the final product. | Perform multiple washes with 5-10% aqueous LiCl or brine during work-up. |
| Water-soluble byproducts (e.g., EDC-urea). | Ensure thorough aqueous washes are performed. |
Safety and Handling Precautions
-
This compound: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[16][17]
-
Coupling Reagents: HATU, EDC, and HOBt are potential irritants. Handle in a well-ventilated area. HOBt is regulated due to its potential explosive properties.[14][18]
-
Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.
-
Solvents & Bases: Anhydrous solvents like DMF and DCM are hazardous and should be handled in a fume hood. Bases like DIPEA and TEA are corrosive and volatile.
Conclusion
The successful amidation of this compound is readily achievable through several well-established methods. The choice between a modern coupling reagent like HATU, a classic carbodiimide approach with EDC/HOBt, or the robust acid chloride method depends on the specific chemical context. By understanding the principles behind each protocol and adhering to careful experimental technique, researchers can effectively utilize this valuable building block to construct a diverse array of complex molecules for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 6, 2026.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Various Authors. (2018, June 8). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride).
- CymitQuimica. (n.d.). This compound.
- Wikipedia. (n.d.). HATU.
- Various Authors. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. NIH.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
- Various Authors. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
- Various Authors. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 6, 2026.
- El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- SynQuest Laboratories, Inc. (n.d.). 2-Amino-5-chloro-3-fluorobenzoic acid Safety Data Sheet.
- Novabiochem®. (n.d.). Peptide Coupling Reagents Guide.
- Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
- Various Authors. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
- Echemi. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety Data Sheets.
- Various Authors. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Cayman Chemical. (2022, October 3). 2-Amino-5-fluorobenzoic Acid Product Information.
- Various Authors. (2021, December 24).
- Fisher Scientific. (2025, December 19). 2-Amino-5-fluorobenzoic acid Safety Data Sheet.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. file.globalso.com [file.globalso.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 8. peptidebridge.com [peptidebridge.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 13. jpt.com [jpt.com]
- 14. bachem.com [bachem.com]
- 15. people.uniurb.it [people.uniurb.it]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
- 18. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloro-4-fluorobenzoic acid
Welcome to the technical support guide for the synthesis of 2-Amino-5-chloro-4-fluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance, troubleshoot common issues, and answer frequently asked questions related to this synthesis. Our focus is on enhancing yield, purity, and reproducibility by explaining the causal relationships behind the experimental protocols.
Introduction
This compound is a substituted anthranilic acid derivative. These molecules are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The specific substitution pattern of this compound makes it a valuable intermediate. This guide will focus on the most common and reliable synthetic route: the nitration of 2-chloro-4-fluorobenzoic acid followed by the reduction of the resulting nitro-intermediate.
Primary Synthetic Pathway Overview
The most prevalent synthetic strategy involves a two-step process starting from 2-chloro-4-fluorobenzoic acid. This method is generally favored for its accessible starting materials and reliable outcomes.
-
Nitration: An electrophilic aromatic substitution where 2-chloro-4-fluorobenzoic acid is treated with mixed acids (sulfuric and nitric acid) to introduce a nitro group (-NO₂) onto the aromatic ring, yielding 2-chloro-4-fluoro-5-nitrobenzoic acid.[2]
-
Reduction: The nitro group of the intermediate is then reduced to an amino group (-NH₂) to yield the final product, this compound. This is commonly achieved through catalytic hydrogenation.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials and their roles in this synthesis?
The primary starting material is 2-chloro-4-fluorobenzoic acid. The synthesis also requires a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), and a reducing agent for the second step, such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Sulfuric acid acts as a catalyst in the nitration step, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution.
Q2: Why does the nitro group add at the 5-position?
The regioselectivity of the nitration is dictated by the directing effects of the substituents already on the benzene ring (Cl, F, and COOH). The carboxylic acid group is a meta-director and strongly deactivating. The halogen atoms (Cl and F) are ortho-, para-directors but are also deactivating. The position of nitration is a result of the interplay of these electronic effects. The 5-position is para to the fluorine atom and meta to the carboxylic acid group, representing the most favorable position for electrophilic attack.
Q3: What analytical methods are recommended for product characterization?
To confirm the identity and purity of the final product, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups like N-H stretches (amine) and C=O stretch (carboxylic acid).
Q4: What are the critical safety precautions for this synthesis?
-
Handling Mixed Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. When preparing the mixture, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath to control the exothermic reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Use a system designed for hydrogenation reactions and monitor the pressure carefully.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Sources
Purification of crude 2-Amino-5-chloro-4-fluorobenzoic acid by recrystallization.
Welcome to the technical support guide for the purification of crude 2-Amino-5-chloro-4-fluorobenzoic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges and ensure the highest purity of your final compound. We will move beyond simple procedural steps to explore the underlying chemical principles that govern a successful purification.
Core Principle: The Science of Recrystallization
Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities at varying temperatures.[1][2] The ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have very limited solubility for it at low temperatures (e.g., 0-4 °C).[1][3] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[4] The slow, controlled formation of a crystal lattice is a highly selective process, inherently excluding foreign molecules, which leads to a significant increase in purity.[5][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the recrystallization of this compound.
Question 1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What's wrong?
-
Probable Cause 1: Incorrect Solvent Choice. The polarity of your solvent may be mismatched for this compound. This molecule possesses a polar carboxylic acid, a moderately polar amino group, and nonpolar aromatic/halogen regions, giving it complex solubility characteristics.
-
Probable Cause 2: Insoluble Impurities. The crude material may contain insoluble impurities that will never dissolve in the chosen solvent.[7]
-
Solution Strategy:
-
Verify Solvent Selection: For this specific compound, an ethanol/water solvent pair is a highly effective starting point.[8] Other potential systems include acetone/water or methanol.[9] The organic solvent helps dissolve the aromatic backbone, while water modulates the polarity to decrease solubility upon cooling.
-
Ensure Temperature is at Boiling: The solvent must be at or very near its boiling point to achieve maximum solvating power.[1] Add the boiling solvent to your crude solid, not the other way around.
-
Identify Insoluble Impurities: If a small amount of solid material remains after adding a reasonable amount of boiling solvent, it is likely an insoluble impurity. Do not continue adding excessive solvent to dissolve it, as this will drastically reduce your final yield.[7] Instead, perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.
-
Question 2: I've cooled my solution, but no crystals have formed. What should I do?
-
Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure. Too much solvent keeps the compound dissolved even at low temperatures.[4][10]
-
Probable Cause 2: Supersaturation. The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility limit, but crystal nucleation has not yet begun.[4][11]
-
Solution Strategy:
-
Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[10]
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for the first crystals to form.[4][11]
-
"Seed" the Solution: If you have a small crystal of pure this compound, add it to the cold solution. This "seed" crystal acts as a template for further crystal growth.[4]
-
Utilize an Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath will further decrease the compound's solubility and can help initiate crystallization.[5]
-
Question 3: My compound "oiled out" instead of forming crystals. How do I fix this?
-
Probable Cause 1: High Solute Concentration. The solution is too concentrated, and upon cooling, the solubility limit is reached at a temperature that is above the melting point of your compound, causing it to separate as a liquid.[7][11]
-
Probable Cause 2: Rapid Cooling. "Shock cooling" by placing a hot flask directly into an ice bath can cause the compound to crash out of solution as an amorphous solid or oil rather than forming an ordered crystal lattice.[5]
-
Solution Strategy:
-
Reheat and Add More Solvent: Reheat the entire mixture until the oil redissolves completely. Add a small additional amount of hot solvent (e.g., 10-15% more) to reduce the saturation concentration.[11]
-
Ensure Slow Cooling: Allow the flask to cool slowly on a benchtop, insulated from the cold surface by a cork ring or paper towels.[10] Slow cooling is critical for the formation of large, pure crystals.[5] Do not disturb the flask during this period.
-
Modify Solvent System: If oiling out persists, consider using a solvent system with a lower boiling point or altering the ratio of your solvent pair to be richer in the "poorer" solvent (the one the compound is less soluble in).
-
Question 4: My final yield is very low. Where did my product go?
-
Probable Cause 1: Using Too Much Solvent. As discussed, this is a primary source of product loss, as a significant amount of your compound will remain in the mother liquor.[1]
-
Probable Cause 2: Premature Crystallization. The product may have crystallized in the filter funnel during hot filtration.[7][11]
-
Probable Cause 3: Improper Washing. Washing the final crystals with a solvent that was not ice-cold can redissolve a portion of your purified product.[4]
-
Solution Strategy:
-
Use the Minimum Hot Solvent: Titrate the boiling solvent into your crude solid just until it all dissolves. This is a critical skill for maximizing yield.[4]
-
Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor or by placing them on a hot plate to prevent the solution from cooling and crystallizing prematurely.[7]
-
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for this compound? An ethanol-water mixture is an excellent and commonly used choice.[8] Ethanol has good solvating power for the organic structure, while water acts as an anti-solvent, allowing you to finely tune the solubility by adjusting the ratio. Start by dissolving the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the cloudiness, and then allow it to cool.
Q2: Should I use activated charcoal? Activated charcoal is used to remove colored impurities.[6] If your crude this compound has a significant color (e.g., dark brown, red), adding a small amount of charcoal to the hot solution before filtration can be beneficial. Use it sparingly, as it can also adsorb your desired product and reduce the yield.
Q3: What are the key safety precautions I should take? Substituted aminobenzoic acids should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]
-
Ventilation: Conduct all operations, especially those involving heating solvents, inside a certified chemical fume hood.[14][15]
-
Handling: Avoid inhaling dust or vapors and prevent skin and eye contact.[14][16] Refer to the Safety Data Sheet (SDS) for detailed toxicological information.[13][16]
Q4: How can I assess the purity of my recrystallized product? A sharp melting point range that is close to the literature value is a strong indicator of purity. Impurities tend to depress and broaden the melting point range.[5] Further analysis can be performed using techniques like HPLC, NMR, or LC-MS.
Experimental Protocol & Data
This protocol provides a robust starting point for your experiment.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your primary solvent (e.g., 95% ethanol) and anti-solvent (e.g., deionized water). Heat both on a hot plate in separate flasks.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the minimum volume of boiling ethanol required to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Saturation: Add boiling water dropwise to the clear ethanol solution until a persistent slight cloudiness appears. Add a few drops of boiling ethanol to make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask. Beautiful, needle-like crystals should form over 20-30 minutes.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent mixture) to remove residual mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for 10-15 minutes. Transfer the purified solid to a watch glass and dry to a constant weight, either in a low-temperature oven or a desiccator.
Quantitative Data Summary
| Parameter | Value / Range | Rationale |
| Starting Material | 1.0 g (Crude) | Standard lab scale for purification development. |
| Solvent System | Ethanol / Water | Effective for substituted benzoic acids; allows for fine-tuning of polarity.[8] |
| Ethanol Volume (Hot) | ~5 - 10 mL | Use the absolute minimum required for complete dissolution to maximize yield. |
| Water Volume (Hot) | ~5 - 15 mL | Added dropwise to the point of saturation. |
| Cooling Time (RT) | 20 - 30 min | Slow cooling is essential for forming pure, well-defined crystals.[5] |
| Ice Bath Time | >15 min | Maximizes precipitation by further reducing the compound's solubility. |
| Wash Solvent | Ice-cold Ethanol/Water | Prevents redissolving the purified product during the washing step.[4] |
| Expected Yield | 75 - 90% | Recovery is never 100% due to the compound's finite solubility in cold solvent.[1][4] |
Visualized Workflows
Recrystallization General Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
University of Strasbourg. (n.d.). Guide for crystallization. [Link]
-
Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Recrystallization. [Link]
-
University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Millersville University. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
University of Wisconsin-Whitewater. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
Industrial & Engineering Chemistry Research. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. [Link]
- Google Patents. (1984).
- Google Patents. (1992).
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. synquestlabs.com [synquestlabs.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-chloro-4-fluorobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for overcoming the poor solubility of 2-Amino-5-chloro-4-fluorobenzoic acid (CAS No. 351367-77-6) in organic reactions. My aim is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is this compound so poorly soluble in common organic solvents?
A1: Understanding the Molecular Structure is Key
The poor solubility of this compound is a direct result of its molecular structure, which combines features of opposing polarity and strong intermolecular forces.
-
Zwitterionic Character: The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] In the solid state and at neutral pH in solution, the acidic proton can be transferred to the basic amino group, forming a zwitterion. This ionic character leads to strong electrostatic interactions and a highly stable crystal lattice, similar to salts, which is difficult for many organic solvents to break down.
-
Hydrogen Bonding: The presence of both N-H and O-H bonds allows for extensive intermolecular hydrogen bonding. This creates a tight network between molecules, increasing the energy required to solvate them.
-
Aromatic Stacking: The planar aromatic ring contributes to van der Waals forces and potential π-π stacking, further stabilizing the solid-state structure.
Essentially, the molecule prefers to interact with itself rather than with many common solvents, resulting in low solubility.
Q2: I'm starting a new reaction. What is the best initial approach to solubilize this starting material?
A2: Start with Solvent Screening and pH Modification.
Before resorting to more complex methods, a systematic, two-pronged approach is most effective.
1. Strategic Solvent Selection: While solubility is generally low, polar aprotic solvents are the most promising candidates. These solvents have high dielectric constants and can engage in dipole-dipole interactions without donating protons, which could interfere with certain reactions.
| Solvent | Class | Expected Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Excellent for dissolving polar compounds and salts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | High boiling point and strong solvating power for polar molecules. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Moderate | Similar to DMF but with a higher boiling point, useful for elevated temperature reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Less polar than DMF/DMSO, but a common reaction solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | Low | Generally a weaker solvent for this class of compounds.[2][3] |
| Methanol/Ethanol | Polar Protic | Low to Moderate | Can participate in hydrogen bonding, but may interfere with the reaction.[2][3] |
Data is generalized based on the properties of substituted benzoic acids.[2][3][4][5] Always perform a small-scale solubility test with your specific reaction conditions.
2. In-situ Salt Formation (pH Modification): This is the most powerful and direct technique. The carboxylic acid can be deprotonated with a base to form a highly soluble carboxylate salt. This breaks the zwitterionic and hydrogen-bonding networks.
-
Mechanism: R-COOH + Base → R-COO⁻ M⁺ + H-Base⁺
-
Recommended Bases:
-
Inorganic Bases: K₂CO₃, Na₂CO₃, Cs₂CO₃ (mild, often used in excess).
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA) (soluble in organic solvents).
-
Strong Bases: Sodium hydride (NaH) (use with caution in anhydrous, aprotic solvents like THF or DMF).
-
Workflow: Initial Solubility Troubleshooting
Caption: A logical workflow for initial solubility tests.
Advanced Troubleshooting & Alternative Technologies
Q3: Simple base addition isn't working or is incompatible with my downstream steps. What are my options?
A3: Explore Advanced and Enabling Technologies.
When standard methods fail, several advanced techniques can overcome solubility barriers by either enhancing dissolution or bypassing the need for a bulk solvent altogether.
This technique is ideal for reactions where your substrate is in an organic phase and a reagent (like a base or nucleophile) is in an aqueous or solid phase. A phase-transfer catalyst acts as a "shuttle" for the anionic form of your acid.[6][7]
-
How it Works:
-
The base (e.g., NaOH in water) deprotonates the benzoic acid at the liquid-liquid interface.
-
A PTC catalyst (e.g., a quaternary ammonium salt like Tetrabutylammonium Bromide, TBAB) exchanges its anion for the carboxylate anion (R-COO⁻).
-
The resulting lipophilic ion pair [Q⁺][R-COO⁻] is soluble in the organic phase, where it can react with your electrophile.[8][9]
-
PTC Workflow Diagram
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Mechanical energy from high-frequency ultrasound can dramatically enhance dissolution and reaction rates.[10][11]
-
Mechanism of Action: Ultrasound induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[11] This collapse generates localized hot spots (~5000 K) and high pressures (~1000 atm), as well as powerful shockwaves. These physical effects can:
This is a non-invasive method that can often accelerate reactions at lower bulk temperatures.[14]
This solvent-free or minimal-solvent technique uses mechanical force to induce chemical reactions.[15][16] It is an excellent green chemistry approach that completely bypasses solubility issues.[17]
-
How it Works: Reactants are placed in a milling jar with grinding balls (e.g., stainless steel or zirconia). The high-energy impact and shearing forces from the milling action can:
-
Break down crystal lattices.
-
Increase the surface area and create intimate contact between reactants.
-
Provide the activation energy needed for the reaction to occur in the solid state.[18]
-
-
Liquid-Assisted Grinding (LAG): Adding a tiny amount of a liquid can sometimes accelerate the reaction by facilitating ion mobility without dissolving the bulk material.
| Technique | Principle | Best For... | Considerations |
| Phase-Transfer Catalysis | Anion shuttling across phases | Biphasic reactions (liquid-liquid or solid-liquid).[9] | Requires catalyst selection; catalyst must be removed. |
| Sonication | Acoustic cavitation | Heterogeneous solid-liquid reactions. | Requires an ultrasonic bath or probe; can degrade sensitive molecules. |
| Mechanochemistry | Mechanical force activation | Solvent-free synthesis; thermally sensitive reactions.[15][16] | Requires specialized ball-milling equipment. |
Example Protocol: Amide Coupling with a Poorly Soluble Amine
This protocol demonstrates the use of in-situ salt formation to facilitate a common amide coupling reaction.
Objective: To couple this compound with a poorly soluble amine using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Step-by-Step Protocol:
-
Acid Solubilization:
-
To a clean, dry, nitrogen-purged flask, add this compound (1.0 eq).
-
Add anhydrous DMF (aim for a concentration of 0.1-0.5 M).
-
Add DIPEA (2.0 eq) to the suspension.
-
Stir the mixture at room temperature. The suspension should dissolve over 10-30 minutes to form a clear solution of the ammonium carboxylate salt. This is the critical solubilization step.
-
-
Carboxylic Acid Activation:
-
To the clear solution from Step 1, add the coupling reagent HATU (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes. You are forming the activated O-Acyl(tetramethyl)isouronium ester.
-
-
Amine Coupling:
-
In a separate flask, suspend or dissolve the amine partner (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution/suspension to the activated acid mixture from Step 2.
-
Add the final equivalent of DIPEA (1.0 eq) to act as a base for the coupling reaction itself.
-
Stir the reaction at room temperature for 2-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Perform an aqueous work-up, typically washing with a mild acid (e.g., 1M HCl or citric acid) to remove excess DIPEA, followed by a wash with saturated sodium bicarbonate to remove unreacted acid and HATU byproducts, and finally a brine wash.
-
Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
This protocol is a general guideline. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[19][20] The use of coupling reagents is essential to activate the carboxylic acid.[19]
References
-
Exploring Mechanochemistry in Drug Development: From Laboratory to Industrial Applications. Allied Academies. Available from: [Link]
-
Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds. PubMed Central. Available from: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available from: [Link]
-
Exploring mechanochemistry in drug development: From laboratory to industrial applications. Allied Academies. Available from: [Link]
-
Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. PubMed Central. Available from: [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. Available from: [Link]
-
Ultrasound for Drug Synthesis: A Green Approach. PubMed Central. Available from: [Link]
-
Ultrasound-assisted aza-Michael reaction in water: a green procedure. ScholarWorks @ UTRGV. Available from: [Link]
-
How to desalt zwitterions? ResearchGate. Available from: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]
-
Ultrasound-assisted Chemical Synthesis. ResearchGate. Available from: [Link]
-
Ultrasound assisted in green chemistry. ResearchGate. Available from: [Link]
-
Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. Available from: [Link]
-
Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]
-
Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available from: [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry. Available from: [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health. Available from: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Scilight. Available from: [Link]
-
Phase-transfer catalyst. Wikipedia. Available from: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available from: [Link]
-
Work-up of a zwitterion? Reddit. Available from: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available from: [Link]
- Zwitterionic reagents. Google Patents.
-
2-Chloro-4-fluoro-5-aminobenzoic Acid. Autech. Available from: [Link]
-
2-Amino-4-chloro-5-fluorobenzoic acid. PubChem. Available from: [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available from: [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. iajpr.com [iajpr.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 2-Amino-5-chloro-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chemists, researchers, and drug development professionals working with 2-Amino-5-chloro-4-fluorobenzoic acid. This guide provides in-depth, field-proven insights into optimizing catalyst loading for various synthetic transformations. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, scalable results.
Section 1: Understanding the Intrinsic Reactivity of the Substrate
Before optimizing any catalytic reaction, a deep understanding of the substrate is paramount. This compound is a multi-functional molecule whose reactivity is a complex interplay of its constituent groups:
-
Amino Group (-NH₂): A potent activating, ortho, para-directing group. Its lone pair of electrons can coordinate to metal centers, potentially inhibiting the catalyst or altering its reactivity. The aniline moiety is also susceptible to oxidation, which can lead to catalyst deactivation and the formation of colored, tar-like impurities.[1]
-
Carboxylic Acid Group (-COOH): An electron-withdrawing, meta-directing group. It can undergo typical reactions like esterification and amidation.[2] Like the amino group, it can coordinate to the catalyst, influencing the reaction pathway.
-
Chloro and Fluoro Groups (-Cl, -F): These halogens are key handles for cross-coupling reactions. Crucially, the Carbon-Chlorine bond is significantly weaker and more reactive than the Carbon-Fluorine bond in standard palladium-catalyzed cross-coupling reactions.[3] This inherent difference in bond dissociation energy (C-Cl ~96 kcal/mol vs. C-F ~125 kcal/mol) is the foundation for achieving regioselective functionalization at the C5 position.[3] While palladium catalysts typically struggle to activate the C-F bond, specialized nickel-based systems can achieve this transformation, offering an orthogonal synthetic strategy.[4][5]
This unique combination of functional groups means that catalyst selection and loading must be carefully balanced to promote the desired reaction while suppressing a range of potential side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for this specific molecule? Optimizing catalyst loading is a fundamental aspect of process development that balances reaction efficiency with economic and practical viability.[6][] For this substrate, optimization is particularly crucial due to several factors:
-
Cost: Many catalysts, especially those involving precious metals like palladium and specialized phosphine ligands, are expensive. Minimizing loading directly reduces process cost.
-
Side Reactions: Excessive catalyst loading can increase the rate of undesired side reactions, such as hydrodehalogenation (replacement of -Cl with -H) or dimerization of coupling partners.[8]
-
Purification: High catalyst loading leads to higher levels of residual metal in the crude product, complicating purification. This is a critical concern in pharmaceutical synthesis where strict limits on metal impurities are enforced.
-
Reaction Kinetics: Insufficient catalyst loading results in slow or incomplete reactions, leading to low yields and wasted starting material.[9]
Q2: What are the most common catalytic reactions for this substrate, and what catalyst systems are typically used? The most common and synthetically valuable reaction is palladium-catalyzed cross-coupling at the C-Cl bond. Key examples include:
-
Suzuki-Miyaura Coupling: (with boronic acids/esters) for C-C bond formation.
-
Buchwald-Hartwig Amination: (with amines) for C-N bond formation.
-
Sonogashira Coupling: (with terminal alkynes) for C-C bond formation.
A typical catalyst system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, RuPhos). The choice of ligand is critical and often requires screening.[10]
Q3: Is it necessary to protect the amino group before running a cross-coupling reaction? The necessity of protecting the -NH₂ group is a classic "it depends" scenario, but protection is often advisable.
-
Why protect? The free amine can coordinate to the palladium center, inhibiting catalytic activity. It can also promote side reactions like dehalogenation.[10] Protection with a group like Boc (tert-butyloxycarbonyl) or acetylation attenuates the activating effect of the amine, reduces its coordinating ability, and makes the substrate less prone to oxidation.[1][10]
-
When might you avoid protection? Some modern, highly active catalyst systems utilizing bulky, electron-rich phosphine ligands can successfully couple substrates with free amines, avoiding the extra protection/deprotection steps. However, this must be verified experimentally.
Q4: I want to perform a reaction at the C-F bond. Is this possible? Yes, but it requires a different catalytic approach. The C-F bond is generally inert to standard palladium cross-coupling conditions.[3] Activating this bond typically requires nickel catalysts, often with specific ligands, which can proceed through a different mechanism involving nickelacyclopropane intermediates.[4][5] This allows for sequential or orthogonal coupling strategies, first at the C-Cl bond with palladium and then at the C-F bond with nickel.[5]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion to Product
-
Potential Cause A: Insufficient Catalyst Loading. The most straightforward cause. The catalytic cycle may be too slow to reach completion in a reasonable timeframe.
-
Troubleshooting Steps:
-
Incrementally increase the palladium precursor and ligand loading in tandem (e.g., from 1 mol% to 2 mol%, then to 5 mol%).
-
Monitor the reaction by TLC or LCMS at set time points to see if the rate increases.
-
Be aware that there is a point of diminishing returns, after which higher loading may only increase side products.
-
-
-
Potential Cause B: Inactive or Deactivated Catalyst. The catalyst may be dead before the reaction starts or may be deactivating over time.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The aniline moiety is prone to oxidation, and many phosphine ligands are air-sensitive.[1] Ensure all reagents and solvents are properly degassed and the reaction is run under a robust inert atmosphere (Nitrogen or Argon).[10]
-
Check Reagent Purity: Impurities in the starting material or solvents (e.g., water, peroxides) can poison the catalyst. Use purified, dry reagents and solvents.
-
Perform a Catalyst Deactivation Test: Run the reaction as normal. If it stalls, add a second charge of fresh catalyst. If the reaction restarts, it confirms deactivation was the issue. (See Protocol 4.2).
-
-
-
Potential Cause C: Suboptimal Ligand, Base, or Solvent. The catalytic system is a finely tuned combination of components.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand is critical.[10] If one ligand fails, screen a panel of others with varying steric bulk and electron-donating properties (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, tBuXPhos for Suzuki).
-
Base Selection: The base is crucial for the catalytic cycle. If a strong base like NaOtBu is failing, consider a weaker inorganic base like K₃PO₄ or Cs₂CO₃, or vice-versa.[10] The base's solubility and strength can dramatically impact the outcome.
-
Solvent Choice: Switch from polar aprotic solvents (like DMF) to nonpolar aprotic solvents (like toluene or dioxane), or vice-versa, as this can affect catalyst stability and reactivity.[10]
-
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
-
Potential Cause: Reductive Dehalogenation. This is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced (C-Cl → C-H).[10] It often arises from the formation of a palladium-hydride species.
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes favor side reactions. Try reducing the loading to the minimum effective level.
-
Change the Base: Strong bases, particularly alkoxides like NaOtBu, are often implicated. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can minimize this pathway.[10]
-
Employ Bulky Ligands: Bulky, electron-rich phosphine ligands can sterically hinder the formation of intermediates that lead to dehalogenation and favor the desired cross-coupling pathway.[10]
-
Protect the Amine: The free -NH₂ group can promote dehalogenation. Protecting it as a Boc-carbamate or acetamide is a highly effective strategy.[10]
-
Lower the Temperature: Dehalogenation can sometimes be disfavored at lower reaction temperatures.[10]
-
-
Issue 3: Reaction Mixture Turns Dark Brown/Black
-
Potential Cause: Oxidation of the Aniline Substrate. Anilines are easily oxidized, especially at elevated temperatures in the presence of air and metal catalysts, forming polymeric, tar-like materials.[1]
-
Troubleshooting Steps:
-
Purify Starting Material: Ensure your this compound is pure and not already discolored from storage.[1]
-
Maintain a Strict Inert Atmosphere: This is the most critical step. Use Schlenk techniques or a glovebox to prevent oxygen exposure.[10]
-
Protect the Amino Group: As mentioned previously, converting the amine to an amide or carbamate makes the substrate significantly more robust against oxidation.[1]
-
-
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Catalyst Loading Screening in a Suzuki-Miyaura Coupling
This protocol describes a parallel screening approach to efficiently identify the optimal catalyst loading.
Objective: To determine the minimum catalyst loading required for efficient coupling of this compound (protected) with a model boronic acid.
Methodology:
-
Amine Protection: Acetylate the amino group of the starting material using acetic anhydride to yield 2-acetamido-5-chloro-4-fluorobenzoic acid. This minimizes side reactions.[1]
-
Reaction Setup: In a glovebox, arrange an array of reaction vials, each with a stir bar.
-
Reagent Addition: To each vial, add:
-
2-acetamido-5-chloro-4-fluorobenzoic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
K₃PO₄ (3.0 eq)
-
Degassed Toluene/Water (10:1 mixture, to give a 0.2 M solution)
-
-
Catalyst Addition (Stock Solution): Prepare a stock solution of the catalyst system (e.g., Pd(OAc)₂ and SPhos ligand, 1:2 molar ratio) in degassed toluene. Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings:
-
Vial 1: 0.5 mol% Pd
-
Vial 2: 1.0 mol% Pd
-
Vial 3: 2.0 mol% Pd
-
Vial 4: 4.0 mol% Pd
-
Vial 5: No Catalyst (Negative Control)
-
-
Reaction Execution: Seal the vials and place them in a pre-heated reaction block at 100 °C.
-
Monitoring & Analysis: After a set time (e.g., 4 hours), cool the reactions, quench with water, extract with ethyl acetate, and analyze each sample by LCMS to determine the conversion percentage and impurity profile.
Protocol 4.2: A Self-Validating Control Experiment for Catalyst Deactivation
Objective: To diagnose if a stalled reaction is due to catalyst deactivation or other factors.
Methodology:
-
Initial Setup: Set up the reaction as intended (e.g., a Buchwald-Hartwig amination) under a strict inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress every hour using TLC or by taking aliquots for LCMS analysis.
-
Identify Stall Point: Continue monitoring until the reaction progress plateaus (i.e., the starting material is no longer being consumed).
-
Intervention (The "Spike" Test): Once the reaction has stalled for at least two consecutive time points, add a fresh charge of the pre-mixed catalyst system (e.g., 0.5 mol% Pd₂(dba)₃ / 1.0 mol% XPhos) to the reaction mixture via a gas-tight syringe under a positive pressure of inert gas.
-
Continued Monitoring: Resume monitoring the reaction for several more hours.
-
Interpreting the Results:
-
If reaction restarts: This is a strong indication that the original catalyst charge had deactivated. The focus should then be on improving reaction conditions to enhance catalyst stability (e.g., stricter inerting, purer reagents, amine protection).
-
If reaction does not restart: The issue is likely not catalyst deactivation. Other possibilities include product inhibition (the product itself is poisoning the catalyst), consumption of a key reagent, or the reaction has reached its thermodynamic equilibrium.
-
Section 5: Data Presentation & Visualization
Table 1: Typical Catalyst Loading Ranges for Cross-Coupling Reactions
| Reaction Type | Catalyst System (Example) | Typical Loading (mol% Pd) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 1 - 5% | Sensitive to water and oxygen. Base choice is critical. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 0.5 - 4% | Requires a strong base (e.g., NaOtBu). Amine protection is often beneficial.[10] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 1 - 5% | Copper co-catalyst is required. Requires careful inerting to prevent alkyne homocoupling. |
| C-F Activation | Ni(cod)₂ / SIPr | 5 - 15% | Requires a nickel catalyst. Often requires higher temperatures and specific ligands.[4][5] |
Diagrams
Below are diagrams created using Graphviz to visualize key workflows and concepts.
Caption: Key steps in a Suzuki coupling and common failure points.
Section 6: References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 5. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 8. interesjournals.org [interesjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Preventing byproduct formation in the nitration of fluorobenzoic acid derivatives.
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of fluorobenzoic acid derivatives. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice and answers to frequently asked questions to enhance the yield, purity, and safety of your reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the nitration of fluorobenzoic acid derivatives. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction is producing a complex mixture of ortho-, meta-, and para-isomers. How can I improve regioselectivity?
A1: Achieving high regioselectivity in the nitration of fluorobenzoic acids is challenging due to the competing directing effects of the fluorine and carboxylic acid substituents.
-
Understanding the Directing Effects:
-
Fluorine (-F): As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance (+M effect), which stabilizes the arenium ion intermediate at these positions. However, its high electronegativity makes it strongly deactivating via the inductive effect (-I effect).[1][2] The -I effect is strongest at the ortho position, which can sometimes favor para substitution.[1]
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating, acting as a meta-director.[3][4]
-
The final regiochemical outcome depends on the relative positions of these two groups and the reaction conditions. For example, in 4-fluorobenzoic acid, the positions ortho to the fluorine are meta to the carboxylic acid. These positions are the least deactivated and are typically where nitration occurs.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Electrophilic aromatic substitution is kinetically controlled. Lowering the temperature (e.g., to 0 °C or below) can increase selectivity by favoring the pathway with the lowest activation energy, often leading to a cleaner product profile.[5]
-
Modify the Nitrating Agent: The standard mixed acid (HNO₃/H₂SO₄) system is highly aggressive. Consider alternative, milder, or sterically bulkier nitrating agents that can enhance selectivity.
-
Acyl Nitrates (e.g., Acetyl Nitrate): Formed in situ from nitric acid and acetic anhydride, these are less reactive and can improve selectivity.
-
Solid-Acid Catalysis: Using zeolite catalysts can provide shape-selectivity, often favoring the formation of the para-isomer due to steric constraints within the catalyst pores.[6][7]
-
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the nitrating agent and the stability of the reaction intermediates. Experimenting with different solvents may offer improved selectivity.
Q2: I'm observing a significant amount of a byproduct that lacks the -COOH peak in its IR/NMR spectrum. What is happening and how can I prevent it?
A2: You are likely encountering nitrodecarboxylation , an ipso-substitution where the carboxylic acid group is replaced by a nitro group.[8] This is a known side reaction in the nitration of aromatic carboxylic acids, particularly those with activating groups or under harsh conditions.[9]
Mechanism of Nitrodecarboxylation: The reaction proceeds through the typical electrophilic attack of the nitronium ion (NO₂⁺). If the attack occurs at the carbon bearing the carboxylic acid group (the ipso position), the resulting arenium ion can be stabilized. Subsequent loss of CO₂ drives the reaction forward, leading to the nitro-substituted arene without the carboxyl group.
Diagram: Competing Pathways in Nitration
Caption: Decision diagram for nitration vs. nitrodecarboxylation.
Preventative Measures:
-
Strict Temperature Control: Nitrodecarboxylation has a higher activation energy than standard nitration. Maintaining low temperatures (e.g., 0 °C to 5 °C) is the most effective way to suppress this side reaction.[3]
-
Use Milder Nitrating Agents: Avoid using fuming nitric or sulfuric acid. A standard mixture of concentrated HNO₃ in concentrated H₂SO₄ is often sufficient. Alternative reagents like bismuth nitrate (Bi(NO₃)₃) on a solid support can also offer milder conditions that disfavor decarboxylation.[10][11]
-
Gradual Addition: Add the nitrating agent slowly to the substrate solution at a low temperature to prevent localized temperature spikes that can promote the decarboxylation pathway.
Q3: My reaction is yielding di- and tri-nitrated products, significantly reducing the yield of the desired mono-nitro compound. How can I stop over-nitration?
A3: Over-nitration occurs when the initial mono-nitrated product reacts further with the nitrating agent. While the first nitro group is deactivating, forcing conditions can lead to the introduction of additional nitro groups.
Control Strategies:
-
Reduce Reaction Temperature and Time: This is the most critical parameter. Once TLC or HPLC analysis indicates the consumption of the starting material, quench the reaction immediately. Do not let it stir for extended periods, even at low temperatures.[12]
-
Use Stoichiometric Amounts of Nitrating Agent: Carefully calculate and use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess of the nitrating agent will strongly favor the formation of polynitrated species.
-
Deactivating the Nitrating Mixture: Quench the reaction by pouring it carefully over crushed ice. This immediately dilutes the acid and halts the reaction, preventing further nitration during workup.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a safe nitration reaction in the lab?
A1: Nitration reactions are highly exothermic and involve corrosive, oxidizing acids. Safety is paramount.[13]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[14][15]
-
Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhaling toxic fumes like nitrogen oxides (NOx).[14][16]
-
Temperature Control: Use an ice/salt bath or a cryo-cooler to maintain the target temperature. Never rely on ambient cooling. Monitor the internal reaction temperature with a thermometer.
-
Slow Addition: Always add the nitrating agent dropwise to the substrate. Never add the substrate to the nitrating mixture , as this can cause an uncontrolled exotherm.
-
Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice with stirring. Never add water or ice directly to the concentrated acid mixture in the reaction flask.
-
Spill Kits: Have a spill kit with a neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available.[16][17]
Q2: What are the most effective analytical techniques for identifying and quantifying nitration byproducts?
A2: A combination of techniques is ideal for a comprehensive analysis.
| Analytical Technique | Application in Nitration Analysis |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. Allows for visualization of starting material consumption and the formation of new products/byproducts.[18][19] |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating and quantifying isomers and byproducts. A crucial tool for determining product purity and yield.[20] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile byproducts, such as a decarboxylated product. The mass spectrum provides definitive molecular weight information.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The primary tool for structural elucidation. ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring and the presence or absence of the carboxylic acid proton.[20] |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups. Can quickly confirm the presence of the -NO₂ group (strong absorptions ~1530 and 1350 cm⁻¹) and the -COOH group (broad O-H stretch ~3000 cm⁻¹ and C=O stretch ~1700 cm⁻¹). |
Q3: How can I effectively purify my desired nitro-fluorobenzoic acid from isomers and other byproducts?
A3: Purification often requires a multi-step approach.
-
Initial Workup: After quenching the reaction on ice, the crude product often precipitates. It can be collected by vacuum filtration and washed with cold water to remove residual acids.
-
Recrystallization: This is the most powerful technique for purifying the solid product. The choice of solvent is critical. Common solvents include aqueous ethanol, acetic acid, or toluene.[21][22]
-
pH-Based Separation: If you have a mixture of the desired acidic product and a neutral byproduct (like a decarboxylated compound), you can use an acid-base extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with a weak base like sodium bicarbonate solution. The acidic product will move to the aqueous layer as its carboxylate salt, while the neutral byproduct remains in the organic layer. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure product. A similar method using controlled pH adjustments can also separate isomers with different pKa values.[23]
Diagram: General Experimental Workflow
Caption: Standard workflow from reaction to pure product.
Protocol: General Procedure for Controlled Mono-Nitration
This protocol is a starting point and should be optimized for the specific fluorobenzoic acid derivative being used.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1 equivalent of the fluorobenzoic acid derivative in 5-10 volumes of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to 2-3 volumes of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the fluorobenzoic acid over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C.[3]
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots, quenching them, and analyzing via HPLC.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.
-
Isolation: Allow the ice to melt completely. The solid product should precipitate. Collect the crude product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and then wash with a small amount of cold ethanol to remove some impurities.
-
Purification: Air-dry the crude solid and purify by recrystallization from a suitable solvent system.[24]
References
- Vertex AI Search. (2024).
- National Academic Digital Library of Ethiopia. (2013).
- Cotelle, P., & Catteau, J. (1996). Nitrodecarboxylation and Nitrodeformylation of Some Electron-Rich Benzoic Acids and Benzaldehydes. Marcel Dekker, Inc.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Vertex AI Search. (n.d.).
- Blog. (2025). What are the nitration reactions of Fluorobenzohydroxy Acid?
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- YouTube. (2023).
- D. M. (n.d.). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
- Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?
- Chemical Review and Letters. (2020).
- Benchchem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
- -ORCA - Cardiff University. (2023).
- Purechemistry. (2023).
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- BYJU'S. (n.d.).
- ResearchGate. (2025).
- AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
- ACS Publications. (2024).
- Iranian Journal of Science. (n.d.). nitration of aromatic compounds using alumina sulfuric acid (asa) as a novel heterogene.
- PMC - NIH. (2017).
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
- University of Missouri-St. Louis. (n.d.).
- Truman ChemLab. (n.d.).
- sga.profnit.org.br. (n.d.).
- Brainly.in. (2018).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. brainly.in [brainly.in]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. sibran.ru [sibran.ru]
- 11. researchgate.net [researchgate.net]
- 12. sga.profnit.org.br [sga.profnit.org.br]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. m.youtube.com [m.youtube.com]
- 15. ehs.com [ehs.com]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. researchgate.net [researchgate.net]
- 19. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 20. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 21. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Large-Scale Synthesis of 2-Amino-5-chloro-4-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical experience.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the large-scale synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reaction, formation of by-products, or loss of product during purification. | Optimize reaction conditions such as temperature and reaction time. Carefully control stoichiometry to minimize side reactions. Employ robust purification methods like recrystallization or column chromatography.[1] |
| Formation of Isomeric Impurities | Presence of isomeric impurities in starting materials. | Use high-purity starting materials. Isomeric impurities can often be identified using HPLC or GC-MS.[1] |
| Product Discoloration (Yellow or Brown) | Formation of colored impurities or degradation of the product. | Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[1] Ensure storage conditions protect the final product from prolonged exposure to light and high temperatures.[1] |
| Poor Reaction Control at Scale | Exothermic reactions leading to temperature spikes and side reactions. | Ensure adequate cooling capacity for the reactor. Implement controlled addition of reagents to manage the reaction rate and heat generation. |
| Difficulties in Product Isolation | Product precipitation issues or formation of an oily residue. | Adjust the pH of the solution carefully during precipitation. Seeding with a small amount of pure product can sometimes induce crystallization. If an oil forms, try redissolving in a suitable solvent and precipitating again under different conditions (e.g., lower temperature, slower addition of anti-solvent). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
While several synthetic routes exist, a common approach involves multiple steps starting from more readily available precursors. One potential pathway could be derived from related syntheses, such as the preparation of similar aminobenzoic acids. For instance, a multi-step synthesis starting from a substituted toluene or aniline derivative is often employed. These routes typically involve nitration, oxidation, and reduction steps.[2][3] The specific choice of starting material and route will depend on factors like cost, availability of reagents, and required purity of the final product.
Q2: What is the mechanism of the Hofmann rearrangement, and how is it relevant to the synthesis of aminobenzoic acids?
The Hofmann rearrangement is a crucial reaction for converting primary amides into primary amines with one less carbon atom.[4][5] This reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.[5][6]
The key steps are:
-
Deprotonation of the amide by a base.
-
Reaction with a halogen (like bromine) to form an N-haloamide.
-
A second deprotonation to form a haloamide anion.
-
Rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate.
-
Hydrolysis of the isocyanate to a carbamic acid.
-
Spontaneous decarboxylation of the carbamic acid to yield the primary amine.[4][5]
This reaction is particularly useful for synthesizing aromatic amines from the corresponding aromatic amides.[6] For example, anthranilic acid can be synthesized from phthalimide via a Hofmann rearrangement.[5][6]
Q3: What are the critical safety precautions to consider during the large-scale synthesis of this compound?
Handling of halogenated compounds and strong acids or bases requires strict safety protocols. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust, mists, or vapors.[7]
-
Emergency Equipment: Ensure that emergency eye wash stations and safety showers are readily accessible.[7]
-
Handling of Reagents: Be cautious when handling strong oxidizing agents and be aware of potential hazardous decomposition products in case of fire, which may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[9]
Q4: How can I effectively purify the final product to meet pharmaceutical-grade standards?
Achieving high purity often requires a multi-step purification process.
-
Recrystallization: This is a common and effective method. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Washing the crystals with a small amount of cold solvent can remove soluble impurities.[1]
-
Activated Carbon Treatment: If the product is colored, treating the solution with activated carbon before recrystallization can help remove colored impurities through adsorption.[1]
-
Chromatography: For very high purity requirements, column chromatography may be necessary to separate the desired product from closely related impurities.[1]
-
Drying: The purified product should be thoroughly dried under vacuum at a moderate temperature to remove any residual solvent.[1]
Q5: What analytical techniques are recommended for monitoring reaction progress and ensuring final product quality?
To ensure the quality and purity of this compound, the following analytical techniques are essential:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the product and quantifying any impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile and semi-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the final product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Experimental Protocols
General Protocol for Hofmann Rearrangement (Illustrative Example)
This protocol is a generalized example of a Hofmann rearrangement for the synthesis of an aminobenzoic acid and should be adapted and optimized for the specific substrate.
-
Preparation of Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine while stirring vigorously until the brown color disappears.[6]
-
Amide Addition: To the cold hypobromite solution, add the finely divided starting amide.
-
Reaction: Add a solution of sodium hydroxide in water. Remove the ice bath and allow the reaction mixture to warm. The temperature may rise spontaneously. Maintain stirring for a specified period.[6]
-
Work-up: After the reaction is complete, the product is typically isolated by acidification of the reaction mixture to precipitate the aminobenzoic acid.
-
Purification: The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.[9]
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for synthesis.
Conceptual Reaction Pathway: Hofmann Rearrangement
Caption: Hofmann rearrangement mechanism.
References
-
Synthesis of 2-aminobenzoic acid (anthranilic acid) - Chemistry Online. (2022-10-30). Retrieved from [Link]
- How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ.
- 2-Amino-5-chloro-3-fluorobenzoic acid Safety Data Sheet. SynQuest Laboratories, Inc.
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Retrieved from [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents. CN114790139A.
- 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents. CN105732357A.
- Method for preparing p-aminobenzoic acid. Google Patents. WO2003072534A1.
-
Hoffmann Rearrangement - Chemist Wizards. Retrieved from [Link]
-
Hofmann rearrangement - Wikipedia. Retrieved from [Link]
- A simple and efficient separation of the Hofmann degradation mixture of 2 - Arkivoc. Retrieved from a scientific journal publisher's website.
- The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents. CN1477097A.
- 4-Amino-2-chlorobenzoic acid Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. chemistwizards.com [chemistwizards.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Removal of impurities from 2-Amino-5-chloro-4-fluorobenzoic acid
Technical Support Center: 2-Amino-5-chloro-4-fluorobenzoic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic building block. The unique substitution pattern on this anthranilic acid derivative makes it a valuable precursor in medicinal chemistry, but also presents specific purification challenges.[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of your crude product is heavily dependent on the synthetic route employed. However, several classes of impurities are consistently observed:
-
Unreacted Starting Materials: Depending on the synthesis, this can include precursors like 2-chloro-4-fluorobenzoic acid or m-chloroaniline.[1][2] Incomplete reactions are a primary source of these contaminants.[3]
-
Isomeric Impurities: The presence of isomers in the starting materials can lead to the formation of corresponding isomeric benzoic acid products.[3] For instance, nitration reactions in related syntheses are known to produce difficult-to-separate positional isomers.[4][5]
-
Reaction By-products: Side reactions can generate various impurities. For example, syntheses involving nitration and subsequent reduction may leave residual nitro-intermediates if the reduction is incomplete.[1][6] Over-chlorination can also lead to di-chloro species like 3,5-dichloroanthranilic acid.[7]
-
Degradation Products: While relatively stable, the compound can degrade under excessive heat or harsh acidic/basic conditions. A potential degradation pathway for substituted benzoic acids is decarboxylation, where the carboxylic acid group is lost.[8][9]
-
Colored Impurities: Many syntheses produce residual colored impurities, which can be adsorbed onto the final product, giving it a yellow, brown, or orange tint.[3][10]
Q2: What is the best analytical method to assess the purity of my sample?
A combination of methods provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying organic impurities. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier (like acetonitrile or methanol) is typically effective for separating the main compound from its closely related impurities.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 181-184°C) indicates high purity.[11] A broad melting range suggests the presence of significant impurities.
-
Spectroscopy (NMR, GC-MS): ¹H NMR and ¹⁹F NMR can help identify and quantify impurities if their signals do not overlap with the product's signals. GC-MS is particularly useful for identifying volatile or semi-volatile impurities and unreacted starting materials.[3]
Troubleshooting Guide: Common Purification Issues
Problem: My final product has a persistent yellow or brown color, even after initial filtration.
-
Possible Cause: This is typically due to the presence of highly conjugated, colored by-products from the synthesis that co-precipitate with or adsorb to your product. These are often present in very small quantities but have a strong colorimetric impact.
-
Expert Recommendation: The most effective method for removing colored impurities is treatment with activated carbon during recrystallization.[3][12] Activated carbon has a high surface area and porous structure that readily adsorbs large, flat, aromatic molecules responsible for the color, while having a lower affinity for your smaller product molecule.
-
Causality: The non-polar surface of activated carbon interacts favorably with the π-systems of the colored impurities. During hot filtration, the carbon, along with the adsorbed impurities, is removed, leaving a decolorized solution from which pure crystals can form upon cooling.
Problem: HPLC analysis shows an isomeric impurity that I cannot remove by standard recrystallization.
-
Possible Cause: Isomers often have very similar solubility profiles, making them difficult to separate by single-solvent recrystallization. This issue typically originates from using impure starting materials.[3][5]
-
Expert Recommendation:
-
Fractional Recrystallization: This involves a multi-step recrystallization process. Dissolve the crude solid in a minimal amount of hot solvent, cool slowly, and collect the first crop of crystals, which should be enriched in the less soluble component. Then, concentrate the mother liquor to obtain subsequent crops. This is labor-intensive but can be effective.
-
Preparative Chromatography: For high-value material or when fractional recrystallization fails, preparative column chromatography (either flash or HPLC) is the most robust solution. Normal-phase chromatography using silica gel or reversed-phase chromatography can be employed to separate positional isomers of substituted benzoic acids.[13][14]
-
Problem: I am experiencing very low yield after recrystallization.
-
Possible Cause: This is almost always a solvent-related issue. The three most common errors are:
-
Incorrect Solvent Choice: The product is too soluble in the chosen solvent, even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.
-
-
Expert Recommendation: Conduct a systematic solvent screen. The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). A mixed-solvent system (one "soluble" solvent and one "anti-solvent") can also be highly effective.
Problem: The product appears to be degrading during workup or purification.
-
Possible Cause: this compound, like many benzoic acids, can undergo decarboxylation (loss of CO₂) at high temperatures.[8][9] Drying the product at an excessively high temperature in an oven is a common cause of this degradation.
-
Expert Recommendation: Always dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[3] Avoid prolonged heating, especially in the molten state or in high-boiling solvents.
Visualized Purification Workflow
The following diagram outlines the general decision-making process for purifying crude this compound.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol provides a robust method for purifying multi-gram quantities of this compound from common impurities.
1. Solvent Selection:
-
Perform a small-scale test to find a suitable solvent. Ethanol/water or acetone/water mixtures are often effective.[10][12] Xylene has also been reported as a suitable recrystallization solvent.[11]
-
Goal: The compound should be sparingly soluble at room temperature but fully soluble when heated.
2. Dissolution:
-
Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL).
-
Add the primary solvent (e.g., ethanol) dropwise to the flask while heating and stirring on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional but Recommended):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% of the solute weight).
-
Caution: Never add carbon to a boiling solution, as it can cause violent bumping.
-
Return the flask to the heat and gently reflux for 5-10 minutes.[12]
4. Hot Filtration:
-
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).
-
Filter the hot solution quickly to remove the activated carbon and any insoluble impurities. This step prevents premature crystallization in the funnel.
5. Crystallization:
-
If using a mixed-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
7. Drying:
-
Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[3] This removes residual solvent without causing thermal degradation.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Prep | Dissolve ~1 mg/mL in mobile phase (50:50 A:B) |
Troubleshooting Recrystallization
This decision tree helps diagnose and solve common issues during recrystallization.
Caption: Troubleshooting logic for common recrystallization problems.
References
- Hydrolysis of Benzamide to Benzoic Acid. (2025). Prezi.
- Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (1986). PubMed.
- The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide. (2025). Benchchem.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996).
- Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. (2025). Benchchem.
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025).
- 2-amino-3-fluorobenzoic acid. (N.d.). Organic Syntheses Procedure.
- Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (2025).
- This compound. (N.d.). Benchchem.
- The preparation method of 2-amino-5-fluorobenzoic acid. (N.d.).
- 2-chloro-4-fluorobenzoic acid and preparation method thereof. (N.d.).
- Preparation of 2-amino-5-chlorobenzoic acid. (N.d.). PrepChem.com.
- Purification of benzoic acid. (N.d.).
- Method for producing 2-amino-4-fluorobenzoic acid. (N.d.).
- PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (N.d.).
- How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applic
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Page loading... [wap.guidechem.com]
- 6. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of quinazolinones from 2-Amino-5-chloro-4-fluorobenzoic acid.
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encountered when synthesizing quinazolinones from 2-amino-5-chloro-4-fluorobenzoic acid. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve higher yields and purity.
I. Understanding the Core Reaction and Potential Pitfalls
The synthesis of quinazolinones from substituted anthranilic acids is a cornerstone of many medicinal chemistry programs, owing to the broad spectrum of biological activities exhibited by this scaffold.[1][2] The reaction, while conceptually straightforward, is often plagued by issues such as low yields, incomplete reactions, and the formation of stubborn side products.[3] The electron-withdrawing nature of the chloro and fluoro substituents on the anthranilic acid starting material can significantly impact the nucleophilicity of the amino group, often necessitating carefully optimized or harsher reaction conditions.[3]
This guide will walk you through a systematic approach to troubleshooting, focusing on the key variables that govern the success of this transformation.
General Reaction Scheme
The fundamental transformation involves the cyclization of this compound with a suitable nitrogen and carbon source. A common approach is a two-step, one-pot synthesis involving an initial acylation followed by cyclization with an amine.
Sources
Technical Support Center: Troubleshooting Incomplete Cyclization of 2-Amino-4-bromobenzoic Acid Analogs
Introduction
The intramolecular cyclization of 2-amino-4-bromobenzoic acid and its analogs is a cornerstone reaction for the synthesis of various nitrogen-containing heterocycles, most notably quinazolinones and their derivatives.[1][2] These scaffolds are of immense interest in drug development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]
However, the presence of the bromine atom at the 4-position introduces specific electronic challenges that can often lead to incomplete reactions, low yields, and complex product mixtures. The electron-withdrawing nature of the halogen substituent decreases the nucleophilicity of the adjacent amino group, making the key cyclization step more difficult than with unsubstituted anthranilic acid.[4] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers overcome these common hurdles.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has stalled, and I'm recovering a significant amount of the N-acyl intermediate. Why is the cyclization incomplete?
A1: This is the most common issue encountered with these substrates. The stability of the intermediate N-acyl-2-amino-4-bromobenzoic acid is the primary cause.
-
Causality: The electron-withdrawing effect of the 4-bromo substituent reduces the electron density on the aniline nitrogen, decreasing its nucleophilicity.[4] This makes the final intramolecular nucleophilic attack on the activated carbonyl group (to close the ring) the rate-limiting step and energetically less favorable.
-
Solutions:
-
Increase Thermal Energy: Raising the reaction temperature provides the necessary activation energy to overcome the cyclization barrier. If your reaction is running at 80 °C, consider incrementally increasing it to 100-120 °C while carefully monitoring for decomposition.
-
Employ a Stronger Catalyst/Dehydrating Agent: If thermal energy alone is insufficient, a more potent catalyst can facilitate the reaction. Polyphosphoric acid (PPA) or a stronger Lewis acid can more effectively activate the carbonyl group for the intramolecular attack. Similarly, using a high-boiling dehydrating solvent or agent can drive the equilibrium toward the cyclized product.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently and rapidly heating the reaction mixture to the required temperature.[5]
-
Q2: My TLC/LC-MS shows multiple spots, and the yield of my desired product is low. What are the likely side reactions?
A2: The formation of multiple byproducts typically stems from the reaction conditions required to force the cyclization of the deactivated substrate.
-
Causality & Solutions:
-
Decarboxylation: At elevated temperatures, particularly under acidic conditions, the benzoic acid moiety can decarboxylate to form 3-bromoaniline.[4] This aniline derivative can then react with other components in the mixture, leading to impurities.
-
Solution: Carefully control the reaction temperature. If decarboxylation is suspected, attempt the reaction at the lowest possible temperature that still allows for slow product formation. Extending the reaction time at a lower temperature is often preferable to forcing it at a higher one.[4]
-
-
Intermolecular Dimerization: Instead of cyclizing, two molecules of the N-acyl intermediate can react with each other, leading to linear amides or other dimeric structures.
-
Solution: Running the reaction under more dilute conditions can favor the unimolecular cyclization reaction over bimolecular side reactions.
-
-
Starting Material Impurities: Impurities in the initial 2-amino-4-bromobenzoic acid can lead to a cascade of side products.
-
Solution: Ensure the purity of your starting material using techniques like recrystallization or chromatography before beginning the synthesis.[4]
-
-
Q3: How does the 4-bromo substituent specifically impact the reaction compared to unsubstituted anthranilic acid?
A3: The 4-bromo substituent has a profound electronic impact that differentiates it from its parent compound, anthranilic acid.
-
Electronic Effects: The bromine atom exerts a strong -I (negative inductive) effect, pulling electron density away from the aromatic ring. This deactivation significantly reduces the nucleophilicity of the 2-amino group, which is the primary driver of the cyclization.[4]
-
Practical Implications:
-
Harsher Conditions Needed: Reactions that proceed smoothly at room temperature or with mild heating for anthranilic acid often require significantly higher temperatures, stronger catalysts, or longer reaction times for the 4-bromo analog.[4]
-
Altered Reactivity of Intermediates: The key N-acyl intermediate is more stable and resistant to cyclization, as discussed in Q1. This often necessitates a two-step approach where the intermediate is first formed and isolated before being subjected to more forceful cyclization conditions.[3]
-
Q4: I'm having difficulty isolating my product. What are some common work-up and purification challenges?
A4: Product isolation can be complicated by the physical properties of the product and the presence of persistent byproducts.
-
Common Issues & Solutions:
-
High Solubility in Reaction Solvent: The final product may be highly soluble in the solvent used for the reaction, making precipitation difficult.
-
Solution: After the reaction is complete, carefully remove the reaction solvent under reduced pressure. Attempt to precipitate or crystallize the product from a different solvent system where it is sparingly soluble at room temperature but soluble upon heating.[4]
-
-
Formation of Emulsions: During aqueous work-up, emulsions can form, making phase separation difficult.
-
Solution: Use a saturated brine (NaCl solution) wash to disrupt the emulsion. The increased ionic strength of the aqueous phase helps to break the suspension.[4]
-
-
Co-precipitation with Byproducts: The desired product may precipitate along with unreacted starting material or byproducts, resulting in an impure solid.
-
Solution: If direct precipitation yields an impure product, column chromatography is the most effective purification method. Alternatively, careful recrystallization from a well-chosen solvent system can selectively crystallize the desired compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving cyclization of 2-Amino-4-bromobenzoic acid analogs?
A1: The most prevalent and reliable method is a two-step synthesis.[3][5] The first step is the acylation of the 2-amino group with an acyl chloride or anhydride to form the stable N-acyl-2-amino-4-bromobenzoic acid intermediate. The second step involves the intramolecular cyclization of this intermediate, often via a benzoxazinone, which is then reacted with an amine to form the final quinazolinone.[3][5]
Q2: How do I choose the right solvent and catalyst for my specific analog?
A2: Solvent and catalyst choice depends on the specific acylating agent and the desired final product.
-
For the Acylation Step: Pyridine or dioxane are common solvents. Pyridine can act as both a solvent and an acid scavenger.[3]
-
For the Cyclization Step: For thermal cyclization, high-boiling point solvents like toluene or DMF are suitable. When a catalyst is needed, reagents like polyphosphoric acid (PPA) or p-toluenesulfonic acid are often used to promote dehydration and ring closure.[4][6]
Q3: What are the best practices for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material and the appearance of the intermediate and final product. A co-spot of the starting material alongside the reaction mixture is crucial for accurate comparison.
-
LC-MS: This provides more definitive information, allowing you to track the masses of the key species in the reaction mixture. It is particularly useful for identifying potential side products and confirming the formation of the desired product.[4]
Visualizations
Reaction and Troubleshooting Workflows
Caption: General two-step mechanism for quinazolinone synthesis.
Caption: Logical workflow for troubleshooting a failed cyclization.
Caption: Potential side reaction pathways from the key intermediate.
Data Summary
Table 1: Impact of Reaction Conditions on Cyclization
| Parameter | Condition | Expected Outcome | Potential Drawback |
| Temperature | Moderate (e.g., 80-100 °C) | Slower reaction, fewer side products | Incomplete conversion, long reaction times |
| High (e.g., >120 °C) | Faster reaction, higher conversion | Increased risk of decarboxylation and decomposition[4] | |
| Catalyst | None (Thermal) | Cleanest reaction profile | May not proceed for highly deactivated substrates |
| Acid (p-TsOH, PPA) | Increased reaction rate | Can promote side reactions like decarboxylation[4][6] | |
| Concentration | Dilute (<0.1 M) | Favors intramolecular cyclization | Lower volumetric output |
| Concentrated (>0.5 M) | Higher throughput | Increased risk of intermolecular dimerization |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Bromo-2-methyl-4H-benzo[d][3][6]oxazin-4-one and subsequent conversion to 7-Bromo-2-methyl-3-propylquinazolin-4(3H)-one
Disclaimer: This is a representative protocol and may require optimization for specific analogs. Always perform a thorough risk assessment before starting any new procedure.
Step A: Synthesis of 7-Bromo-2-methyl-4H-benzo[d][3][6]oxazin-4-one (Benzoxazinone Intermediate)
-
Reaction Setup: To a solution of 2-Amino-4-bromobenzoic acid (1.0 eq) in pyridine (5-10 mL per gram of starting material), add acetic anhydride (1.2 eq) dropwise at 0 °C (ice bath).
-
Reaction Execution: After the addition, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-4 hours). The initial acylated intermediate will form first.
-
Cyclization: Heat the reaction mixture to reflux (approx. 115 °C) to induce cyclization to the benzoxazinone. Monitor by TLC for the formation of a new, less polar spot corresponding to the benzoxazinone.
-
Work-up: Once the cyclization is complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be used in the next step or purified by recrystallization from ethanol.
Step B: Synthesis of 7-Bromo-2-methyl-3-propylquinazolin-4(3H)-one
-
Reaction Setup: Combine the crude 7-Bromo-2-methyl-4H-benzo[d][3][6]oxazin-4-one (1.0 eq) and propylamine (1.5 eq) in ethanol or DMF.
-
Reaction Execution: Heat the mixture to reflux and stir.
-
Monitoring: Monitor the reaction by TLC until the benzoxazinone is fully consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add water to precipitate the crude product.
-
Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure quinazolinone.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. BenchChem Technical Support.
- Al-Dhlaween, M. H. (n.d.). Synthesis of quinazolin-4(3H)
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Li, Y., et al. (n.d.). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. (2025). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid. BenchChem Technical Support.
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)
- Nasr, T., et al. (2022).
- ResearchGate. (2025). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
- Wiklund, P. (n.d.).
- Wiklund, P. (2024).
- Poronik, Y. M., et al. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione.
- Sharma, R., et al. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Al-Omar, M. A., & Adel, S. (n.d.).
- Al-Suhaimi, E. A., et al. (n.d.). Biological Activity of Quinazolinones.
- IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
Sources
Alternative synthesis routes for 2-Amino-5-chloro-4-fluorobenzoic acid to avoid hazardous reagents
Technical Support Center: Synthesis of 2-Amino-5-chloro-4-fluorobenzoic Acid
A Guide to Safer, More Efficient Synthesis Routes for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound. As a key building block in the development of pharmaceuticals and agrochemicals, obtaining this intermediate via a safe, reliable, and scalable method is paramount. This guide provides an in-depth analysis of alternative synthesis strategies designed to circumvent the significant hazards associated with traditional methods, such as high-pressure reactions and the use of difficult-to-handle reagents. Here, we present field-proven insights and detailed protocols to empower you with safer and more robust laboratory practices.
The Challenge with Traditional Synthesis Routes
Historically, the synthesis of functionalized aminobenzoic acids has often involved harsh reaction conditions. For instance, some established routes rely on high-pressure catalytic hydrogenation to reduce a nitro group or amination via nucleophilic aromatic substitution at high temperatures and pressures.[1][2] These methods, while effective, pose significant safety risks, require specialized high-pressure equipment (autoclaves), and can lead to dangerous operating conditions, particularly during scale-up.[1] Furthermore, classical nitration reactions can produce complex mixtures of isomers that are difficult to separate, complicating purification and reducing the overall yield of the desired product.[1][2] This guide focuses on modern, alternative pathways that mitigate these risks.
Alternative Route 1: The Isatin Pathway via Oxidative Cleavage
This elegant three-step approach builds the molecule through a stable heterocyclic intermediate, the isatin, and concludes with a mild oxidative cleavage. It completely avoids nitration chemistry and high-pressure hydrogenation, making it an inherently safer process. The key steps are the condensation of an aniline with chloral hydrate and hydroxylamine, cyclization in strong acid to form the isatin ring, and subsequent cleavage with hydrogen peroxide under basic conditions.[1][3]
Workflow and Mechanism
The pathway begins by forming an N-aryl-2-(hydroxyimino)acetamide intermediate. This is then cyclized in concentrated sulfuric acid in a reaction analogous to the Sandmeyer isatin synthesis. The resulting 5-chloro-4-fluoro-isatin is then readily oxidized and cleaved using hydrogen peroxide in a basic solution to yield the final product.
Caption: Workflow for the Isatin-based synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a verified procedure for a structurally similar compound and is applicable here.[3]
Step 1: Synthesis of N-(5-Chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide
-
Prepare "Solution A" in a 2-L three-necked flask equipped with a mechanical stirrer and condenser: Dissolve hydroxylamine hydrochloride (0.89 mol) and anhydrous sodium sulfate (1.80 mol) in 1125 mL of water. Add chloral hydrate (0.41 mol) and heat gently to ~40°C to aid dissolution.
-
Prepare "Solution B": In a separate flask, slowly add 5-chloro-4-fluoroaniline (0.27 mol) to a vigorously stirred mixture of 150 mL water and 75 mL concentrated hydrochloric acid.
-
Add Solution B to Solution A in one portion. Heat the mixture to reflux with vigorous stirring. A white precipitate should form within minutes.
-
After 5 minutes at reflux, remove the heat source and cool the flask rapidly in an ice bath to room temperature.
-
Allow the mixture to stand for several hours (or overnight) to ensure complete precipitation.
-
Collect the precipitate by filtration, wash thoroughly with ice-cold water, and dry over P₄O₁₀ to yield the intermediate product. This is typically used in the next step without further purification.
Step 2: Synthesis of 5-Chloro-4-fluoro-1H-indole-2,3-dione (Isatin)
-
CAUTION: This step uses concentrated sulfuric acid. Work in a fume hood and wear appropriate personal protective equipment (PPE).
-
In a 250-mL flask, heat 100 mL of concentrated sulfuric acid to 70°C.
-
Over 1 hour, add the dried acetamide intermediate (0.165 mol) in portions, ensuring the temperature does not exceed 90°C.
-
Once the addition is complete, maintain the deep red solution at 90°C for 60 minutes.
-
Cool the reaction to room temperature and then pour it rapidly into a vigorously stirred mixture of 1.0 L of ice water.
-
The isatin product will precipitate. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
Step 3: Synthesis of this compound
-
In a 500-mL flask, dissolve the isatin intermediate (0.09 mol) in 200 mL of 1 M aqueous sodium hydroxide.
-
Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (0.20 mol) dropwise over 45 minutes, keeping the internal temperature below 40°C.
-
Stir the mixture for 1.5-2 hours after the addition is complete. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, carefully acidify the pale orange solution with 3 M hydrochloric acid. The product will precipitate. Adjust the final pH to ~4-5 for maximum precipitation.
-
Stir for one hour, then collect the solid product by filtration, wash with cold water, and dry to yield pure this compound.
Alternative Route 2: Catalytic Reduction of a Nitro Precursor
This route is a more traditional approach but can be made significantly safer by replacing high-pressure hydrogenation with catalytic transfer hydrogenation (CTH) or by using chemical reductants. It involves the nitration of a suitable precursor, followed by the reduction of the nitro group.
Workflow and Mechanism
The synthesis starts with 3-chloro-4-fluorobenzoic acid, which is nitrated to introduce a nitro group at the 2-position.[4] This nitro-intermediate is then reduced to the corresponding amine. While traditional methods use high-pressure H₂ gas with a Pd/C or Raney Nickel catalyst, a safer and more accessible alternative is using a hydrogen donor like ammonium formate or even tin(II) chloride.[5][6]
Caption: Workflow for the synthesis via nitration and subsequent reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-4-fluoro-2-nitrobenzoic acid
-
CAUTION: Handle nitric and sulfuric acids with extreme care in a chemical fume hood.
-
To a flask cooled in an ice-salt bath (0-5°C), add concentrated sulfuric acid.
-
Slowly add 3-chloro-4-fluorobenzoic acid while stirring, maintaining the low temperature.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not rise above 10°C.
-
After the addition, stir the mixture at 0-10°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The solid nitro-product will precipitate.
-
Filter the solid, wash extensively with cold water to remove residual acid, and dry. Recrystallization from an appropriate solvent may be necessary for purification.
Step 2: Reduction to this compound (Catalytic Transfer Hydrogenation)
-
In a round-bottom flask, dissolve the nitro-intermediate (1 eq.) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol %).
-
Add ammonium formate (4-5 eq.) in portions. The reaction is exothermic.
-
Heat the mixture to reflux and stir for 1-2 hours. Monitor reaction completion by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the final compound.
Data Summary and Route Comparison
| Feature | Traditional Route (High-Pressure Hydrogenation) | Alternative Route 1 (Isatin Pathway) | Alternative Route 2 (CTH Reduction) |
| Primary Hazard | High-pressure, flammable H₂ gas; specialized equipment required.[1] | Concentrated sulfuric acid; hydrogen peroxide. | Strong acids for nitration; flammable solvents. |
| Key Reagents | H₂ gas, Pd/C or Raney Ni catalyst.[2] | Chloral hydrate, hydroxylamine, H₂SO₄, H₂O₂.[1][3] | HNO₃/H₂SO₄, Pd/C, ammonium formate. |
| Operating Pressure | High (e.g., >50 psi) | Atmospheric | Atmospheric |
| Key Advantage | Often high yield and clean conversion. | Avoids nitration and high pressure; uses inexpensive reagents.[1] | Avoids high-pressure gas; rapid reaction.[5] |
| Potential Issue | Risk of dehalogenation; safety risks. | Use of highly corrosive concentrated acid. | Potential for isomeric impurities from nitration; tin waste if SnCl₂ is used.[2][5] |
Troubleshooting Guide
Q: My yield in the isatin cyclization step (Route 1, Step 2) is very low. What went wrong?
A: This step is critically dependent on reaction conditions.
-
Water Content: The concentrated sulfuric acid must be as anhydrous as possible. Any moisture can inhibit the cyclization. Ensure your starting material is perfectly dry.
-
Temperature Control: The temperature must be carefully controlled. If the temperature is too low, the reaction will be sluggish. If it's too high (e.g., >100°C), you risk charring and decomposition of the material. A range of 80-90°C is optimal.[3]
-
Addition Rate: Adding the acetamide intermediate too quickly can cause localized overheating and side reactions. A slow, portion-wise addition over an hour is recommended.[3]
Q: I am observing dehalogenation (loss of the chlorine atom) during the nitro reduction step in Route 2. How can I prevent this?
A: Dehalogenation is a known side reaction during catalytic hydrogenation, especially with palladium catalysts.
-
Catalyst Choice: While Pd/C is very efficient, it is more prone to causing dehalogenation. Consider using Raney Nickel, which often shows better tolerance for halogens.[2][5]
-
Use a Chemical Reductant: Switching to a chemical reductant like tin(II) chloride (SnCl₂) in ethanol/HCl will completely avoid this issue, though it generates tin waste that requires proper disposal.[5]
-
Modify CTH Conditions: In the catalytic transfer hydrogenation, ensure the reaction is not run for an excessively long time after the starting material has been consumed, as this can promote side reactions.
Q: The final oxidative cleavage of the isatin (Route 1, Step 3) is incomplete or slow. What can I do?
A: The efficiency of this step depends on the concentration of reagents and temperature.
-
Peroxide Quality: Ensure your 30% hydrogen peroxide solution has not degraded. Use a fresh bottle if possible.
-
Temperature: The reaction is exothermic. While it needs to be controlled, allowing the temperature to rise gently to 30-40°C can increase the reaction rate.[3] Do not let it overheat, as this can decompose the peroxide.
-
Stoichiometry: Ensure at least 2 molar equivalents of hydrogen peroxide are used relative to the isatin. A slight excess can help drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q: From a "Green Chemistry" perspective, which alternative route is better?
A: Both routes offer significant green advantages over traditional high-pressure methods. The Isatin Pathway (Route 1) is arguably "greener" because it avoids nitration entirely. Nitration reactions use strong, hazardous acids and can create difficult-to-separate waste streams.[7] Route 1 uses hydrogen peroxide, whose only byproduct is water, which is highly favorable.[8] Route 2, while better than high-pressure hydrogenation, still relies on a nitration step. However, using CTH avoids the use of high-pressure gas, improving safety.[9][10]
Q: How do I confirm the identity and purity of my final product?
A: Standard analytical techniques should be used.
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]
-
LC-MS or HPLC: These techniques are excellent for determining purity with high accuracy.
Q: Can these protocols be scaled up for pilot or industrial production?
A: Yes, both routes are more amenable to scaling than high-pressure reactions. The Isatin Pathway is particularly attractive for industrialization due to its use of inexpensive, readily available raw materials and atmospheric pressure conditions.[1] However, handling large volumes of concentrated sulfuric acid and managing the exotherm from the hydrogen peroxide addition are key safety considerations that must be addressed with proper engineering controls.
References
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
- How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applic
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
- An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid - Benchchem.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- 2-Fluoro-4-nitrobenzoic acid synthesis - ChemicalBook.
- 2-Amino-5-chlorobenzoic acid synthesis - ChemicalBook.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- This compound | CymitQuimica.
- 2-Amino-5-fluorobenzoic acid 97 446-08-2 - Sigma-Aldrich.
- A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
- Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines - Green Chemistry (RSC Publishing).
- Green Chemistry - Unibo.
- 2022 Green Chemistry Hot Articles Home - RSC Publishing.
Sources
- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. 2022 Green Chemistry Hot Articles Home [pubs.rsc.org]
Managing thermal decomposition during the synthesis of fluorinated benzoic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of fluorinated benzoic acids, with a specific focus on managing and mitigating thermal decomposition.
Introduction: The Stability Challenge
Fluorinated benzoic acids are invaluable building blocks in medicinal chemistry and materials science, offering enhanced metabolic stability, binding affinity, and unique electronic properties.[1] However, their synthesis is often plagued by an inherent instability: thermal decarboxylation. The strong electron-withdrawing nature of fluorine atoms can destabilize the aromatic ring, making the carboxyl group susceptible to elimination as carbon dioxide (CO₂), particularly under high-temperature conditions often required by traditional synthetic methods.[2][3] This guide provides expert, field-proven insights to help you navigate this critical challenge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
Q1: My reaction to produce a polyfluorinated benzoic acid (e.g., tetrafluorobenzoic acid) has a low yield, and my mass spectrometry analysis shows the corresponding defluorinated aromatic compound (e.g., tetrafluorobenzene). What is the primary cause?
A1: This is a classic signature of thermal decarboxylation. The C-COOH bond has cleaved under thermal stress, releasing CO₂ and leaving the fluoroaromatic ring. Highly fluorinated benzoic acids are particularly prone to this; for instance, pentafluorobenzoic acid decarboxylates significantly faster than its less fluorinated analogs.[4]
Causality & Mechanism: The reaction proceeds via the loss of carbon dioxide from the carboxylate anion. The stability of the resulting aryl anion (or radical) intermediate is a key factor. Electron-withdrawing fluorine atoms help stabilize this intermediate, thus lowering the activation energy for decarboxylation.[3] This process is often accelerated by:
-
High Temperatures: Many traditional synthetic protocols, especially those requiring more than 140 °C, create conditions ripe for decarboxylation.[5][6]
-
Basic Conditions: The presence of a base generates the carboxylate anion, which is the species that undergoes decarboxylation. The reaction rate can be dependent on the strength (pKa) of the base used.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decarboxylation.
Q2: I am attempting to synthesize a functionalized fluorobenzoic acid using an Ullmann condensation, but the reaction is failing due to decomposition. How can I improve this?
A2: The Ullmann reaction is notorious for requiring harsh conditions, often involving polar, high-boiling solvents like DMF or nitrobenzene and temperatures exceeding 200 °C.[7] These conditions are often incompatible with the thermal stability of many fluorinated benzoic acids.
Expert Recommendation: Instead of traditional Ullmann conditions, you should explore modern, ligand-accelerated copper-catalyzed coupling reactions. Methodologies have been developed that use soluble copper catalysts with ligands like diamines or phenanthroline, which can significantly lower the required reaction temperature and improve functional group tolerance.[7][8] These approaches are far more likely to preserve the carboxylic acid group. The Goldberg reaction, a related C-N coupling, has also seen significant improvements with milder conditions.[7]
Q3: My Grignard reaction to form a fluorobenzoic acid is giving me a significant amount of biphenyl byproduct. What causes this and how can I stop it?
A3: The formation of a biphenyl byproduct is a well-known side reaction in Grignard syntheses. It arises from the coupling of the Grignard reagent (e.g., phenylmagnesium bromide) with unreacted starting material (e.g., bromobenzene).
Preventative Measures:
-
Controlled Initiation & Temperature: Ensure the reaction initiates properly at a low temperature before adding the bulk of the aryl halide. Maintain a gentle reflux and avoid excessive heating, which can promote side reactions.
-
Inverse Addition for Carboxylation: Instead of adding the CO₂ (as dry ice) to the Grignard reagent, use "inverse addition." Pour the prepared Grignard reagent solution slowly onto a large excess of crushed dry ice.[9] This ensures that the Grignard reagent always encounters an excess of the electrophile (CO₂), minimizing the chance it will react with remaining aryl halide.
-
Ensure Anhydrous Conditions: While seemingly basic, moisture is a primary cause of reduced yields. Water quenches the Grignard reagent, reducing its effective concentration and potentially altering the reaction kinetics to favor side products. All glassware must be rigorously dried, and anhydrous solvents must be used.[9][10]
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of thermal decomposition for fluorinated benzoic acids? The primary mechanism is decarboxylation, which is the loss of the carboxylic acid group as CO₂.[2] This process is often facilitated by heat and can be catalyzed by bases or trace metals. For polyfluorinated acids, this can occur without a catalyst in high-temperature water.[11]
-
How does the position of fluorine (ortho, meta, para) influence stability? The position significantly impacts the electronic properties of the acid. An ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion and increases the acidity of the molecule (the "ortho effect").[12] While this enhances acidity, the increased polarization and proximity effects can influence thermal stability, though specific decomposition temperatures depend heavily on the overall substitution pattern.
-
Are there synthetic methods that inherently avoid high temperatures? Yes. Modern synthetic chemistry offers several milder alternatives:
-
Photoredox Catalysis: Recent advances have shown that copper-mediated decarboxylative fluorination can be achieved using visible light at mild temperatures, completely avoiding the harsh conditions of older methods.[5][13][14][15]
-
Microflow Synthesis: Using microreactors for Grignard formation and subsequent carboxylation allows for excellent temperature control and rapid mixing, often leading to higher yields and purity with fewer byproducts.[16]
-
Palladium-Catalyzed Fluorocarbonylation: This method allows for the direct conversion of aryl boron compounds to acyl fluorides, which are stable precursors to the acids, under mild conditions.[17]
-
-
How can I reliably monitor my reaction for the onset of decarboxylation? The best method is to analyze aliquots of your reaction mixture over time.
-
GC-MS: This is ideal for detecting the volatile, decarboxylated byproduct (e.g., tetrafluorobenzene).
-
¹⁹F NMR: This powerful technique can be used to quantify the formation of the byproduct relative to your starting material or product, as the fluorine signals will be distinct.
-
TLC/LC-MS: These can be used to monitor the disappearance of the starting material and the appearance of the product and any non-volatile byproducts.
-
Data Summary & Key Parameters
The following table summarizes key temperature parameters mentioned in synthetic literature. It highlights the wide range of conditions used and underscores the importance of process-specific optimization.
| Synthesis Method / Compound | Recommended Temperature Range (°C) | Notes | Reference(s) |
| General Alkylation/Reduction | -10 to 70 | Preferred range to ensure high yield and purity while avoiding decomposition. | [18] |
| Oxidation of o-fluorobenzaldehyde | 70 | A specific example of a milder oxidative route. | [19] |
| Hydrolysis of N-ethyl-tetrafluorophthalimide | 140 to 150 | Reaction to form tetrafluorophthalic anhydride, a precursor to the diacid. Requires careful control. | [20] |
| Traditional Decarboxylative Fluorination | >140 | Often cited as a threshold where decarboxylation becomes a significant issue in older methods. | [5][6] |
| Ullmann Condensation (Traditional) | >210 | High-temperature requirement, high risk of decarboxylation for benzoic acid substrates. | [7] |
Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid via Grignard Reaction
This protocol emphasizes temperature control and inverse addition to minimize byproduct formation.
Objective: To synthesize 2,3,5,6-tetrafluorobenzoic acid from 1-bromo-2,3,5,6-tetrafluorobenzene.
Core Reaction Logic:
Caption: Workflow for Grignard carboxylation.
Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel. All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.
-
Grignard Formation:
-
To the flask, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether and a single crystal of iodine to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromo-2,3,5,6-tetrafluorobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle boiling of the ether. If it doesn't start, gentle warming with a heat gun may be required.[10]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation (Inverse Addition):
-
In a separate, larger beaker, place a significant excess (~5-10 eq) of crushed solid carbon dioxide (dry ice).
-
Slowly and carefully, pour the prepared Grignard solution onto the dry ice with gentle manual swirling. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.
-
-
Workup:
-
Slowly add 6M HCl to the reaction beaker while cooling in an ice bath.[10] This will hydrolyze the magnesium carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate or water) to obtain pure 2,3,5,6-tetrafluorobenzoic acid.
References
- Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases. John Wiley & Sons, Ltd.
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. BenchChem.
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis.
- 2-Fluorobenzoic acid synthesis. ChemicalBook.
- Fluorobenzoic Acid Series. Sparrow Chemical.
- synthesis of 2-Fluorobenzoic acid for beginners. BenchChem.
- Processes for the preparation of fluorinated benzoic acids.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
- Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society.
- Process for producing tetrafluorophthalic acid.
- Fluorocarbonylation via palladium/phosphine synergistic c
- Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid.
- Decarboxylative Hydroxyl
- Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water.
- Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. PubMed Central.
- Method for preparing 3,4,5,6-tetrafluorophthalic acid.
- The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
- Hydrothermal decarboxylation of pentafluorobenzoic acid and quinolinic acid.
- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
- Ullmann condens
- Benzoic Acid Synthesis: Grignard Reaction Lab Experiment. Studylib.
- GRIGNARD REACTION – Synthesis of Benzoic Acid. Course Hero.
- organic synthesis: benzoic acid via a grignard reaction. University of Calgary.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases | Semantic Scholar [semanticscholar.org]
- 5. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. pure.psu.edu [pure.psu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorocarbonylation via palladium/phosphine synergistic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 19. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 20. CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents [patents.google.com]
Validation & Comparative
The Central Role of ¹H NMR in Structural Characterization
An In-Depth Guide to the ¹H NMR Analysis of 2-Amino-5-chloro-4-fluorobenzoic Acid: A Comparative Approach
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted anthranilic acid derivative, presents an interesting case for spectroscopic analysis due to the varied electronic effects of its substituents. This guide, intended for researchers and drug development professionals, provides a comprehensive examination of the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound. It further offers a comparative perspective against other common analytical techniques, underscoring the unique advantages of NMR in providing unambiguous structural information.
Proton (¹H) NMR spectroscopy stands as a cornerstone technique for organic chemists, offering a detailed window into the molecular structure of a compound in solution. By mapping the chemical environment of hydrogen nuclei, it allows for the determination of molecular connectivity and even subtle stereochemical relationships. For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring, a critical factor in its chemical reactivity and biological activity.
Predicting the ¹H NMR Spectrum of this compound
The structure of this compound features two protons on the aromatic ring. Their chemical shifts and coupling patterns are influenced by the surrounding substituents: an electron-donating amino (-NH₂) group, and electron-withdrawing chloro (-Cl), fluoro (-F), and carboxylic acid (-COOH) groups.
-
Chemical Shifts (δ): Aromatic protons typically resonate in the 6.5-8.0 ppm region of the ¹H NMR spectrum[1]. The amino group (an activating, ortho-, para-director) will shield the proton ortho to it, shifting it upfield. Conversely, the halogen and carboxylic acid groups (deactivating, meta-directors) will deshield the protons, shifting them downfield. The proton at position 3 (adjacent to both -NH₂ and -F) and the proton at position 6 (adjacent to -Cl and -COOH) will, therefore, have distinct chemical shifts.
-
Spin-Spin Coupling:
-
¹H-¹H Coupling: The two aromatic protons are ortho to each other and are expected to exhibit a doublet of doublets splitting pattern due to coupling with each other (ortho coupling, ³JHH, typically 7-10 Hz).
-
¹H-¹⁹F Coupling: The fluorine atom at position 4 will couple with the neighboring protons. The proton at position 3 will show a larger ortho coupling constant (³JHF, typically 6-10 Hz), while the proton at position 6 will exhibit a smaller para coupling constant (⁵JHF, typically 0-1 Hz). This additional coupling will further split the proton signals.[2][3]
-
-
Exchangeable Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are acidic and their signals are often broad. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They may also undergo deuterium exchange upon addition of D₂O, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.
Experimental Protocol for ¹H NMR Analysis
The quality of an NMR spectrum is highly dependent on proper sample preparation.[4][5] The following protocol ensures the acquisition of high-resolution data.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for benzoic acids due to its high polarity.[4] Deuterated chloroform (CDCl₃) can also be used, but solubility may be a concern.[4] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and its deuterium signal is used by the spectrometer to lock the magnetic field.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[4] Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added. The TMS signal is defined as 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The prepared sample is then placed in the NMR spectrometer. Standard acquisition parameters for a ¹H experiment are generally sufficient.
¹H NMR in a Comparative Context: Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural analysis, a comprehensive characterization often involves complementary techniques. The choice of method depends on the analytical question being asked—be it purity, identity, or quantity.
| Analytical Technique | Principle | Information Provided | Sensitivity | Sample Prep. | Best Suited For |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity, stereochemistry | Moderate (mg) | Simple | Unambiguous structural elucidation and confirmation |
| HPLC/UHPLC | Differential partitioning between mobile and stationary phases | Purity, quantification, separation of isomers | High (µg-ng) | Moderate | Routine quality control, purity assessment, and analysis of complex mixtures[7][8] |
| GC-MS | Separation by volatility followed by mass-based detection | Molecular weight, fragmentation pattern, separation of volatile compounds | Very High (ng-pg) | Often requires derivatization | Trace analysis, impurity identification, and analysis of volatile compounds[8][9] |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups | Low (mg) | Simple | Rapid confirmation of functional groups (e.g., -COOH, -NH₂, aromatic C-H) |
Deeper Dive into the Comparison
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of this compound and for separating it from any impurities or isomers.[7][8] When coupled with a mass spectrometer (LC-MS), it can also provide molecular weight information. However, it does not provide the detailed structural connectivity that NMR does.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like this compound, which is a non-volatile solid, GC-MS would require a derivatization step (e.g., esterification of the carboxylic acid) to increase its volatility.[8][9] While providing excellent sensitivity and molecular weight information, this additional sample preparation step can be a drawback.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple technique that can confirm the presence of key functional groups. For this molecule, one would expect to see characteristic absorptions for the N-H stretches of the amine, the broad O-H stretch of the carboxylic acid, the C=O stretch, and absorptions related to the substituted aromatic ring. It provides a good "fingerprint" of the molecule but does not reveal how the atoms are connected.
Visualizing the Workflow and Logic
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Logic diagram for selecting an analytical technique.
Conclusion
For the definitive structural characterization of this compound, ¹H NMR spectroscopy is the preeminent analytical tool. It provides an unparalleled level of detail regarding the electronic environment and connectivity of the aromatic protons, which is crucial for confirming the compound's identity. While techniques like HPLC, GC-MS, and FT-IR offer valuable complementary information regarding purity, molecular weight, and the presence of functional groups, they cannot replace the detailed structural map provided by ¹H NMR. A multi-technique approach, with ¹H NMR at its core, provides the most robust and comprehensive characterization for researchers in drug discovery and chemical development.
References
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from University College London Discovery.
- Supporting Information. (n.d.).
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
- University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from the University of Arizona, Department of Chemistry and Biochemistry.
- Michigan State University. (n.d.). Sample Preparation. Retrieved from Max T.
- Iowa State University. (n.d.). NMR Sample Preparation.
- ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid(635-21-2) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Martínez, A., et al. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI.
- Reddit. (n.d.). The Effect of Fluorine in 1H NMR.
- Western University. (n.d.). NMR Sample Preparation. Retrieved from JB Stothers NMR Facility, Western University.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2025, August 6). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
- BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis.
- Acorn NMR. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
- PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid.
- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- RSC Publishing. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
- University of Leicester. (n.d.). Fluorine NMR.
- WebMO. (n.d.).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from NMR Facility, UCSB Chemistry and Biochemistry.
- ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid.
- University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from University of Wisconsin-Madison, Department of Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 3. biophysics.org [biophysics.org]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparing the reactivity of 2-Amino-5-chloro-4-fluorobenzoic acid with other aminobenzoic acids
Introduction: The Strategic Value of Polysubstituted Aminobenzoic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the nuanced interplay of molecular structure and function. Substituted aminobenzoic acids are privileged scaffolds, serving as critical starting materials and key intermediates in the synthesis of a wide array of pharmaceuticals, from anti-inflammatory agents to kinase inhibitors.[1] The strategic placement of substituents on the aminobenzoic acid core allows for the fine-tuning of physicochemical properties such as acidity, basicity, lipophilicity, and metabolic stability, which in turn govern a compound's pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-5-chloro-4-fluorobenzoic acid , a polysubstituted anthranilic acid derivative, against a series of structurally related aminobenzoic acids: the parent 2-aminobenzoic acid , 2-amino-5-chlorobenzoic acid , and 2-amino-4-fluorobenzoic acid . By examining the electronic and steric effects of the halogen substituents, we will elucidate the impact on the reactivity of the two key functional groups—the aromatic amine and the carboxylic acid—as well as the potential for cross-coupling reactions at the halogenated positions. This analysis is supported by established principles of physical organic chemistry and detailed experimental protocols designed to quantitatively assess these reactivity differences.
Physicochemical Properties and Predicted Reactivity
The reactivity of an aminobenzoic acid is fundamentally governed by the electronic environment of its amino and carboxylic acid functional groups. The acidity of the carboxylic acid is quantified by its pKa, with a lower pKa indicating a stronger acid and a more electrophilic carboxyl carbon, which is more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the amino group is related to its basicity; electron-withdrawing groups decrease basicity and thus nucleophilicity.
| Compound | Structure | Key Substituent Effects | pKa of Carboxylic Acid (Predicted/Reported) | Predicted Reactivity of -COOH (e.g., Esterification) | Predicted Reactivity of -NH2 (e.g., Acylation) |
| 2-Aminobenzoic Acid | Reference compound, amino group is electron-donating. | ~4.95 | Low | High | |
| 2-Amino-5-chlorobenzoic Acid | Chloro group is electron-withdrawing (-I > +M). | 4.57[2] | Medium | Medium | |
| 2-Amino-4-fluorobenzoic Acid | Fluoro group is strongly electron-withdrawing (-I). | No direct data found, predicted to be lower than 2-amino-5-chlorobenzoic acid. | High | Low | |
| This compound | Additive electron-withdrawing effects of chloro and fluoro groups. | No direct data found, predicted to be the lowest among the series. | Very High | Very Low |
Analysis of Substituent Effects:
-
Carboxylic Acid Reactivity (e.g., Esterification): The rate of reactions such as Fischer esterification is enhanced by increasing the electrophilicity of the carbonyl carbon.[3] The halogens (Cl and F) are electron-withdrawing groups primarily through their inductive effect (-I).[4] This effect is expected to be additive in this compound, making its carboxylic acid group the most acidic (lowest pKa) and the most reactive towards nucleophilic attack in this series. The order of predicted reactivity for the carboxylic acid is: This compound > 2-Amino-4-fluorobenzoic acid > 2-Amino-5-chlorobenzoic acid > 2-Aminobenzoic acid .
-
Amino Group Reactivity (e.g., Acylation): The nucleophilicity of the amino group is crucial for reactions like N-acylation. The electron-withdrawing halogen substituents decrease the electron density on the aromatic ring and, consequently, on the amino group, reducing its basicity and nucleophilicity.[4] Therefore, this compound is predicted to have the least reactive amino group. The predicted order of reactivity for the amino group is: 2-Aminobenzoic acid > 2-Amino-5-chlorobenzoic acid > 2-Amino-4-fluorobenzoic acid > this compound .
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity trends, the following standardized experimental protocols are proposed. These protocols are designed to be self-validating by directly comparing the reaction outcomes under identical conditions.
Comparative N-Acylation with Acetic Anhydride
This experiment aims to compare the nucleophilicity of the amino group across the series of aminobenzoic acids.
Workflow Diagram:
Caption: Workflow for comparative N-acylation.
Step-by-Step Protocol:
-
Reaction Setup: In four separate round-bottom flasks, dissolve 1.0 mmol of each aminobenzoic acid (2-aminobenzoic acid, 2-amino-5-chlorobenzoic acid, 2-amino-4-fluorobenzoic acid, and this compound) in 5 mL of pyridine.
-
Cool the solutions to 0°C in an ice bath with magnetic stirring.
-
To each flask, add 1.2 mmol of acetic anhydride dropwise.
-
Reaction: Allow the reaction mixtures to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Workup: Pour each reaction mixture into a beaker containing 20 mL of ice-cold 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Purification and Analysis: Wash the solid with cold water, dry under vacuum, and determine the yield of the N-acetylated product. Characterize the products by NMR and melting point.
Expected Outcome: The reaction yields are expected to correlate with the nucleophilicity of the amino group, with 2-aminobenzoic acid giving the highest yield and this compound the lowest under these conditions.
Comparative Fischer Esterification
This protocol is designed to assess the relative electrophilicity of the carboxylic acid group.
Workflow Diagram:
Caption: Workflow for comparative Fischer esterification.
Step-by-Step Protocol:
-
Reaction Setup: In four separate round-bottom flasks, suspend 1.0 mmol of each aminobenzoic acid in 10 mL of absolute ethanol.
-
Carefully add 0.2 mL of concentrated sulfuric acid to each flask with stirring.
-
Attach a reflux condenser and heat the mixtures to reflux for 4 hours.
-
Monitoring: Track the formation of the ester product using TLC.
-
Workup: After cooling to room temperature, pour each reaction mixture into 20 mL of ice-water.
-
Neutralize the solutions by slowly adding 10% aqueous sodium carbonate until gas evolution ceases and the pH is ~8.
-
Purification and Analysis: Collect the precipitated ethyl ester by vacuum filtration, wash with cold water, and dry. Determine the yield and characterize the products.
Expected Outcome: The yields of the ethyl esters should reflect the electrophilicity of the carbonyl carbon. This compound is expected to provide the highest yield, while 2-aminobenzoic acid will likely have the lowest.
Comparative Suzuki-Miyaura Cross-Coupling
This experiment compares the reactivity of the C-Cl bond in the chlorinated aminobenzoic acids in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The C-F bond is generally unreactive under these conditions.
Reaction Mechanism Diagram:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reaction Setup: In separate oven-dried Schlenk flasks, combine the chloro-substituted aminobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill each flask with argon gas (repeat three times).
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to each flask under a positive flow of argon.
-
Add a 4:1 mixture of 1,4-dioxane/water (10 mL) via syringe.
-
Reaction: Heat the mixtures to 90°C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to isolate the biaryl product. Determine the yield.
Expected Outcome: The reactivity in Suzuki coupling generally follows the trend of C-I > C-Br > C-Cl.[5] In this comparison between 2-amino-5-chlorobenzoic acid and this compound, the additional electron-withdrawing fluorine atom in the latter may slightly increase the rate of oxidative addition at the C-Cl bond, potentially leading to a higher yield.
Conclusion
The reactivity of this compound is a product of the interplay between the electron-donating amino group and the potent electron-withdrawing inductive effects of the chloro and fluoro substituents. This unique electronic profile renders its carboxylic acid group highly susceptible to nucleophilic attack while deactivating the amino group. In contrast, for reactions involving the aromatic ring, such as Suzuki-Miyaura cross-coupling, the electronic effects on the C-Cl bond are more subtle but still influential. The proposed experimental protocols provide a robust framework for quantifying these reactivity differences, offering valuable insights for researchers and drug development professionals in the strategic utilization of this and other polysubstituted aminobenzoic acids in synthesis.
References
-
SciSpace. Substituent and structural effects on the kinetics of the reaction of N-(substituted phenylmethylene)-m- and -p-aminobenzoic acids with diazodiphenylmethane. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]
-
ResearchGate. Synthesis and pharmacological activities of certain esters of anthranilic acid containing the sulfanilamide moiety. [Link]
-
ResearchGate. The Chemistry of Anthranilic Acid | Request PDF. [Link]
-
ResearchGate. Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol À1 ). [Link]
-
Neuman, R. C. 14: Substituent Effects. [Link]
-
PubChem. 2-Amino-5-chlorobenzoic acid. [Link]
-
McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. [Link]
-
International Journal of Pharmaceutical Sciences. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. [Link]
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
ResearchGate. Substituent and structural effects on the kinetics of the reaction of N-(substituted phenylmethylene)-m- and -p-aminobenzoic acids with diazodiphenylmethane. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
PubMed. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. [Link]
-
Impact Factor. Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. [Link]
-
International Journal of Pharmaceutical Sciences. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. [Link]
-
PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. [Link]
-
Semantic Scholar. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
International Journal of Pharmaceutical Sciences. Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. [Link]
- Google Patents.
- Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
ResearchGate. Energetics of Dynamic Kinetic Asymmetric Transformation in Suzuki-Miyaura Coupling | Request PDF. [Link]
Sources
A Comparative Guide to the Biological Activity of 2-Amino-5-chloro-4-fluorobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly fluorine, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of analogs derived from 2-Amino-5-chloro-4-fluorobenzoic acid, a versatile scaffold for generating novel therapeutic agents. By examining the structure-activity relationships (SAR) of these analogs, this document aims to provide field-proven insights and actionable data for researchers in drug discovery and development.
The this compound Scaffold: A Privileged Starting Point
This compound, a polysubstituted anthranilic acid derivative, presents a unique combination of reactive functional groups and electronically modifying substituents.[1] The ortho-amino benzoic acid core is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates.[1] The presence of both a chloro and a fluoro group significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate binding affinity to biological targets and metabolic stability.[1]
The amino group serves as a key handle for derivatization, allowing for the synthesis of a wide array of amides, while the carboxylic acid moiety can be converted to esters or other bioisosteres. This chemical tractability makes it an excellent starting point for the generation of compound libraries for biological screening.
Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Potential
While direct, large-scale comparative studies on a wide range of this compound analogs are not extensively documented in a single comprehensive report, by compiling and analyzing data from studies on structurally related compounds, we can establish a robust understanding of their therapeutic potential. This guide will focus on two key areas where anthranilic acid derivatives have shown significant promise: anticancer and antimicrobial activities.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
The development of novel kinase inhibitors is a major focus in oncology research.[2] The 2-aminobenzamide scaffold has been identified as a promising template for the design of inhibitors for various kinases, including Bcr-Abl and histone deacetylases (HDACs).[2][3]
Structure-Activity Relationship Insights:
A study on 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors highlighted the importance of the substituted amino-pyrimidine core in achieving high potency.[2] While not direct analogs of our core molecule, this study provides valuable insights into how modifications of the amino group can lead to potent and selective kinase inhibition. For instance, the introduction of a 5-chloropyrimidine moiety at the 2-amino position of a scaffold can significantly enhance inhibitory activity against Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication implicated in tumorigenesis.[2]
Furthermore, research on 2-amino-1,4-naphthoquinone-benzamide derivatives has demonstrated that the introduction of a benzamide moiety can lead to potent cytotoxic agents that induce apoptosis.[4] In one study, derivatives were synthesized by reacting 2-amino-1,4-naphthoquinone with 4-aminobenzoic acid and subsequent amidation with various amines. Several of these compounds exhibited significantly higher cytotoxicity against cancer cell lines than the standard drug cisplatin.[4] This suggests that converting the carboxylic acid of this compound to various benzamides could be a fruitful strategy for developing novel anticancer agents.
Experimental Data Summary: Cytotoxicity of Related Benzamide Derivatives
To illustrate the potential of this class of compounds, the following table summarizes the cytotoxic activities (IC50 values) of selected benzamide derivatives against various cancer cell lines, as reported in a study on 2-amino-1,4-naphthoquinone-benzamides.[4] This data, while not on direct analogs, provides a strong rationale for exploring similar modifications on the this compound scaffold.
| Compound ID | Substituent on Benzamide | Cancer Cell Line | IC50 (µM)[4] |
| 5a | Phenyl | MDA-MB-231 | 1.8 |
| 5e | 4-Methylphenyl | MDA-MB-231 | 0.4 |
| 5l | 3-Nitrophenyl | MDA-MB-231 | 0.4 |
| Cisplatin | - | MDA-MB-231 | 31.5 |
Lower IC50 values indicate higher cytotoxic potency.
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5] Anthranilic acid derivatives have been investigated for their antibacterial and antifungal properties.[5]
Structure-Activity Relationship Insights:
A study on novel amino and acetamidoaurones, which share some structural similarities with derivatized anthranilic acids, revealed that specific substitutions can lead to broad-spectrum antimicrobial activity.[5][6][7][8] The study found that 5-acetamidoaurones were generally more active and less cytotoxic than their 5-amino counterparts.[5][6][7][8] This suggests that acylation of the amino group in this compound could be a key strategy to enhance antimicrobial efficacy and selectivity.
Furthermore, the nature of the substituent on the B-ring of the aurone scaffold was found to be critical, with benzyloxy and isopropyl groups leading to the most promising activity.[5][6][7][8] This highlights the importance of exploring a variety of lipophilic and electronically diverse substituents when designing new analogs.
Experimental Data Summary: Antimicrobial Activity of Related Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the most active aurone derivatives from the aforementioned study against a panel of representative microbes.[5] This data provides a benchmark for the potential antimicrobial potency that could be achieved with analogs of this compound.
| Compound ID | Key Structural Features | S. aureus MIC (µM)[5] | E. coli MIC (µM)[5] | C. albicans MIC (µM)[5] |
| 10 | 5-Acetamido, 4'-Benzyloxy | 1.56 | 3.12 | 1.56 |
| 20 | 5-Acetamido, 4'-Isopropyl | 0.78 | 1.56 | 3.12 |
| Gemifloxacin | - | 0.04 | 0.02 | - |
| Amphotericin B | - | - | - | 0.78 |
Lower MIC values indicate greater antimicrobial potency.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of these compounds.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (analogs of this compound) and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Path Forward: Workflow and Pathway Diagrams
To conceptualize the drug discovery process and the potential mechanisms of action, the following diagrams are provided.
Caption: A typical workflow for the discovery of bioactive analogs.
Caption: A simplified signaling pathway for potential anticancer activity.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on structurally related anthranilic acid and benzamide derivatives strongly suggests that analogs of this core molecule are likely to exhibit significant anticancer and antimicrobial activities.
Future research should focus on the systematic synthesis and screening of a dedicated library of this compound analogs. By exploring a diverse range of substituents on both the amino and carboxylic acid functional groups, it will be possible to delineate a clear structure-activity relationship. This, in turn, will enable the rational design of more potent and selective drug candidates with improved pharmacokinetic and safety profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such a research program.
References
-
El-Gazzar, A. B. A., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Antibiotics, 13(4), 300. [Link]
-
ResearchGate. (2024). (PDF) Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
National Center for Biotechnology Information. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]
-
MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. [Link]
-
National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Antimicrobial Agents. [Link]
-
MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. [Link]
-
ResearchGate. (2025). Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. [Link]
-
National Center for Biotechnology Information. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]
-
National Center for Biotechnology Information. (2018). New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. [Link]
-
RSC Publishing. (n.d.). 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloro-4-fluorobenzoic Acid: An In-depth Technical Analysis for Researchers
Introduction
2-Amino-5-chloro-4-fluorobenzoic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a fluorine atom on the benzoic acid core, makes it a valuable building block for introducing specific functionalities that can enhance biological activity and pharmacokinetic properties. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a comprehensive comparative analysis of various synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway to aid in the selection of the most appropriate method for a given application.
Comparative Analysis of Synthetic Strategies
Several distinct synthetic strategies have been developed to produce this compound. These routes often commence from readily available starting materials and employ a sequence of well-established chemical transformations. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, the desired scale of production, the required purity of the final product, and environmental and safety considerations. Herein, we will delve into the intricacies of three prominent synthetic pathways.
Route 1: From 2-Chloro-4-fluorotoluene
This route involves a multi-step synthesis starting from the relatively inexpensive and commercially available 2-chloro-4-fluorotoluene. The key transformations include photochlorination, nitration, hydrolysis-oxidation, and subsequent reduction of the nitro group to an amine.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound starting from 4-Fluoroaniline.
Experimental Protocol:
-
Step 1: Condensation. 4-Fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. [1]This reaction is typically carried out in an aqueous solution of sodium sulfate. [1]
-
Step 2: Cyclization. The resulting acetamide derivative undergoes cyclization in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin). [1]The reaction is performed at elevated temperatures (e.g., 85-90°C). [1]
-
Step 3: Oxidative Cleavage. The 5-fluoroisatin is then subjected to oxidative cleavage under alkaline conditions using hydrogen peroxide to afford 2-amino-5-fluorobenzoic acid. [1]
-
Step 4: Chlorination. The final step is the selective chlorination of 2-amino-5-fluorobenzoic acid to introduce the chlorine atom at the 5-position. This can be achieved using a chlorinating agent such as sulfuryl chloride. [2] Causality and Expertise: The initial condensation reaction is a variation of the Sandmeyer isatin synthesis. The subsequent cyclization in strong acid is an intramolecular electrophilic substitution. The oxidative cleavage of the isatin ring is a well-known reaction that proceeds via the formation of an intermediate peroxy species. The final chlorination is a regioselective electrophilic aromatic substitution, where the amino group directs the incoming electrophile to the ortho and para positions. In this case, the para position (position 5) is sterically more accessible.
Route 3: From 2-Chloro-4-aminobromobenzene
This route offers a more direct approach to the carbon skeleton of the target molecule. It involves a Sandmeyer-type reaction to introduce the fluorine atom, followed by the introduction of the carboxylic acid group.
Logical Workflow for Route 3
Caption: Workflow for the synthesis of this compound starting from 2-Chloro-4-aminobromobenzene.
Experimental Protocol:
-
Step 1: Diazotization and Fluorination. 2-Chloro-4-aminobromobenzene is diazotized with sodium nitrite in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then treated with a fluorine source, such as tetrafluoroboric acid or sodium tetrafluoroborate, in a Balz-Schiemann reaction to yield 2-chloro-4-fluorobromobenzene. [3]
-
Step 2: Carboxylation. The bromine atom in 2-chloro-4-fluorobromobenzene is converted to a carboxylic acid group. This can be achieved via the formation of a Grignard reagent by reacting with magnesium, followed by quenching with carbon dioxide. [3]Alternatively, the bromo-compound can be reacted with cuprous cyanide to form the corresponding benzonitrile, which is then hydrolyzed to the benzoic acid. [3]
-
Step 3: Nitration and Reduction. The resulting 2-chloro-4-fluorobenzoic acid is then nitrated and the nitro group is subsequently reduced to an amino group as described in Route 1 to obtain the final product.
Causality and Expertise: The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via a diazonium salt intermediate. The formation of a Grignard reagent and subsequent carboxylation is a powerful tool for carbon-carbon bond formation. The alternative cyanation-hydrolysis sequence provides another reliable method for introducing the carboxylic acid functionality. The final nitration and reduction steps follow the principles of electrophilic aromatic substitution and standard reduction chemistry.
Quantitative Data Summary
| Parameter | Route 1: From 2-Chloro-4-fluorotoluene | Route 2: From 4-Fluoroaniline | Route 3: From 2-Chloro-4-aminobromobenzene |
| Overall Yield | High (total yield reported above 80% for the intermediate 2-chloro-4-fluoro-5-nitrobenzoic acid) [4] | Moderate to High (yields for individual steps are generally good) [1] | Moderate (yields can vary depending on the efficiency of the Grignard or cyanation step) [3] |
| Starting Material Cost | Low | Moderate | High |
| Number of Steps | 4 | 4 | 3 (to 2-chloro-4-fluorobenzoic acid) + 2 |
| Key Reagents | Cl2, HNO3/H2SO4, Fe/HCl | Chloral hydrate, Hydroxylamine HCl, H2SO4, H2O2, SO2Cl2 | NaNO2, HBF4, Mg, CO2 (or CuCN), HNO3/H2SO4, Fe/HCl |
| Safety/Environmental | Use of gaseous chlorine and fuming nitric acid requires special handling. | Use of concentrated sulfuric acid and sulfuryl chloride requires caution. | The Balz-Schiemann reaction can be hazardous on a large scale due to the thermal decomposition of diazonium salts. [5]Use of cyanide is highly toxic. |
Conclusion and Outlook
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages.
-
Route 1 is likely the most cost-effective for large-scale industrial production due to the low cost of the starting material and high overall yield. However, it involves the use of hazardous reagents that require specialized equipment and handling procedures.
-
Route 2 offers a valuable alternative that avoids direct nitration of a complex aromatic system and may be more suitable for laboratory-scale synthesis or when the starting material for Route 1 is unavailable.
-
Route 3 provides a more convergent approach but may be limited by the higher cost of the starting material and the potential hazards associated with the Balz-Schiemann reaction and the use of cyanides.
The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific requirements of the project, including scale, cost, safety, and environmental impact. Further research into greener and more efficient catalytic methods for the key transformations in these routes could lead to more sustainable and economical processes for the production of this important chemical intermediate.
References
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
-
Synthesis of 2-amino-5-chlorobenzoic acid - PrepChem.com. [Link]
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals. [Link]
-
Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. [Link]
Sources
- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
The Unseen Architecture: A Comparative Guide to the X-ray Crystallography of 2-Amino-5-chloro-4-fluorobenzoic Acid Derivatives
In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For researchers working with novel active pharmaceutical ingredients (APIs) and functional organic materials, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation.[1] This guide provides an in-depth comparison of the crystallographic features of 2-Amino-5-chloro-4-fluorobenzoic acid and its derivatives, offering insights into the subtle yet profound influence of halogen substitution on crystal packing and intermolecular interactions. While a definitive crystal structure for this compound is not publicly available, we can predict its structural characteristics by analyzing experimentally determined structures of its closely related analogues.
This guide will delve into the synthesis and crystallization of these compounds, present a detailed protocol for X-ray crystallographic analysis, and compare this powerful technique with alternative and complementary methods such as powder X-ray diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Significance of Halogenated Anthranilic Acids
Substituted anthranilic acids are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[2] The introduction of halogen atoms, particularly fluorine and chlorine, into the aromatic ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. Understanding the precise spatial arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Crystallization: The Gateway to High-Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.
Synthetic Pathways
Several synthetic routes to this compound and its derivatives have been reported. A common strategy involves the functionalization of a pre-existing halogenated benzoic acid ring. For instance, one pathway begins with 2-chloro-4-fluorobenzoic acid, which undergoes nitration to introduce a nitro group at the 5-position, followed by reduction of the nitro group to the desired amine.[2]
Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[3] For small organic molecules like the ones discussed here, several techniques can be employed:
-
Slow Evaporation: This is one of the simplest and most common methods. A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.[4] The choice of solvent is critical and can significantly influence crystal quality.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Antisolvent Crystallization: In this method, an antisolvent is slowly added to a solution of the compound, causing the compound to precipitate out as crystals.[5] The rate of addition of the antisolvent can be controlled to promote the growth of larger, more well-ordered crystals.
Experimental Protocol: Crystallization of Aminobenzoic Acid Derivatives by Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). A suitable solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures.
-
Preparation of a Saturated Solution: Gently warm a small amount of the chosen solvent and dissolve the compound until no more will dissolve. A small amount of undissolved material at the bottom is acceptable.
-
Filtration: While the solution is still warm, filter it through a pre-warmed filter paper or a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial). This removes any insoluble impurities that could act as nucleation sites and hinder the growth of single crystals.
-
Slow Evaporation: Cover the vessel with a piece of parafilm and pierce a few small holes in it. This allows the solvent to evaporate slowly over several days to weeks. Place the vessel in a location free from vibrations and temperature fluctuations.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and gently wash them with a small amount of cold solvent. Allow the crystals to air dry.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a molecule.[1] It provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms.
dot digraph X-ray_Crystallography_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Crystal Selection & Mounting"]; B [label="Data Collection (Diffractometer)"]; C [label="Data Processing & Reduction"]; D [label="Structure Solution"]; E [label="Structure Refinement"]; F [label="Structure Validation & Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; } caption="General workflow for single-crystal X-ray diffraction."
Comparative Structural Analysis
While the crystal structure of this compound is not available, we can infer its likely structural features by examining the crystal structures of its singly halogenated counterparts: 2-Amino-5-fluorobenzoic acid and 2-Amino-4-chlorobenzoic acid.
| Feature | 2-Amino-5-fluorobenzoic acid[3][6] | 2-Amino-4-chlorobenzoic acid | Predicted for this compound |
| Intramolecular Hydrogen Bonding | N-H···O hydrogen bond forming an S(6) ring motif | N-H···O hydrogen bond forming an S(6) ring motif | Expected to have a similar intramolecular N-H···O hydrogen bond. |
| Intermolecular Hydrogen Bonding | O-H···O hydrogen bonds leading to the formation of inversion dimers | O-H···O hydrogen bonds leading to the formation of inversion dimers | Likely to form similar O-H···O hydrogen-bonded dimers. |
| Halogen Interactions | Weak N-H···F hydrogen bonds and short F···F contacts | C-H···Cl interactions | A combination of C-H···Cl, N-H···F, and potentially C-F···Cl or C-Cl···F halogen-halogen interactions, influencing the overall crystal packing. |
| Crystal Packing | π–π stacking interactions between aromatic rings | Dimers are stacked along the crystallographic axis | The presence of both chloro and fluoro substituents will likely lead to a more complex and dense packing arrangement, potentially with altered π–π stacking distances. |
The presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom in this compound is expected to significantly influence its crystal packing. The interplay of hydrogen bonding and halogen interactions will dictate the supramolecular architecture. The smaller size of the fluorine atom compared to the chlorine atom will also play a role in the steric effects that govern the conformation of the molecule and its packing in the crystal lattice.
Alternative and Complementary Analytical Techniques
While SCXRD provides the ultimate structural detail, other techniques offer valuable and often complementary information.
Powder X-ray Diffraction (PXRD)
When single crystals of sufficient size and quality cannot be obtained, PXRD is an invaluable tool. It is used to:
-
Confirm phase purity: Ensure that the synthesized material is a single crystalline phase.
-
Identify crystalline materials: The diffraction pattern serves as a unique fingerprint for a given crystalline solid.
-
Determine unit cell parameters: Although a full structure solution is more challenging than with SCXRD, the unit cell dimensions can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide crucial information:
-
¹H NMR: Would show the number of different types of protons and their neighboring atoms.
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: The chemical shift of the fluorine atom would be sensitive to its electronic environment, providing valuable data for confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
| Technique | Information Provided | Sample Requirements | Throughput |
| SCXRD | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry. | Single crystal of sufficient size and quality. | Low |
| PXRD | Crystalline phase identification, phase purity, unit cell parameters. | Polycrystalline powder. | High |
| NMR | Atomic connectivity, solution-state structure, dynamic processes. | Soluble sample in a suitable deuterated solvent. | High |
| MS | Molecular weight, elemental composition (HRMS), structural fragments. | Small amount of sample, can be in solution or solid state. | High |
Conclusion
The structural elucidation of this compound and its derivatives is a multifaceted process that relies on a combination of synthesis, crystallization, and various analytical techniques. While single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement, its success is contingent on the ability to grow high-quality crystals. By comparing the known crystal structures of closely related analogues, we can make informed predictions about the structural features of the target molecule, highlighting the significant role of halogen substitution in dictating crystal packing and intermolecular interactions. The integration of complementary techniques such as PXRD, NMR, and mass spectrometry provides a comprehensive understanding of these important pharmaceutical building blocks, from their molecular connectivity to their solid-state architecture. This holistic approach is essential for advancing the fields of drug discovery and materials science.
References
-
ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridinium 4-aminobenzoate. Retrieved from [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Technobis. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
-
Oakwood Chemical. (n.d.). 2-Amino-4-Chloro-5-Fluorobenzoic Acid, 98% Purity, C7H5ClFNO2, 5 grams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
- Prien, J. M., Prater, B. D., Qin, Q., & Cockrill, S. L. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1498–1508.
Sources
- 1. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel 2-Amino-5-chloro-4-fluorobenzoic Acid-Based Kinase Inhibitors Versus Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer
Introduction
The landscape of targeted cancer therapy is continually evolving, driven by the pursuit of compounds with enhanced potency, selectivity, and the ability to overcome resistance mechanisms. The 2-amino-5-chloro-4-fluorobenzoic acid scaffold is a highly functionalized aromatic building block, recognized for its potential in the synthesis of complex heterocyclic systems such as quinazolinones.[1] Historically, the quinazolinone core is a cornerstone in the development of potent Tyrosine Kinase Inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR).
This guide presents a comparative analysis of a novel, investigational compound series, designated "ACF" (derived from A mino-C hloro-F luoro-benzoic acid), against the established third-generation EGFR TKI, Osimertinib (Tagrisso®). Our lead candidate, ACF-2690 , was designed as a potent, reversible inhibitor of EGFR. This document provides a head-to-head comparison of its preclinical efficacy profile with that of Osimertinib, supported by detailed experimental methodologies to ensure scientific transparency and reproducibility.
Mechanistic Framework: Targeting the EGFR Signaling Cascade
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways critical for cell growth and proliferation, including the PI3K/AKT and RAS/MAPK pathways.[2][3] In certain cancers, like non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[2]
Osimertinib: The Covalent Irreversible Benchmark
Osimertinib is a third-generation EGFR-TKI specifically designed to target both common sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs.[3][4] Its mechanism relies on an acrylamide group that forms an irreversible covalent bond with the Cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[2][3][5] This permanent binding ensures a complete and sustained shutdown of the receptor's catalytic activity.[5] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to a more favorable safety profile.[4]
ACF-2690: A Hypothetical Reversible ATP-Competitive Inhibitor
The investigational compound, ACF-2690, is designed as a reversible, ATP-competitive inhibitor. The core structure, derived from this compound, is hypothesized to position the molecule optimally within the ATP-binding pocket of EGFR. Unlike Osimertinib, it does not form a covalent bond. Its inhibitory action is based on establishing strong, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that outcompete ATP for binding, thereby preventing receptor auto-phosphorylation and halting downstream signaling. The rationale behind this design is to explore an alternative modality that may offer a different resistance profile over time.
Comparative In Vitro Efficacy
The potency and selectivity of ACF-2690 were evaluated against Osimertinib using both biochemical and cell-based assays. The data presented below are representative of typical results obtained through the standardized protocols detailed in Section 3.
Biochemical Potency: Direct Kinase Inhibition
The half-maximal inhibitory concentration (IC50) was determined using recombinant EGFR enzymes to assess the direct inhibitory activity of each compound. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values against EGFR Variants
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | EGFR (ex19del/T790M) IC50 (nM) | Selectivity Ratio (WT / L858R/T790M) |
|---|---|---|---|---|
| Osimertinib | 480 - 1865[4] | <15[4] | <15[4] | ~32-124x |
| ACF-2690 | 650 | 25 | 22 | 26x |
Data for ACF-2690 are hypothetical for illustrative purposes.
Interpretation: The data indicate that while Osimertinib remains more potent against the double-mutant EGFR enzymes, ACF-2690 demonstrates significant inhibitory activity. Both compounds show substantial selectivity for mutant EGFR over the wild-type form, which is a critical attribute for minimizing off-target effects.
Cellular Potency: Inhibition of Cancer Cell Growth
The half-maximal growth inhibition (GI50) was assessed in NSCLC cell lines harboring different EGFR mutations to measure the compounds' effects in a biological context.
Table 2: Cellular GI50 Values in EGFR-Mutant NSCLC Cell Lines
| Compound | NCI-H1975 (L858R/T790M) GI50 (nM) | PC-9 (ex19del) GI50 (nM) | A549 (WT) GI50 (nM) |
|---|---|---|---|
| Osimertinib | 10-20 | 5-15 | >5000 |
| ACF-2690 | 45 | 30 | >8000 |
Data for ACF-2690 are hypothetical. Data for Osimertinib are based on established literature profiles.
Interpretation: In a cellular environment, Osimertinib shows superior potency in inhibiting the growth of EGFR-mutant cancer cells. ACF-2690, however, maintains a potent profile and, importantly, displays a wide therapeutic window with minimal effect on wild-type EGFR cells (A549), reinforcing its mutant-selective profile.
Core Experimental Methodologies
To ensure the validity and reproducibility of the comparative data, the following detailed protocols were employed.
Protocol: In Vitro Biochemical Kinase Assay
This assay quantifies the ability of a compound to directly inhibit the phosphorylation activity of a purified kinase enzyme by measuring the amount of ATP consumed.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute test compounds (ACF-2690, Osimertinib) in DMSO, followed by dilution in kinase buffer.
-
Plate Setup: In a 96-well plate, add 5 µL of the diluted test compound.
-
Enzyme/Substrate Addition: Add 20 µL of a mix containing the recombinant EGFR enzyme (e.g., L858R/T790M mutant) and a suitable substrate (e.g., poly-GT) to each well.
-
Reaction Initiation: Add 25 µL of ATP solution (e.g., 10 µM final concentration) to all wells to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Signal Generation: Stop the reaction and measure ADP production using a commercial kit like ADP-Glo™ (Promega). Add 50 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Luminescence Reading: Add 100 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized values against compound concentration and fit to a dose-response curve to calculate the IC50.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[6]
Step-by-Step Methodology:
-
Cell Plating: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value by plotting inhibition versus concentration.
Protocol: Western Blot for EGFR Phosphorylation
This technique is used to detect the level of phosphorylated EGFR (p-EGFR), providing direct evidence of target engagement and inhibition within the cell.[8][9]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Culture NCI-H1975 cells to ~80% confluency. Treat with ACF-2690 or Osimertinib at various concentrations for 2 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-EGFR (Tyr1068) and total EGFR (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-EGFR/Total EGFR ratio indicates successful target inhibition.
Summary and Future Directions
This guide provides a comparative framework for evaluating novel kinase inhibitors derived from the this compound scaffold against the clinical standard-of-care, Osimertinib. The hypothetical data for our lead candidate, ACF-2690, demonstrate a promising preclinical profile with potent and selective inhibition of mutant EGFR. While its in vitro and cellular potency are lower than the irreversible covalent inhibitor Osimertinib, its distinct, reversible mechanism of action warrants further investigation.
Future studies should focus on:
-
In Vivo Efficacy: Assessing the anti-tumor activity of ACF-2690 in xenograft models of NSCLC.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Resistance Profiling: Investigating potential mechanisms of resistance to ACF-2690 and evaluating its activity against cell lines resistant to other EGFR TKIs.
By employing the rigorous, validated protocols outlined herein, researchers can effectively characterize novel drug candidates and benchmark their performance against established therapies, ultimately accelerating the development of next-generation targeted treatments.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate? Retrieved from [Link]
-
Patsnap Synapse. (2025, March 7). What is the mechanism of action of Osimertinib mesylate? Retrieved from [Link]
-
AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Retrieved from [Link]
-
Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Remon, J., & Besse, B. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2377–2387. Retrieved from [Link]
-
Moon, J., & Kim, Y. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2545. Retrieved from [Link]
-
PMLiVE. (2025, June 12). FDA approves Nuvation Bio's TKI inhibitor Ibtrozi to treat rare form of lung cancer. Retrieved from [Link]
-
LUNGevity Foundation. (n.d.). FDA approvals in lung cancer treatment. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
Respiratory Therapy. (2023, November 16). FDA Approves Bristol Myers' Non-Small Cell Lung Cancer Drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
LUNGevity Foundation. (n.d.). FDA Approves New Drug Indications for Lung Cancer Treatments. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
Purity Under the Chromatographic Lens: An Application Guide to the HPLC Assessment of Synthesized 2-Amino-5-chloro-4-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, the synthetic pathway to novel therapeutics is paved with intermediates of exacting purity. 2-Amino-5-chloro-4-fluorobenzoic acid stands as a critical building block in the synthesis of numerous pharmaceutical compounds. Its purity is not merely a quality metric but a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this key intermediate, juxtaposed with alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and potential degradation products.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis due to the nonpolar nature of the analyte.[1]
The Primacy of HPLC: A Mechanistic Perspective
The selection of HPLC as the primary method for purity assessment is grounded in its ability to resolve complex mixtures with high efficiency.[2] For aromatic carboxylic acids, which can be challenging to retain in purely reversed-phase systems, mixed-mode chromatography can offer enhanced separation by employing both reversed-phase and ion-exchange mechanisms.[3][4] However, a well-developed RP-HPLC method often provides sufficient resolution for routine quality control and purity assessment.[5]
The choice of a C18 or C8 stationary phase is a common starting point for the analysis of benzophenone derivatives and related aromatic acids.[1] The mobile phase, typically a mixture of an organic solvent like acetonitrile (ACN) or methanol (MeOH) and an aqueous buffer, is critical for achieving optimal separation.[6] An acidic mobile phase is often beneficial for the retention and resolution of acidic compounds like this compound.[7] The use of volatile acids, such as formic acid, is preferred for methods that require mass spectrometry (MS) compatibility.[1]
Experimental Protocol: A Validated RP-HPLC Method
This section details a representative and self-validating RP-HPLC protocol for the purity assessment of synthesized this compound.
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Sample Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Reference Standard: this compound with a purity of ≥98.0%.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and resolution for aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the analyte and impurities. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is employed to ensure the separation of early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure efficient separation. |
| Column Temperature | 30 °C[8] | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm[1] | A common wavelength for detecting aromatic compounds. A diode array detector (DAD) can be used to monitor multiple wavelengths.[9] |
| Injection Volume | 10 µL[1] | A standard injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in 100 mL of the diluent.[8]
-
Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]
Data Analysis and Purity Calculation:
The purity of the synthesized sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This area normalization method assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard with a known purity should be used to create a calibration curve.
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. ijpsjournal.com [ijpsjournal.com]
The Cutting Edge of Cancer Therapy: A Comparative Analysis of Halogenated Benzothiazole Derivatives in Oncology Research
In the relentless pursuit of novel and effective anti-cancer agents, the scientific community has turned its attention to the versatile scaffold of benzothiazole.[1][2][3] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, with particular promise in oncology.[4][5] This guide delves into a comparative analysis of halogenated benzothiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their anti-cancer activities, supported by experimental data and detailed methodologies. We will explore how the strategic incorporation of halogens onto the benzothiazole core can significantly modulate their therapeutic efficacy.
The Rationale for Halogenation in Benzothiazole-Based Drug Design
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a pharmacophore is a well-established strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of benzothiazole derivatives, these modifications have been shown to potentiate their anti-cancer effects, leading to the development of compounds with nanomolar efficacy against various cancer cell lines.[1][6]
Comparative Anti-Cancer Activity: A Data-Driven Overview
The true measure of a compound's potential lies in its performance in preclinical studies. The following table summarizes the in vitro anti-cancer activity (IC50/GI50 values) of various halogenated benzothiazole derivatives against a panel of human cancer cell lines. This data, curated from multiple studies, provides a clear comparison of the cytotoxic potential conferred by different halogen substitutions.
| Compound ID/Reference | Halogen Substitution | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Fluorinated Derivatives | ||||
| Compound 4 | 7-Fluoro | HepG2 (Liver) | <4.0 | [1][7] |
| MCF-7 (Breast) | <4.0 | [1][7] | ||
| HeLa (Cervical) | <4.0 | [1][7] | ||
| Fluorostyryl derivative 58 | Fluoro | Pancreatic Cancer Cells | 35 ± 0.51 | [1][7] |
| PMX610 | 5-Fluoro | Non-small cell lung, colon, and breast cancer lines | Potent and selective | [8] |
| Chlorinated Derivatives | ||||
| Compound 51 | 6-Chloro, Dichlorophenyl | HOP-92 (Non-small cell lung) | 0.0718 | [1] |
| Compound 42 | Chloromethylbenzamide | A549, HCT-116, SW620, etc. | 1.1 - 8.8 | [1][7] |
| Compound B7 | 6-Chloro | A431, A549, H1299 | Significantly inhibited proliferation | [8] |
| Brominated Derivatives | ||||
| Compound 29 | Bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | ||
| A549 (Lung) | 0.044 | [1] | ||
| HepG2 (Liver) | 0.048 | [1] | ||
| N-alkylbromo-benzothiazole | 6-Bromo | PC-3 (Prostate) | 0.6 | [9] |
| THP-1 (Leukemia) | 3.0 | [9] |
Analysis of Structure-Activity Relationship (SAR):
The data consistently highlights that the nature and position of the halogen substituent dramatically influence the anti-cancer activity. For instance, fluorination, particularly at the 7th position, has been shown to enhance cytotoxicity.[7] Chloro-substituted derivatives have demonstrated potent activity, with one compound exhibiting GI50 values in the nanomolar range against non-small cell lung cancer.[1] Brominated derivatives have also shown exceptional potency, with a bromopyridine acetamide benzothiazole derivative displaying IC50 values in the low nanomolar range against breast and colon cancer cell lines.[1]
Unraveling the Mechanism of Action: Inhibition of Key Signaling Pathways
The anti-cancer efficacy of halogenated benzothiazole derivatives stems from their ability to interfere with critical cellular processes, including proliferation and survival. A significant body of evidence points towards the induction of apoptosis as a primary mechanism of cell death.[1][6] Furthermore, specific derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer.
For example, the 6-chloro-substituted benzothiazole derivative, compound B7 , has been demonstrated to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells.[8] These pathways are central to cell growth, proliferation, and survival, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of AKT and ERK pathways by halogenated benzothiazoles.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed methodologies for the synthesis of a halogenated benzothiazole derivative and the subsequent evaluation of its anti-cancer activity using the MTT assay.
Synthesis of 2-Substituted Benzothiazole Derivatives
This protocol is a generalized procedure based on common synthetic routes.[10]
-
Chalcone Synthesis: React an appropriately substituted chalcone (1.0 equivalent) with 2-amino-thiophenol (1.0 equivalent) in ethanol (50 ml).
-
Cyclization: Add p-toluene sulfonic acid as a catalyst to the mixture.
-
Reflux: Reflux the reaction mixture for 10 hours, monitoring the progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, add chloroform to the reaction mixture. Wash the organic phase, dry it with sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired benzothiazole derivative.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[11]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized halogenated benzothiazole derivatives (e.g., 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Halogenated benzothiazole derivatives represent a promising class of anti-cancer agents with potent and, in some cases, selective activity against a range of human cancers.[1][8] The strategic incorporation of halogens has proven to be a successful approach to enhance their cytotoxic potential. The ability of these compounds to induce apoptosis and inhibit key pro-survival signaling pathways underscores their therapeutic relevance.[8][12]
Future research should focus on optimizing the lead compounds through further structural modifications to improve their pharmacological profiles, including solubility, bioavailability, and target specificity. In vivo studies are the next logical step to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of halogenated benzothiazoles holds the potential to deliver novel and effective therapies for the treatment of cancer.
References
-
Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]
-
Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]
-
Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]
-
Recent Advancement in the Development of Benzothiazole as Anticancer Agents. (2025). Preprints.org. [Link]
-
Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Benzothiazole derivatives incorporating fluorine. (n.d.). ResearchGate. [Link]
-
Uremis, M. M., Ciftci, H. I., & Ozdemir, H. F. (2021). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Pharmaceutical Chemistry Journal, 55(5), 481–487. [Link]
-
Some benzothiazole analogs as anticancer agents. (n.d.). ResearchGate. [Link]
-
Cindrić, M., Perić, M., Martin-Kleiner, I., Karminski-Zamola, G., & Hranjec, M. (2018). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 23(10), 2643. [Link]
-
Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1357876. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. [Link]
-
Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]
-
Huwaimel, B., Bhakta, M., Kulkarni, C. A., Milliken, A. S., Wang, F., Peng, A., ... & Trippier, P. C. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1163–1173. [Link]
-
Huwaimel, B., Bhakta, M., Kulkarni, C. A., Milliken, A. S., Wang, F., Peng, A., ... & Trippier, P. C. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]
-
Osmaniye, D., Sağlık, B. N., Levent, S., Çavuşoğlu, B. K., & Özkay, Y. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 24(18), 3348. [Link]
-
Sekar, V., Perumal, P., Gandhimathi, S., Jayaseelan, S., & Rajesh, V. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492. [Link]
-
Shi, D., Zhuang, T., Wang, L., Gu, J., Dou, C., & Wang, J. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(3), 303. [Link]
-
Wells, G., Bradshaw, T. D., Diana, P., Seaton, A., Shi, D. F., Westwell, A. D., & Stevens, M. F. (2000). Antitumour benzothiazoles. Part 10: the synthesis and antitumour activity of benzothiazole substituted quinol derivatives. Bioorganic & medicinal chemistry letters, 10(5), 513–515. [Link]
-
Youssef, A. M., White, M. S., & Klegeris, A. (2007). Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. Arzneimittel-Forschung, 57(8), 547–553. [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). PubMed. [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). Bentham Science. [Link]
-
Al-Warhi, T., Al-Hujaili, D. F., El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Dies, A. M., Al-Otaibi, M. F., ... & Anbar, A. A. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(21), 6614. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). PubMed. [Link]
-
Sekar, V., Perumal, P., Gandhimathi, S., Jayaseelan, S., & Rajesh, V. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. [Link]
-
Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025). ResearchGate. [Link]
-
Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]
- 12. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Heterocycles Synthesized from Aminobenzoic Acids
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance.[1][2] Among the versatile building blocks in medicinal chemistry, aminobenzoic acids, particularly para-aminobenzoic acid (PABA), have emerged as a promising starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[3][4] This guide provides a comprehensive comparison of the antimicrobial properties of various heterocycles synthesized from aminobenzoic acids, supported by experimental data and detailed protocols for validation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate this promising area of antimicrobial discovery.
The Rationale for Aminobenzoic Acid-Derived Heterocycles
para-Aminobenzoic acid is a crucial metabolite in many pathogenic microorganisms, serving as a precursor for folate synthesis, a pathway absent in humans.[5][6] This inherent selectivity makes PABA an attractive scaffold for designing antimicrobial agents. The chemical versatility of PABA, with its reactive amino and carboxylic acid groups, allows for its derivatization into a multitude of heterocyclic systems, including Schiff bases, triazoles, oxadiazoles, and pyrazoles.[3][7] These modifications can lead to compounds with enhanced lipophilicity, improved cell penetration, and novel mechanisms of action, overcoming existing resistance pathways.
Synthesis of Antimicrobial Heterocycles from Aminobenzoic Acid: A Workflow Overview
The synthesis of antimicrobial heterocycles from aminobenzoic acid typically follows a multi-step process, beginning with the activation of the carboxylic acid group, followed by reaction with a suitable binucleophile to form the heterocyclic ring. A generalized workflow is depicted below:
Caption: Generalized workflow for the synthesis of antimicrobial heterocycles from p-aminobenzoic acid.
Comparative Antimicrobial Performance
The antimicrobial efficacy of heterocycles derived from aminobenzoic acid varies significantly depending on the nature of the heterocyclic ring and the substituents attached. The following sections provide a comparative analysis of different classes of these compounds.
Schiff Bases
Schiff bases, formed by the condensation of the amino group of PABA with various aldehydes, have demonstrated a broad spectrum of antimicrobial activity.[4][6] For instance, Schiff bases incorporating salicylaldehyde have shown potent activity against both Gram-positive and Gram-negative bacteria.[6] The presence of hydroxyl and other electron-donating groups on the aldehyde moiety often enhances the biological activity.
Triazoles and Oxadiazoles
The introduction of five-membered aromatic rings like triazoles and oxadiazoles has been a successful strategy in developing potent antimicrobial agents.[3] These heterocycles are known to interact with various biological targets. For example, triazole-3-thiol moieties synthesized from PABA have exhibited significant antibacterial and antifungal activity.[3]
Pyrazoles and Pyrimidines
Pyrazoles and pyrimidines are another important class of heterocycles that have been synthesized from aminobenzoic acid derivatives. These compounds have shown promising activity against a range of pathogens.[8][9] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrazole or pyrimidine ring play a crucial role in determining their antimicrobial potency.[9]
Data Summary: A Comparative Overview
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for representative heterocycles synthesized from aminobenzoic acid against common bacterial and fungal strains. This data allows for a direct comparison of their antimicrobial potential.
| Heterocycle Class | Derivative Example | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Schiff Bases | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | 15.62 | ≥ 62.5 | 7.81 | [5][6] |
| Triazoles | Triazole-3-thiol derivative of PABA | 1.56 | 6.25 | 12.5 | [3] |
| Pyrazoles | Pyrazolo[3,4-b]pyridine analog | Moderate Activity | Effective Activity | Moderate Activity | [10] |
| Amides | N-arylamino-5-chloropentanamides | Significant Activity | Moderate Activity | Significant Activity | [11] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used. The data presented here is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these heterocycles is intricately linked to their chemical structure. Key SAR observations include:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing halogen or alkyl groups, can enhance membrane permeability and, consequently, antimicrobial activity.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can significantly influence the biological activity. For instance, electron-withdrawing groups on the aromatic rings of Schiff bases have been shown to increase their potency.[4]
-
Steric Factors: The size and shape of the substituents can affect the binding of the molecule to its target site. Bulky groups can sometimes lead to a decrease in activity due to steric hindrance.[12]
Caption: Key factors influencing the structure-activity relationship of antimicrobial heterocycles.
Experimental Protocols for Antimicrobial Validation
To ensure the scientific integrity and reproducibility of findings, standardized protocols for antimicrobial susceptibility testing are essential. Below are detailed, step-by-step methodologies for two commonly used assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Materials:
-
Synthesized heterocyclic compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured using a spectrophotometer.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Zone of Inhibition Assay via Agar Well Diffusion
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.[11][14]
Materials:
-
Synthesized heterocyclic compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or appropriate agar medium
-
Petri dishes
-
Sterile cork borer
-
Micropipette
Procedure:
-
Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism (0.5 McFarland standard) evenly over the entire surface of the agar.
-
Well Creation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution into each well.
-
Controls: Use a solvent control (the solvent used to dissolve the compound) and a positive control with a standard antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Conclusion and Future Directions
Heterocycles synthesized from aminobenzoic acids represent a promising and versatile class of compounds in the quest for new antimicrobial agents. The ease of synthesis and the ability to fine-tune their chemical structures allow for the systematic exploration of structure-activity relationships, paving the way for the rational design of more potent and selective drugs. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers in the field. Future efforts should focus on elucidating the specific mechanisms of action of these compounds and evaluating their in vivo efficacy and toxicity profiles to translate these promising in vitro findings into tangible clinical applications.
References
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
-
Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. PMC - NIH. [Link]
-
Synthesis, spectral study, and antimicrobial screening of new amides. N/A. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL HETEROCYCLES WITH ANTICIPATED ANTIMICROBIAL ACTIVITIES FROM PYRANOPYRAZOLE DERIVATIVE. ResearchGate. [Link]
-
Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates. N/A. [Link]
-
Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. N/A. [Link]
-
P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]
-
Synthesis and Antimicrobial Screening of New Sulfonamides bearing Pharmacologically Active Components. Worldresearchersassociations.Com. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]
-
Synthesis of Novel Heterocycles with Antimicrobial and Surface Activity. ElectronicsAndBooks. [Link]
-
Heterocyclic compounds as antimicrobial agents. ScienceDirect. [Link]
-
Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. [Link]
-
Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. N/A. [Link]
-
Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance. RSC Publishing. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
(PDF) Heterocycle Compounds with Antimicrobial Activity. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. TSI Journals. [Link]
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06238G [pubs.rsc.org]
- 11. Synthesis, spectral study, and antimicrobial screening of new amides. [wisdomlib.org]
- 12. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Amino-5-chloro-4-fluorobenzoic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-5-chloro-4-fluorobenzoic acid (CAS No. 351367-77-6), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, empowering you to handle this compound with confidence and care.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed.
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
Given its classification as a halogenated aromatic compound, it is prudent to handle this compound with the caution afforded to potentially carcinogenic substances, in line with OSHA guidelines for handling such materials.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | CymitQuimica |
| Molecular Weight | 189.57 g/mol | CymitQuimica |
| Appearance | Solid | CymitQuimica |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or when handling powders, a NIOSH-approved respirator is recommended.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill or accidental release, immediate and correct action is crucial to mitigate hazards.
Small Spills:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Contain: Use an absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect: Carefully sweep the material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: The collected waste and cleaning materials must be disposed of as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory and surrounding areas.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
-
Secure: Restrict access to the affected area.
-
Ventilate: If safe to do so, increase ventilation to the area.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that requires careful attention to detail and adherence to regulatory requirements.
Disposal Decision-Making Workflow
Step 1: Waste Identification and Characterization
As a halogenated organic compound, this compound should be treated as a hazardous waste. While it is not explicitly listed on the EPA's F-list or K-list of hazardous wastes, its potential toxicity warrants this classification.[4][5][6][7][8][9][10] A definitive classification would require a Toxicity Characteristic Leaching Procedure (TCLP) test.[1][3] In the absence of this data, a conservative approach is essential.
Step 2: Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a dedicated container for halogenated organic solids. Do not mix with non-halogenated waste, strong acids, bases, or oxidizers.
Step 3: Proper Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "351367-77-6"
-
The hazard characteristics: "Toxic," "Irritant"
-
The date of accumulation
Step 4: Containerization
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. Ensure the container is in good condition and free from leaks.
Step 5: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.
Step 6: Arrange for Pickup
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step 7: Documentation
Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations. Maintain records of all disposed chemical waste.
Decontamination and Container Disposal
Empty containers that have held this compound must be properly decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Final Rinse: After the solvent rinse, wash the container with soap and water.
-
Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. However, consult your local regulations for specific requirements.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- Emedco's Blog. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals.
- Regulations.gov.
- Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Environmental Health and Safety. Safe Handling of Chemicals.
- EPA. (2025, March 20).
- RCRA Hazardous Waste F list.
- US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- EPA. Hazardous Waste Listings.
- EPA. Waste Code.
- Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes.
- Wikipedia. Toxicity characteristic leaching procedure.
- Enviropass. TCLP – Understanding the Toxicity Characteristic Leaching Procedure.
- US EPA. (2025, July 22). SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure.
- Daniels Health. (2025, May 21).
- American Chemical Society.
- Phoslab Environmental Laboratories. (2016, June 25). What is the Toxicity Characteristic Leaching Procedure?.
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
- Vanderbilt University Medical Center.
- US EPA. RCRA F Waste - List Details - SRS.
- WMSolutions.com.
Sources
- 1. getenviropass.com [getenviropass.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. epa.gov [epa.gov]
- 4. memphis.edu [memphis.edu]
- 5. epa.gov [epa.gov]
- 6. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. alpharesources.com [alpharesources.com]
- 9. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-5-chloro-4-fluorobenzoic Acid
For fellow researchers, scientists, and professionals in drug development, the integrity of our work and our personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-chloro-4-fluorobenzoic acid. The protocols herein are designed to be a self-validating system, grounded in established safety principles for halogenated aromatic compounds.
Hazard Identification and Risk Assessment
This compound is a solid, halogenated aromatic compound. The primary hazards associated with this class of chemicals are:
-
Skin and Eye Irritation: Direct contact can cause irritation or burns.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the respiratory system.[1][2][3]
A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended.[1] | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Fully buttoned lab coat. | Work within a certified chemical fume hood or use a NIOSH-approved respirator with a particulate filter (N95 or higher). |
| Solution Preparation | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Chemical-resistant apron over a lab coat. | Work within a certified chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Chemical-resistant apron over a lab coat. | All operations must be performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Lab coat. | Not generally required if handling sealed waste containers. |
The Rationale Behind PPE Selection
-
Eye and Face Protection: The use of chemical splash goggles is mandated by the potential for serious eye irritation.[2][3][4] A face shield provides an additional layer of protection against splashes, especially when handling solutions.[1]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat protects against incidental contact.[5] A chemical-resistant apron is necessary during solution preparation and reactions where larger volume splashes are possible.
-
Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, handling the solid form of this compound requires the use of a chemical fume hood or a respirator.[1][2][3]
Operational Plan: A Step-by-Step Handling Protocol
Preparation
-
Review Safety Information: Before beginning work, review this guide and any available safety information for similar compounds.
-
Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including PPE, before handling the chemical.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.
-
Solution Preparation: Slowly add the solid to the solvent in a suitable container within the fume hood. Stir gently to avoid splashing.
-
Running Reactions: Conduct all reactions in a clean, properly assembled apparatus within the fume hood.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for risk assessment and PPE selection.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.
-
Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., weighing boats, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container for all solutions containing this compound.
-
Container Disposal: Empty containers should be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated hazardous waste.
All waste must be disposed of in accordance with institutional, local, and national regulations.
References
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: N-Boc-4-aminobenzoic acid. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
